5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241210. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,10,15,20-tetrakis(4-methoxyphenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-28,49,52H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOJZHHAECOAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 5,10,15,20-Tetrakis(4-methoxyphenyl)-21h,23h-porphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
22112-78-3 | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetrakis(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22112-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine (H₂TMPP), a symmetrically substituted meso-aryl porphyrin of significant interest in materials science, catalysis, and biomedical research.[1][2] We delve into the foundational synthetic methodologies, primarily the Adler-Longo and Lindsey methods, offering a comparative analysis to guide researchers in selecting the optimal strategy based on desired yield, scale, and substrate sensitivity. The narrative emphasizes the mechanistic principles governing porphyrin formation and provides detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals, serving as a practical resource for the successful laboratory preparation of this versatile macrocycle.
Chapter 1: Introduction to Meso-Aryl Porphyrins
Porphyrins and their derivatives represent a class of heterocyclic macrocycles fundamental to biological processes and advanced technological applications.[3] As the core structure of heme in hemoglobin and cytochromes, they are central to oxygen transport and electron transfer.[4] Synthetic porphyrins, particularly meso-substituted analogues like Tetraphenylporphyrin (TPP), have emerged as invaluable platforms for research due to their tunable electronic properties, thermal stability, and capacity to chelate a vast array of metal ions.[1][3]
This compound (H₂TMPP), the focus of this guide, is a derivative of TPP distinguished by the presence of four methoxy groups at the para-positions of the meso-phenyl rings.[5][6] These electron-donating groups modify the electronic structure of the porphyrin core, influencing its photophysical properties and reactivity. This makes H₂TMPP a valuable precursor for creating functional materials for photodynamic therapy (PDT), chemical sensors, and as catalysts in biomimetic oxidation reactions.[2][7]
The synthesis of such meso-aryl porphyrins has evolved significantly from the pioneering but low-yielding Rothemund reaction, which required harsh conditions in a sealed tube.[3][8][9] Modern laboratory synthesis is dominated by two more practical and efficient approaches: the Adler-Longo method and the Lindsey synthesis.[10] The Adler-Longo method offers a straightforward one-pot procedure, while the Lindsey synthesis provides a milder, two-step route that often results in higher yields, especially for more complex substrates.[11][12] This guide will dissect these key methodologies to provide a clear path to the successful synthesis of H₂TMPP.
Chapter 2: Mechanistic Principles of Porphyrin Formation
The synthesis of a meso-tetraarylporphyrin is a fascinating example of molecular self-assembly, wherein eight smaller molecules—four pyrrole units and four aldehyde units—condense to form a highly symmetrical macrocycle. The process is broadly categorized into two critical stages: acid-catalyzed condensation to form a non-aromatic intermediate, followed by oxidation to yield the final, stable aromatic porphyrin.
Acid-Catalyzed Condensation
The reaction is initiated by the acid-catalyzed electrophilic substitution of the aldehyde's carbonyl carbon onto the electron-rich pyrrole ring.[13] This forms a carbinol intermediate that readily dehydrates to generate a reactive cation. This cation is then attacked by a second pyrrole molecule, forming a dipyrromethane. This process repeats, extending the linear polypyrrolic chain until a linear tetrapyrrole, known as a bilane, is formed. Finally, intramolecular cyclization of the bilane with the last aldehyde equivalent yields the porphyrinogen.
Oxidation to the Porphyrin
The porphyrinogen is a colorless, non-aromatic macrocycle containing six more hydrogens than the final porphyrin.[11] To achieve the stable, 18 π-electron aromatic system characteristic of porphyrins, this intermediate must be oxidized.[14] In the Adler-Longo method, this oxidation is typically accomplished by atmospheric oxygen at high temperatures.[3] The Lindsey synthesis, conversely, employs a controlled oxidation step using a chemical oxidant, most commonly a high-potential quinone like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[11][12]
References
- 1. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 22112-78-3 [chemicalbook.com]
- 3. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | C48H38N4O4 | CID 135404412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,10,15,20-テトラキス(4-メトキシフェニル)-21H,23H-ポルフィン Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
A Comprehensive Technical Guide to the Adler-Longo Synthesis of Tetrakis(4-methoxyphenyl)porphine
Prepared by: Gemini, Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of meso-tetrakis(4-methoxyphenyl)porphine (H₂TMPP) via the Adler-Longo methodology. This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a self-validating protocol for achieving reliable results.
Introduction: The Significance of Meso-Substituted Porphyrins
Porphyrins are a class of intensely colored, aromatic macrocycles that are fundamental to numerous biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). Their synthetic analogues, particularly meso-tetraarylporphyrins, have garnered significant interest due to their unique photophysical and electronic properties.[1] Meso-tetrakis(4-methoxyphenyl)porphine, the subject of this guide, is a valuable scaffold in diverse fields of research. Its applications range from a photosensitizer in photodynamic therapy (PDT) and a catalyst in oxidation reactions to a building block for advanced materials and molecular electronics.[1][2]
The Adler-Longo synthesis, a modification of the original Rothemund reaction, represents a cornerstone of porphyrin chemistry.[3] It provides a direct, one-pot method for producing gram-scale quantities of meso-arylporphyrins, making it a workhorse reaction in both academic and industrial laboratories.[3]
Mechanistic Rationale and Comparison
The Adler-Longo synthesis is characterized by its operational simplicity: a one-pot, acid-catalyzed condensation of an aldehyde and pyrrole at high temperature under aerobic conditions.[4][5]
Core Principles:
-
Acid Catalysis: The reaction is initiated by the protonation of the aldehyde (4-methoxybenzaldehyde), which activates it for electrophilic attack by the electron-rich pyrrole ring.
-
Condensation: This leads to the formation of a linear tetrapyrrole polymer (a porphyrinogen precursor) through successive condensation steps.
-
Cyclization: The linear intermediate undergoes an intramolecular cyclization to form the non-aromatic porphyrinogen macrocycle.
-
In-Situ Oxidation: The key distinction of the Adler-Longo method is the use of atmospheric oxygen as the oxidant. At the high reflux temperature of propionic acid (approx. 141°C), the porphyrinogen is readily oxidized to the stable, aromatic, and intensely colored porphyrin.[5]
This one-pot approach contrasts with the Lindsey synthesis, which separates the condensation and oxidation steps. The Lindsey method employs milder, room-temperature conditions for the condensation to reach equilibrium, followed by the addition of an oxidant like DDQ or p-chloranil.[3][6] While the Lindsey method often provides higher yields (30-40%) and is suitable for acid-sensitive aldehydes, the Adler-Longo synthesis (typically 10-30% yield) is prized for its simplicity, speed, and scalability with robust aldehydes.[1][3][5][6]
Reaction Mechanism Overview
Caption: High-level overview of the Adler-Longo reaction mechanism.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding reagent purity and reaction conditions, is critical for reproducibility.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume | Notes |
| Pyrrole | C₄H₅N | 67.09 | 20.0 | 1.0 | 1.34 g (1.40 mL) | Must be freshly distilled before use. |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 20.0 | 1.0 | 2.72 g | Use high-purity grade. |
| Propionic Acid | C₃H₆O₂ | 74.08 | - | - | 100 mL | Acts as solvent and catalyst. |
| Methanol | CH₃OH | 32.04 | - | - | ~100 mL | For washing the crude product. |
| Chloroform | CHCl₃ | 119.38 | - | - | As needed | For chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | - | - | As needed | For chromatography. |
| Silica Gel | SiO₂ | 60.08 | - | - | ~100 g | Column chromatography grade (60 Å, 230-400 mesh). |
Safety Precaution: This synthesis must be performed in a well-ventilated fume hood. Propionic acid is corrosive and has a strong odor. Chloroform is a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a reflux condenser in a heating mantle. Add propionic acid (100 mL) to the flask.
-
Initiate Reflux: Begin heating the propionic acid to a gentle reflux (boiling point ≈ 141°C).
-
Prepare Reactants: In a small beaker, combine freshly distilled pyrrole (1.40 mL) and 4-methoxybenzaldehyde (2.72 g). Mix gently.
-
Addition: Carefully and slowly add the pyrrole/aldehyde mixture directly into the refluxing propionic acid. The solution will immediately darken.
-
Reaction Time: Maintain the reflux for 30-45 minutes. Longer reaction times do not significantly improve the yield and can lead to increased formation of tarry byproducts.[7]
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. The product will precipitate as fine, shimmering purple crystals. Chilling the flask in an ice bath can further promote precipitation.
-
Isolation of Crude Product: Collect the purple solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals thoroughly with hot methanol (~100 mL) until the filtrate runs clear. This step is crucial for removing a significant portion of the propionic acid and oligomeric impurities.
-
Drying: Dry the crude porphyrin in a vacuum oven or air-dry to a constant weight. A typical crude yield is around 20-30%.
Purification by Column Chromatography
The crude product, while crystalline, is often contaminated with chlorins (reduced porphyrins) and tar-like substances, necessitating chromatographic purification for high-purity applications.[3][5]
-
Column Preparation: Prepare a silica gel slurry in hexanes and pack a chromatography column (e.g., 40 mm diameter). Equilibrate the column with a 1:1 mixture of chloroform and hexanes.
-
Sample Loading: Dissolve a portion of the crude porphyrin in a minimal amount of chloroform. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with the 1:1 chloroform/hexanes mixture. A dark band of impurities will remain at the top of the column.
-
Fraction Collection: The main product, the desired tetrakis(4-methoxyphenyl)porphine, will move down the column as a distinct purple band. Collect this band. The faster-moving, slightly greenish band that may precede it is the corresponding chlorin byproduct and should be collected separately.
-
Solvent Removal: Combine the pure porphyrin fractions and remove the solvent using a rotary evaporator.
-
Final Product: The final product is a vibrant purple, crystalline solid. A typical purified yield is 15-25% based on the initial aldehyde.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Adler-Longo synthesis.
Characterization of H₂TMPP
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
-
UV-Visible Spectroscopy: The electronic absorption spectrum in a solvent like chloroform is definitive. It features an intense Soret band (or B band) at approximately 419 nm and four weaker Q-bands in the 500-700 nm region (typically around 515, 552, 592, and 648 nm).[6]
-
¹H NMR Spectroscopy (in CDCl₃): The proton NMR spectrum provides structural confirmation. Key expected signals include:
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (C₄₈H₃₈N₄O₄, MW = 734.84 g/mol ).
Conclusion and Outlook
The Adler-Longo synthesis is a classic, robust, and highly practical method for the multi-gram preparation of meso-tetrakis(4-methoxyphenyl)porphine and other symmetrically substituted arylporphyrins. Its primary advantages are its operational simplicity as a one-pot reaction and the use of inexpensive, readily available reagents and atmospheric oxygen as the oxidant. While the yields are moderate and the high-temperature acidic conditions preclude its use with sensitive substrates, its reliability and scalability make it an indispensable tool. The detailed protocol and mechanistic insights provided herein equip researchers with the knowledge to confidently and successfully apply this foundational reaction in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. pubs.acs.org [pubs.acs.org]
The Lindsey Synthesis of Meso-Substituted Porphyrins: A Technical Guide for Researchers
Introduction: A Paradigm Shift in Porphyrin Chemistry
Porphyrins, a class of heterocyclic macrocycles, are fundamental to a vast array of biological processes and technological innovations. Their unique electronic and photophysical properties underpin the function of hemoglobin, cytochromes, and chlorophyll. In the realm of synthetic chemistry, meso-substituted porphyrins are particularly prized for their tunable characteristics and rectilinear geometry, making them invaluable building blocks for applications ranging from photodynamic therapy and catalysis to molecular electronics and sensing.[1][2]
For decades, the synthesis of these crucial molecules was hampered by harsh reaction conditions, low yields, and limited substrate scope, as seen in the classical Rothemund and Adler-Longo methods.[3][4] A significant breakthrough occurred with the development of the Lindsey synthesis, a two-step, one-flask procedure that proceeds under mild, room-temperature conditions.[5][6][7] This methodology revolutionized the field by enabling the synthesis of a wide variety of meso-substituted porphyrins, including those with sensitive functional groups, in significantly higher yields.[8][9] This guide provides an in-depth technical overview of the Lindsey synthesis, detailing its mechanism, a field-proven experimental protocol, and key considerations for researchers in chemistry and drug development.
The Core Principle: A Two-Step Approach to Aromaticity
The elegance of the Lindsey synthesis lies in its separation of the condensation and oxidation steps, allowing for greater control over the reaction and minimizing the formation of polymeric byproducts that plagued earlier methods.[6][7] The overall process can be summarized in two key stages:
-
Acid-Catalyzed Condensation to Porphyrinogen: An aldehyde and pyrrole are condensed in a dilute solution of a non-polar organic solvent, typically dichloromethane, in the presence of an acid catalyst.[7][8] This reaction proceeds at room temperature under an inert atmosphere to form a non-aromatic, colorless intermediate called a porphyrinogen.[7][10] The high dilution (~10 mM) is a critical parameter, favoring the intramolecular cyclization of the tetrapyrrolic intermediate over intermolecular polymerization.[5][11]
-
Oxidation to Porphyrin: The porphyrinogen is subsequently oxidized in the same flask to the final, highly conjugated, and colored porphyrin.[7][10] This is typically achieved by introducing a mild oxidizing agent. The choice of oxidant can influence the final yield and purity of the product.[12]
This strategic separation allows for the initial, reversible condensation to reach equilibrium before the irreversible oxidation drives the reaction to completion, resulting in improved yields and cleaner product formation.[8]
Mechanistic Insights: The Path to the Macrocycle
The formation of the porphyrin macrocycle via the Lindsey synthesis is a stepwise process initiated by the acid-catalyzed reaction between the aldehyde and pyrrole.
Caption: Simplified reaction mechanism of the Lindsey synthesis.
The reaction is initiated by the protonation of the aldehyde, which then undergoes electrophilic attack by the electron-rich pyrrole ring to form a pyrrole-carbinol intermediate. This intermediate can then react with another molecule of pyrrole to form a dipyrromethane. Further condensation reactions lead to the formation of a linear tetrapyrromethane (bilane), which then undergoes intramolecular cyclization to yield the porphyrinogen.[12] This porphyrinogen is a flexible, non-aromatic macrocycle containing six sp³-hybridized carbon atoms. The final step is the oxidation of the porphyrinogen, which involves the removal of six hydrogen atoms to create the fully conjugated and planar porphyrin ring system.[7]
Experimental Protocol: Synthesis of Meso-Tetraphenylporphyrin (TPP)
This protocol provides a detailed, step-by-step methodology for the synthesis of meso-tetraphenylporphyrin (TPP), a commonly synthesized and studied porphyrin.
Materials and Reagents:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂, dry)
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·Et₂O)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Hexanes
-
Chloroform
Experimental Workflow:
Caption: Step-by-step workflow for the Lindsey synthesis of TPP.
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add dry dichloromethane (to achieve a final reactant concentration of ~10 mM).
-
Addition of Reactants: Add benzaldehyde followed by freshly distilled pyrrole to the dichloromethane with vigorous stirring. The molar ratio of aldehyde to pyrrole should be 1:1.[8]
-
Catalyst Addition: Add the acid catalyst. If using TFA, a typical concentration is around 1 mM. If using BF₃·Et₂O, a similar catalytic amount is employed.[7][13]
-
Condensation: Stir the reaction mixture at room temperature for 1-2 hours. The solution should remain colorless or pale yellow during this stage.
-
Oxidation: Add the oxidizing agent. For DDQ, use approximately 0.75 equivalents relative to the theoretical porphyrinogen. For p-chloranil, approximately 3 equivalents are often used.[7][12]
-
Reaction Completion: Continue stirring at room temperature for another 1-2 hours. The solution will gradually turn a deep purple color, indicating the formation of the porphyrin.[13]
-
Quenching: Neutralize the reaction by adding a few drops of triethylamine.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. A typical elution gradient starts with hexanes to remove non-polar impurities, followed by a mixture of hexanes and chloroform (or dichloromethane) to elute the purple porphyrin band.
-
Characterization: The final product should be characterized by UV-Vis spectroscopy (a strong Soret band around 418 nm and Q-bands between 500-700 nm are characteristic of TPP) and NMR spectroscopy.
Key Parameters and Optimization
The success of the Lindsey synthesis is contingent on several factors. Careful control of these parameters is crucial for achieving high yields and purity.
| Parameter | Recommended Conditions | Rationale and Field-Proven Insights |
| Concentration | ~10 mM of pyrrole and aldehyde | High dilution is essential to favor intramolecular cyclization and prevent the formation of linear polymers.[5][11] |
| Catalyst | BF₃·Et₂O or TFA | Both Lewis and Brønsted acids are effective. BF₃·Et₂O can sometimes give higher yields as it may facilitate the recovery from longer oligomers.[13] TFA is often easier to handle. |
| Solvent | Dry Dichloromethane | A non-polar, aprotic solvent is required. It must be dry to prevent side reactions.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | The condensation step should be carried out under an inert atmosphere to prevent premature oxidation of the porphyrinogen.[10] |
| Oxidant | DDQ or p-Chloranil | DDQ is a stronger oxidant and is often used in sub-stoichiometric amounts. p-Chloranil is a milder oxidant and is typically used in excess. The choice can affect the formation of chlorin byproducts.[12] |
| Temperature | Room Temperature | The mild reaction temperature is a key advantage of the Lindsey synthesis, allowing for the use of thermally sensitive aldehydes.[5][6] |
Yields: For the synthesis of TPP under optimized conditions, yields typically range from 30-40%.[8] Yields for other meso-substituted porphyrins can vary depending on the steric and electronic properties of the aldehyde substituents.
Scope and Limitations
A significant advantage of the Lindsey synthesis is its broad substrate scope. A wide variety of aromatic and aliphatic aldehydes can be used, allowing for the preparation of porphyrins with diverse functionalities.[8] However, the method does have some limitations. The requirement for high dilution makes it less amenable to large-scale industrial synthesis.[8][11] Furthermore, the use of chlorinated solvents and expensive oxidizing agents like DDQ can be a drawback from both an environmental and cost perspective.[11][14] Recent research has focused on developing "greener" protocols, for instance, by using alternative solvents or solvent-free mechanochemical methods.[15][16]
Conclusion: A Cornerstone of Modern Porphyrin Science
The Lindsey synthesis represents a monumental advance in porphyrin chemistry, transforming the synthesis of meso-substituted porphyrins from a challenging endeavor into a routine and versatile laboratory procedure. Its mild conditions, high yields, and broad applicability have made a vast array of novel porphyrin architectures accessible for investigation across numerous scientific disciplines. For researchers and drug development professionals, a thorough understanding of this powerful synthetic tool is essential for the design and creation of next-generation porphyrin-based materials and therapeutics. While ongoing research continues to refine and improve upon the original methodology, the fundamental principles of the Lindsey synthesis remain a cornerstone of modern porphyrin science.
References
- 1. Synthetic routes to meso-patterned porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis of Meso-Substituted Porphyrins (1994) | Jonathan S. Lindsey | 63 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 8. chemijournal.com [chemijournal.com]
- 9. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 11. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Purification of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine
An In-depth Technical Guide to the
Abstract
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine, commonly referred to as TMPP, is a synthetic porphyrin that serves as a cornerstone in diverse fields, including photodynamic therapy, catalysis, and advanced materials science.[1][2] The efficacy of TMPP in these applications is critically dependent on its purity. Standard synthetic routes, such as the Adler-Longo or Lindsey methods, invariably produce a mixture of the desired porphyrin along with significant impurities, including oligomers, isomeric byproducts, and oxidized or reduced species.[3][4] This guide provides a comprehensive, field-proven methodology for the purification of TMPP, moving from the crude reaction mixture to a final product of high analytical purity. We will dissect the rationale behind each step, from initial workup through chromatographic separation and final recrystallization, and detail the analytical techniques required to validate purity.
The Challenge: Understanding Synthesis-Related Impurities
The successful purification of TMPP begins with a clear understanding of the potential contaminants. The condensation reaction between pyrrole and 4-methoxybenzaldehyde is a complex process where the desired macrocyclization competes with several side reactions.
-
Unreacted Starting Materials: Residual 4-methoxybenzaldehyde is a common, relatively benign impurity that is easily removed.
-
Linear Polypyrromethanes: These are open-chain oligomers that fail to cyclize to form the porphyrin macrocycle.[3][5] They are often amorphous, tar-like substances that can complicate the purification process. The Adler-Longo method, in particular, is known for producing these "tar-like" byproducts.[3][6]
-
Chlorin Byproducts: The porphyrin macrocycle can be partially reduced to form chlorin, which is characterized by a distinct absorption band around 650 nm in its UV-Vis spectrum. This is a prevalent impurity in Adler-Longo syntheses where the oxidation step may be incomplete or non-selective.[7]
-
N-Confused Porphyrins (NCPs): These are structural isomers where one of the four pyrrole rings is "inverted" within the macrocycle.[8][9] While often a minor byproduct in standard syntheses, their similar polarity to TMPP can make them challenging to separate.
The presence of these impurities can drastically alter the photophysical, catalytic, and biological properties of the final material, making a robust purification strategy non-negotiable.
Strategic Purification Workflow
A multi-stage approach is essential for systematically removing the diverse range of impurities. The overall strategy involves a coarse purification to remove bulk contaminants, followed by a high-resolution chromatographic step, and concluding with crystallization to achieve analytical grade purity.
Caption: Overall workflow for the purification of TMPP.
Detailed Experimental Protocols
Initial Work-up and Filtration
The objective of this initial step is to remove the bulk of soluble, non-porphyrinic impurities, primarily unreacted aldehyde and reaction solvents.
Protocol:
-
Upon completion of the synthesis reaction, allow the mixture to cool to room temperature. A dark, tarry solid containing the crude porphyrin should precipitate.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the solid liberally with a polar solvent in which the porphyrin has poor solubility, such as methanol or ethanol.[10] This wash effectively removes residual propionic acid (from Adler-Longo synthesis) and unreacted 4-methoxybenzaldehyde.
-
Continue washing until the filtrate runs clear and is no longer colored.
-
Dry the resulting dark purple powder under vacuum. This material is now enriched in porphyrinic compounds and ready for chromatography.
Core Purification: Silica Gel Column Chromatography
This is the most critical step for separating TMPP from closely related impurities like chlorins and residual oligomers. The principle is based on differential adsorption to a polar stationary phase (silica gel).[5][11]
Materials:
-
Stationary Phase: Silica Gel, 100-200 mesh.[5] Silica gel is a weakly acidic adsorbent, ideal for this separation.
-
Mobile Phase: A gradient system is most effective. A typical system involves starting with a non-polar solvent and gradually increasing the polarity.
-
Solvent A: Hexane or Toluene
-
Solvent B: Dichloromethane (DCM) or Chloroform[10]
-
Protocol:
-
Column Packing: Prepare a slurry of silica gel in Solvent A. Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. A layer of sand at the bottom and top of the silica bed is recommended. Never let the column run dry.
-
Sample Loading: The preferred method is dry loading for optimal resolution.
-
Dissolve the crude, washed solid from Step 3.1 in a minimal amount of DCM.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing purple powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with 100% Solvent A (e.g., Hexane). This will wash away highly non-polar impurities.
-
Gradually increase the proportion of Solvent B (e.g., DCM). A typical starting gradient might be 2-5% DCM in Hexane.
-
The main, intensely purple band of TMPP will begin to move down the column. It is crucial to distinguish this from a potential faster-moving, faint reddish-brown band of other oligomers and a slower-moving greenish band corresponding to the more polar chlorin impurity.
-
Continue to increase the gradient (e.g., to 20-50% DCM in Hexane) to elute the TMPP band.
-
-
Fraction Collection & Monitoring:
-
Collect fractions as the purple band begins to elute.
-
Monitor the purity of each fraction using Thin-Layer Chromatography (TLC) with a mobile phase such as 10% ethyl acetate in hexane.[12][13] A pure fraction of TMPP will show a single, well-defined spot.
-
Combine the fractions that show a single spot for TMPP.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield a dark purple solid.
Final Polishing: Recrystallization
Recrystallization is the final step to obtain a highly crystalline, solvent-free product with exceptional purity. This is best achieved using a solvent/anti-solvent diffusion method.[10]
Protocol:
-
Dissolve the purified porphyrin from the chromatography step in a minimal amount of a good solvent, such as chloroform or dichloromethane, in a small vial.
-
Place this open vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm) that contains a layer of an anti-solvent, such as methanol or hexane.
-
Allow the system to stand undisturbed for 24-72 hours. The vapor of the anti-solvent will slowly diffuse into the porphyrin solution, reducing its solubility and inducing the formation of small, highly ordered crystals.
-
Collect the resulting microcrystalline solid by filtration, wash with a small amount of the anti-solvent, and dry under high vacuum. The result is a vibrant, purple crystalline solid.[1]
Purity Assessment and Characterization
Rigorous analytical characterization is required to confirm the identity and purity of the final product.
UV-Visible Spectroscopy
The electronic absorption spectrum is a definitive characteristic of porphyrins. In a solvent like chloroform, pure TMPP exhibits a hallmark spectrum consisting of an intensely sharp Soret band (or B-band) and four weaker Q-bands.[14] The absence of a significant absorption peak around 650 nm is a strong indicator that the chlorin impurity has been successfully removed.
¹H NMR Spectroscopy
Proton NMR provides unequivocal structural confirmation and is highly sensitive to the compound's symmetry and purity.[15] The high symmetry of TMPP results in a simple, clean spectrum.
Key ¹H NMR Signals (400 MHz, CDCl₃): [10][16][17]
-
β-Pyrrolic Protons: A sharp singlet at ~8.85 ppm (8H).
-
Aryl Protons (ortho): A doublet at ~8.12 ppm (8H).
-
Aryl Protons (meta): A doublet at ~7.75 ppm (8H).
-
Methoxy Protons (-OCH₃): A sharp singlet at ~4.08 ppm (12H).
-
NH Protons: A broad singlet shifted far upfield to ~ -2.76 ppm (2H), a classic indicator of the powerful diatropic ring current in the aromatic porphyrin macrocycle.[17]
Data Summary Table
| Parameter | Expected Value | Significance |
| Purity (Post-Recrystallization) | > 95% | Meets requirements for most research applications. |
| Appearance | Dark purple crystalline powder | Confirms crystalline nature and removal of tarry byproducts.[1] |
| UV-Vis (λ_max in CHCl₃) | Soret: ~419 nm; Q-bands: ~515, 552, 591, 647 nm | Confirms the porphyrin electronic structure.[14] |
| ¹H NMR (δ in CDCl₃) | ~8.85 (s, 8H), ~8.12 (d, 8H), ~7.75 (d, 8H), ~4.08 (s, 12H), ~-2.76 (s, 2H) | Confirms molecular structure and high symmetry.[17] |
| Molecular Weight (C₄₈H₃₈N₄O₄) | 734.84 g/mol | Confirmed by Mass Spectrometry.[1] |
Conclusion
The purification of this compound is a systematic process that requires a clear understanding of the potential impurities and a methodical application of standard laboratory techniques. While column chromatography is the powerhouse of the separation, meticulous initial washing and final recrystallization are indispensable for achieving the high degree of purity demanded by advanced scientific applications. The analytical protocols outlined herein provide a self-validating system to ensure the structural integrity and purity of the final product, empowering researchers to proceed with confidence in their downstream experiments.
References
- 1. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | C48H38N4O4 | CID 135404412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22112-78-3 [chemicalbook.com]
- 3. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An efficient one-flask synthesis of N-confused tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. rsc.org [rsc.org]
- 11. santaisci.com [santaisci.com]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tetra-4-methoxyphenylporphyrin | CAS 22112-78-3 | PorphyChem [shop.porphychem.com]
- 17. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
In-Depth Technical Guide: Characterization of TMeOPP by UV-vis Spectroscopy
Introduction
In the landscape of advanced scientific research, particularly within drug development and materials science, porphyrins and their derivatives stand out for their remarkable photochemical and catalytic properties.[1] Among these, 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin, commonly referred to as TMeOPP, has garnered significant attention. Its unique electronic structure, stemming from the extensive π-conjugated macrocycle, gives rise to characteristic and intense absorption bands in the ultraviolet-visible (UV-vis) spectrum.[2][3] This makes UV-vis spectroscopy an indispensable, non-destructive tool for its characterization.[1]
This guide provides a comprehensive, in-depth exploration of the principles and methodologies for the characterization of TMeOPP using UV-vis spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower robust and insightful analysis. We will delve into the theoretical underpinnings of TMeOPP's spectral features, provide detailed experimental protocols, and discuss the critical factors that can influence the measurements, ensuring a self-validating system for accurate and reproducible results.
Theoretical Framework: Understanding the UV-vis Spectrum of TMeOPP
The vibrant color of porphyrins is a direct consequence of their extensive π-electron systems, which lead to strong absorption of light in the visible and ultraviolet regions.[4] The UV-vis spectrum of a typical porphyrin, including TMeOPP, is dominated by two main features, best explained by Gouterman's four-orbital model. This model considers the electronic transitions between two nearly degenerate Highest Occupied Molecular Orbitals (HOMOs) and two degenerate Lowest Unoccupied Molecular Orbitals (LUMOs).[5][6]
These transitions give rise to:
-
The Soret Band (or B-band): An extremely intense absorption band typically found in the near-UV region, around 400-450 nm.[7][8] This band corresponds to a strong electronic transition from the ground state to the second excited state (S0 → S2).[8] For TMeOPP, the Soret band is a hallmark of its structural integrity.
-
The Q-bands: A series of four weaker absorption bands in the visible region, typically between 500 and 700 nm.[4][7][8] These bands arise from the "forbidden" transition from the ground state to the first excited state (S0 → S1).[9] The number and relative intensities of the Q-bands are highly sensitive to the symmetry of the porphyrin macrocycle.[1]
The presence of the four methoxyphenyl substituents at the meso positions of the porphyrin core in TMeOPP influences the precise wavelengths and intensities of these bands.[5][10]
The Beer-Lambert Law: The Basis for Quantitative Analysis
The relationship between the absorbance of light and the concentration of the absorbing species is described by the Beer-Lambert Law.[11][12] This fundamental law underpins the quantitative application of UV-vis spectroscopy. The law is expressed as:
A = εcl
Where:
-
A is the absorbance (a unitless quantity).[13]
-
ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is a measure of how strongly a substance absorbs light at a specific wavelength.[14][15] Its units are typically L mol⁻¹ cm⁻¹.[12]
-
c is the concentration of the absorbing species in solution (mol L⁻¹).[14]
-
l is the path length of the light through the sample, which is typically the width of the cuvette (usually 1 cm).[12][14]
The Beer-Lambert law establishes a linear relationship between absorbance and concentration, which allows for the determination of an unknown concentration by measuring its absorbance.[11][16]
Experimental Protocol: A Step-by-Step Guide to TMeOPP Characterization
This section provides a detailed, self-validating protocol for obtaining high-quality UV-vis spectra of TMeOPP. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Materials and Instrumentation
-
TMeOPP: 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin[17]
-
Solvent: High-purity dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are common choices.[18][19] The choice of solvent is critical as it can influence the spectral properties.[20][21]
-
UV-vis Spectrophotometer: A dual-beam instrument capable of scanning from at least 350 nm to 750 nm.
-
Quartz Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
Experimental Workflow Diagram
Caption: Workflow for UV-vis characterization of TMeOPP.
Detailed Step-by-Step Methodology
-
Preparation of a TMeOPP Stock Solution:
-
Accurately weigh a small amount of TMeOPP (e.g., 1-2 mg) using an analytical balance.
-
Dissolve the TMeOPP in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of a specific concentration. The concentration should be in the range of 10⁻⁵ to 10⁻⁶ M.[6][19]
-
-
Preparation of Serial Dilutions:
-
From the stock solution, prepare a series of dilutions (e.g., 5-6 different concentrations) using volumetric flasks and pipettes. This is crucial for verifying the Beer-Lambert Law and accurately determining the molar absorptivity.[13]
-
-
Instrument Setup and Blanking:
-
Turn on the UV-vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank).
-
Place the reference cuvette in the appropriate holder in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 350-750 nm). This step is essential to subtract any absorbance from the solvent and the cuvette itself.
-
-
Spectral Acquisition:
-
Rinse a second quartz cuvette with a small amount of the most dilute TMeOPP solution, then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer and record the UV-vis spectrum.
-
Repeat this process for each of the prepared dilutions, moving from the least concentrated to the most concentrated.
-
Results and Data Interpretation
The acquired UV-vis spectrum of TMeOPP will display the characteristic Soret and Q-bands. The exact positions (λmax) of these bands can be identified from the spectrum.
Key Spectral Features of TMeOPP
The UV-vis spectrum of TMeOPP in a non-aggregating solvent like chloroform or dichloromethane will typically exhibit:
-
Four distinct Q-bands in the visible region, often observed around 515, 550, 590, and 650 nm.[18][23]
Quantitative Data Summary
| Spectral Feature | Typical λmax (nm) in CH₂Cl₂/CHCl₃ | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Soret Band | 418 - 422 | > 300,000 |
| Q-band I | ~650 | ~5,000 - 10,000 |
| Q-band II | ~590 | ~5,000 - 10,000 |
| Q-band III | ~550 | ~10,000 - 20,000 |
| Q-band IV | ~515 | ~15,000 - 25,000 |
Note: The exact λmax and ε values can vary slightly depending on the solvent and the purity of the compound.[20][21]
Verification of the Beer-Lambert Law and Determination of Molar Absorptivity
To ensure the accuracy of quantitative measurements, it is imperative to verify that the Beer-Lambert Law is obeyed over the concentration range studied.
-
Plot Absorbance vs. Concentration: For the Soret band (and optionally for a prominent Q-band), plot the absorbance at λmax as a function of the TMeOPP concentration for the series of dilutions.
-
Linear Regression Analysis: The resulting plot should be a straight line passing through the origin. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.
-
Calculate Molar Absorptivity (ε): According to the Beer-Lambert Law (A = εcl), the slope of the line (m) is equal to εl. Since the path length (l) is typically 1 cm, the slope of the absorbance vs. concentration plot is the molar absorptivity (ε).[16]
Advanced Considerations and Troubleshooting
The Influence of Solvent
The choice of solvent can significantly impact the UV-vis spectrum of TMeOPP. Solvent polarity and hydrogen bonding capabilities can cause shifts in the λmax of the Soret and Q-bands, a phenomenon known as solvatochromism.[9][20][21] For instance, more polar solvents may lead to slight red or blue shifts in the absorption bands.[9][24] Therefore, it is crucial to report the solvent used when presenting UV-vis data.
Aggregation Effects
Porphyrins, including TMeOPP, are known to self-assemble or aggregate in solution, particularly at higher concentrations or in certain solvents.[25][26][27] Aggregation can lead to significant changes in the UV-vis spectrum, such as:
-
Broadening of the Soret band. [24]
-
Red or blue shifts in the Soret band , depending on the type of aggregate formed (J-aggregates or H-aggregates).[26][28]
-
A decrease in the intensity of the Q-bands. [24]
Deviations from the Beer-Lambert law at higher concentrations can be an indication of aggregation.[27] To avoid aggregation, it is recommended to work with dilute solutions (typically < 10⁻⁵ M).[25]
Protonation Effects
In acidic media, the inner nitrogen atoms of the porphyrin core can become protonated. This change in the electronic structure leads to a significant alteration of the UV-vis spectrum, often resulting in a red shift of the Soret and Q-bands, a phenomenon referred to as the "hyperporphyrin effect".[3][5][10] The Q-band region also simplifies, typically showing only two bands instead of four.[28]
Experimental Workflow for Investigating Environmental Effects
Caption: Investigating environmental influences on TMeOPP's UV-vis spectrum.
Conclusion
UV-vis spectroscopy is a powerful and accessible technique for the fundamental characterization of TMeOPP. A thorough understanding of the theoretical principles, coupled with a meticulously executed experimental protocol, is paramount for obtaining high-quality, reproducible data. The distinct Soret and Q-bands serve as a spectroscopic fingerprint for TMeOPP, allowing for its identification, purity assessment, and quantification. Furthermore, the sensitivity of the UV-vis spectrum to environmental factors such as solvent polarity, concentration, and pH provides a valuable tool for probing the behavior of TMeOPP in various systems, which is of critical importance in the fields of drug development and materials science. By adhering to the principles and methodologies outlined in this guide, researchers can confidently and accurately characterize TMeOPP, laying a solid foundation for its application in advanced research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. secjhuapl.edu [secjhuapl.edu]
- 5. researchgate.net [researchgate.net]
- 6. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. web.pdx.edu [web.pdx.edu]
- 11. edinst.com [edinst.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. edu.rsc.org [edu.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 16. Video: UV–Vis Spectroscopy: Beer–Lambert Law [jove.com]
- 17. 5,10,15,20-Tetrakis-(4-methoxyphenyl)-21,23H-porphine [porphyrin-laboratories.com]
- 18. researchgate.net [researchgate.net]
- 19. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. UV-visible spectral analysis on the aggregation forms of an amphiphilic porphyrin - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 28. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the ¹H NMR Analysis of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine
Abstract
This technical guide provides a comprehensive examination of the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine (H₂TMPP). Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the unique NMR spectrum of porphyrins, offers a detailed experimental protocol for acquiring high-fidelity data, and presents a systematic approach to spectral interpretation. By explaining the causality behind experimental choices and spectral features, this guide serves as an authoritative resource for the structural characterization of this important macrocycle.
The Porphyrin Macrocycle: A System of Unique Magnetic Anisotropy
The interpretation of the ¹H NMR spectrum of any porphyrin begins with understanding its dominant structural feature: a highly conjugated, 18-π-electron aromatic system.[1] This configuration satisfies Hückel's (4n+2) rule for aromaticity and gives rise to a powerful diamagnetic ring current when the molecule is placed in an external magnetic field.[1][2] This induced ring current is the primary determinant of the remarkable chemical shifts observed in porphyrin spectra.[3]
The effect can be visualized as a magnetic field that opposes the external field in the center of the macrocycle while reinforcing it on the periphery.[2][3] Consequently:
-
Inner Protons (N-H): The two protons attached to the core nitrogen atoms are located directly within this shielding cone. This results in a dramatic upfield shift to negative ppm values (typically -2 to -4 ppm), a region rarely occupied by protons in other organic molecules.[3][4]
-
Peripheral Protons (β-pyrrolic and meso-substituents): Protons on the outer edge of the macrocycle fall into the deshielding region. This causes their signals to be shifted significantly downfield to values often exceeding 8.0 ppm.[2][4]
This profound magnetic anisotropy makes ¹H NMR an exceptionally sensitive tool for probing the structure and environment of porphyrins.[4]
Caption: Conceptual model of the porphyrin ring current effect.
Structural Analysis of H₂TMPP
5,10,15,20-Tetrakis(4-methoxyphenyl)porphine possesses a high degree of symmetry which simplifies its ¹H NMR spectrum. At room temperature, the two inner N-H protons undergo rapid exchange, a process known as tautomerism, among the four central nitrogen atoms.[1][5] This rapid exchange renders the four methoxyphenyl groups and the eight β-pyrrolic protons chemically equivalent on the NMR timescale, leading to fewer signals than a static structure would suggest.[1]
The distinct proton environments in H₂TMPP are:
-
β-Pyrrolic Protons (8H): Located on the pyrrole rings of the macrocycle core.
-
Ortho-Phenyl Protons (8H): Phenyl protons adjacent to the porphyrin meso-carbon.
-
Meta-Phenyl Protons (8H): Phenyl protons adjacent to the methoxy group.
-
Methoxy Protons (12H): Methyl protons of the four methoxy groups.
-
N-H Protons (2H): Inner protons bonded to the pyrrole nitrogens.
Caption: Key proton environments in H₂TMPP.
Experimental Protocol: Acquiring a High-Resolution Spectrum
The quality of a ¹H NMR spectrum is critically dependent on proper sample preparation and acquisition parameters. For porphyrins, the primary experimental challenge is to prevent aggregation, which can cause significant line broadening and chemical shift deviations.[4][6]
Causality of Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the standard solvent for H₂TMPP analysis. It is an unpolar, aprotic solvent that effectively solubilizes the porphyrin monomer while minimizing intermolecular interactions that lead to aggregation.[1][3]
-
Concentration: Maintaining a low sample concentration is the most crucial step to prevent aggregation.[1] Porphyrin aggregation is primarily driven by π-π stacking interactions between the planar macrocycles.[6][7] At higher concentrations, these interactions become more prevalent, leading to the formation of dimers and higher-order aggregates, which corrupt the spectrum. A concentration of ~0.01 M is recommended.[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 4 mg of H₂TMPP.
-
Dissolve the sample in 0.4-0.5 mL of high-purity CDCl₃ in a clean NMR tube. Ensure the solvent does not contain significant water or acid impurities.
-
Gently agitate the tube to ensure complete dissolution. The solution should be a characteristic deep purple.
-
-
Spectrometer Setup & Acquisition:
-
Use a high-field NMR spectrometer (≥270 MHz) to achieve good signal dispersion, especially for the phenyl region.[1]
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
Set the spectral width to cover a range from approximately -5 ppm to 10 ppm to ensure all porphyrin signals are captured.
-
Acquire the spectrum at room temperature.
-
A limited number of scans (e.g., 8-16) is typically sufficient due to the high signal intensity of the compound.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.[8]
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Caption: Workflow for ¹H NMR analysis of H₂TMPP.
Spectral Interpretation and Data Analysis
The ¹H NMR spectrum of H₂TMPP is highly characteristic due to its symmetry and the ring current effect. The signals are assigned by considering their chemical shift, integration, and multiplicity.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| β-Pyrrolic (Hβ) | ~ 8.85 | Singlet | 8H | Highly deshielded by the ring current. Appears as a sharp singlet due to the chemical equivalence of all eight protons.[5] |
| Ortho-Phenyl (Ho) | ~ 8.10 | Doublet | 8H | Deshielded by the ring current. Coupled to the adjacent meta-protons, resulting in a doublet. |
| Meta-Phenyl (Hm) | ~ 7.27 | Doublet | 8H | Less deshielded than ortho-protons. Coupled to the ortho-protons. The electron-donating methoxy group shields these protons relative to unsubstituted TPP.[1] |
| Methoxy (-OCH₃) | ~ 4.07 | Singlet | 12H | Protons are on a methyl group attached to an oxygen. Appears as a sharp singlet as there are no adjacent protons for coupling. |
| N-H (Inner) | ~ -2.79 | Singlet | 2H | Extremely shielded by the ring current, resulting in a characteristic upfield signal at a negative chemical shift.[1][5] |
Note: The phenyl signals for the ortho and meta protons technically form an AA'XX' spin system, but at sufficient magnetic field strength, they resolve into two distinct doublets.[1]
Trustworthiness: Self-Validating Protocols and Potential Pitfalls
A trustworthy protocol is a self-validating one. For H₂TMPP, the spectrum itself provides checks for common errors.
-
Aggregation Check: If aggregation is occurring, the β-pyrrolic and phenyl proton signals will appear broad, and their chemical shifts may deviate from the expected values.[4] If broad signals are observed, the sample should be diluted and re-run.
-
Purity Check: The high symmetry of H₂TMPP means that any impurity, such as unreacted p-anisaldehyde or residual synthesis solvents (e.g., propionic acid), will be readily apparent as extra peaks in the spectrum.[1]
-
Protonation Check: Accidental exposure to acid will protonate the inner nitrogens, causing the N-H signal to broaden and shift significantly downfield, while altering the shifts of the peripheral protons.[9] The characteristic upfield N-H signal should be a sharp singlet in a neutral sample.
Conclusion
The ¹H NMR spectrum of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine is a powerful fingerprint for its structural verification. The defining features—a highly shielded N-H signal near -2.8 ppm and a deshielded β-pyrrolic singlet around 8.8 ppm—are direct consequences of the aromatic macrocycle's diamagnetic ring current. By employing a careful experimental protocol that minimizes aggregation and by systematically analyzing the chemical shifts, multiplicities, and integrations, researchers can confidently confirm the identity and purity of this compound, a critical step in any research or development pipeline involving porphyrin-based systems.
References
- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. Spatial Contributions to 1H NMR Chemical Shifts of Free-Base Porphyrinoids [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chegg.com [chegg.com]
- 6. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. "¹H NMR and HPLC studies of tetraarylporphyrin atropisomers" by Yunqing Nancy Shi [scholarlycommons.pacific.edu]
Mass spectrometry of synthetic porphyrins
An In-Depth Technical Guide to the Mass Spectrometry of Synthetic Porphyrins
Foreword: From Synthesis to Signal
As a Senior Application Scientist, I've witnessed the transformative power of mass spectrometry in the field of synthetic porphyrin chemistry. These versatile macrocycles are no longer just academic curiosities; they are the building blocks for next-generation therapeutics, advanced materials, and novel catalysts.[1] However, the journey from a successful synthesis to a fully characterized, application-ready molecule hinges on rigorous analytical validation. Mass spectrometry is not merely a tool for molecular weight confirmation; it is the definitive technique for elucidating structure, verifying purity, and understanding the complex behavior of these molecules.
This guide is structured to move beyond rote protocols. It is designed to instill a deeper understanding of the causality behind our analytical choices. Why do we select Electrospray Ionization for a crude reaction mixture but pivot to Matrix-Assisted Laser Desorption/Ionization for a supramolecular assembly? How does a fragmentation pattern in a tandem MS experiment provide unequivocal proof of a substituent's position? Answering these questions is the key to mastering the analysis of synthetic porphyrins and ensuring the integrity of your research.
Part 1: The Genesis of an Ion - A Comparative Guide to Ionization Techniques
The success of any mass spectrometry experiment is determined at the ion source. The choice of ionization technique is the single most critical parameter, as it must be tailored to the analyte's physicochemical properties and the analytical question at hand. For synthetic porphyrins, the two most powerful and widely used techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI): The Solution-Phase Workhorse
ESI is a soft ionization technique that transfers ions from solution into the gas phase. This makes it exceptionally well-suited for coupling with liquid chromatography (LC), providing a powerful tool for analyzing complex mixtures.[2][3][4]
The Causality of Choosing ESI: You choose ESI when your primary goal is to analyze porphyrins from a solution, especially when dealing with reaction mixtures, biological extracts, or samples requiring chromatographic separation. Its gentle nature is ideal for obtaining the intact molecular ion, which is the foundational piece of data. ESI is particularly sensitive for free-base porphyrins and corroles, which are readily protonated.[5][6]
Mechanism of Ion Formation:
-
Free-Base Porphyrins: These are typically ionized via protonation of the basic inner nitrogen atoms, forming singly or doubly charged ions, such as [M+H]⁺ or [M+2H]²⁺.
-
Metalloporphyrins: The ionization behavior depends on the metal center. Some may be observed as radical cations (M⁺•), while others might be protonated on the periphery.[7] In some cases, in-situ oxidation of the metal center can occur under ESI conditions, for instance, producing Co(III) ions from Co(II) complexes.[8]
Caption: A typical workflow coupling liquid chromatography with ESI-MS for porphyrin analysis.
Matrix-Assisted Laser Desorption/Ionization (MALDI): The Solid-State Specialist
MALDI is another soft ionization technique, but it is primarily used for solid samples. The porphyrin analyte is co-crystallized with a high excess of a matrix compound that strongly absorbs at the laser's wavelength.
The Causality of Choosing MALDI: You choose MALDI when dealing with large supramolecular porphyrin assemblies, polymers, or analytes that have poor solubility in common ESI solvents.[9] It offers a significant advantage in its tolerance to salts and buffers. A crucial aspect of MALDI is matrix selection. The use of protic matrices must be avoided as they can cause undesirable side reactions, such as demetallation or ligand exchange with the analyte.[9] Interestingly, certain porphyrins, like meso-tetrakis(pentafluorophenyl)porphyrin (F20TPP), can serve as high-molecular-weight matrices themselves, which is advantageous for analyzing low-molecular-weight compounds as it reduces matrix-related ion interference in the low-mass range.[10][11]
Mechanism of Ion Formation: The laser desorbs both matrix and analyte molecules. In the dense plume, proton transfer from the excited matrix molecules to the analyte results in the formation of [M+H]⁺ ions. Electron transfer is another pathway, particularly when using specific electron-transfer matrices, leading to the formation of radical cations (M⁺•).[12]
Comparative Analysis of Ionization Techniques
The choice between ionization methods is dictated by the specific analytical challenge. The following table provides a comparative summary to guide this critical decision.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Atmospheric Pressure Photoionization (APPI) |
| Sample State | Solution | Solid (co-crystallized) | Solution |
| Coupling to LC | Excellent, standard practice | Possible, but not routine | Excellent |
| Best For | Complex mixtures, routine QC, free-base porphyrins, biological samples.[2][5] | Supramolecular assemblies, polymers, salt-rich samples, imaging.[9] | Certain metalloporphyrins and less polar compounds.[5][6] |
| Common Ions | [M+H]⁺, [M+nH]ⁿ⁺, [M+Na]⁺ | [M+H]⁺, M⁺•, [M+Na]⁺ | M⁺•, [M+H]⁺ |
| Key Consideration | Solvent choice is critical for ionization efficiency.[13] | Matrix selection is crucial to avoid side reactions.[9][14] | Requires a dopant for efficient ionization of many compounds.[5] |
Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Confirming the molecular weight of a synthetic porphyrin is only the first step. To verify its structure, especially the identity and location of peripheral substituents, tandem mass spectrometry (MS/MS) is indispensable. The most common technique used is Collision-Induced Dissociation (CID).
The Causality of MS/MS: The rationale for performing MS/MS is to generate a structural fingerprint. By isolating the molecular ion and subjecting it to controlled fragmentation, we produce a unique pattern of product ions. This pattern is directly related to the molecule's covalent structure, such as the nature and position of its functional groups. This method is highly effective for characterizing porphyrin substituents.[15]
Characteristic Fragmentation Patterns (CID): Under CID conditions, synthetic porphyrins exhibit predictable fragmentation pathways:
-
Loss of Meso-Substituents: For porphyrins like meso-tetraphenylporphyrin (TPP), a primary fragmentation pathway is the loss of one or more of the phenyl groups.[8]
-
Cleavage of Peripheral Side Chains: Porphyrins functionalized with aliphatic or other side chains will preferentially fragment along those chains, providing direct evidence of their composition.[14]
-
Core Fragmentation: While less common under soft CID conditions, modifications to the porphyrin macrocycle itself can lead to complex but interpretable ring-opening pathways.[8]
Caption: The logical sequence of a tandem mass spectrometry experiment for porphyrin characterization.
Part 3: Field-Proven Protocols and Workflows
A trustworthy protocol is a self-validating one. Each step should be designed to confirm the integrity of the analysis, from sample preparation to data acquisition.
Protocol 1: Quality Control of a Synthetic Porphyrin using LC-ESI-MS
Objective: To confirm the molecular weight and assess the purity of a newly synthesized porphyrin.
System: UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthetic porphyrin.
-
Dissolve in 1 mL of a suitable solvent (e.g., a mixture of dichloromethane and methanol) to create a 1 mg/mL stock solution.
-
Prepare a working solution of ~10 µg/mL by diluting the stock solution in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Method (Positive Ion Mode):
-
Ion Source: ESI.
-
Scan Range: m/z 150 - 2000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Acquisition Mode: Full scan with high mass accuracy (<5 ppm).
-
-
Self-Validating Analysis Sequence:
-
Injection 1 (Blank): Inject mobile phase to ensure no system contamination.
-
Injection 2 (Sample): Run the prepared porphyrin sample.
-
Data Review:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺.
-
Verify that a peak is present at the expected retention time.
-
Examine the mass spectrum of this peak. Confirm that the measured accurate mass is within 5 ppm of the theoretical mass.
-
Check the isotopic pattern of the molecular ion. It must match the theoretical distribution for the proposed chemical formula.
-
Assess purity by integrating the area of the main peak relative to any impurity peaks in the total ion chromatogram.
-
-
Caption: The iterative cycle of synthesis and MS analysis for quality control.
Protocol 2: MALDI-TOF Analysis of a Metalloporphyrin Assembly
Objective: To confirm the mass of a large, non-covalently bound metalloporphyrin dimer.
System: MALDI-TOF Mass Spectrometer.
Methodology:
-
Matrix Selection & Preparation:
-
Causality: A non-protic matrix is essential to preserve the non-covalent interactions.[9] Trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is a common choice.
-
Prepare a saturated solution of DCTB in a volatile solvent like tetrahydrofuran (THF).
-
-
Sample Preparation:
-
Dissolve the metalloporphyrin assembly in THF to a concentration of ~1 mg/mL.
-
Mix the analyte solution and the matrix solution in a 1:10 (analyte:matrix) volume ratio.
-
-
Target Spotting:
-
Pipette 0.5 - 1.0 µL of the final mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, forming a co-crystal lattice.
-
-
MS Acquisition:
-
Ionization Mode: Positive.
-
Mass Range: Set a wide range to encompass the expected dimer mass (e.g., m/z 500 - 5000).
-
Laser Energy: Begin with low laser energy and gradually increase until a stable ion signal is observed. This is critical to prevent fragmentation of the non-covalent assembly.[9]
-
-
Data Review:
-
Look for the molecular ion corresponding to the intact dimer.
-
Confirm the isotopic distribution, which will be broader for such a large molecule.
-
Note the presence of the monomer ion, as some in-source decay is often unavoidable. The relative intensity of dimer to monomer can give a qualitative sense of the complex's stability in the gas phase.
-
Part 4: Mass Spectrometry in Drug Development
Mass spectrometry is a cornerstone of drug discovery and development, and its role in advancing porphyrin-based therapeutics is profound.[16][17]
-
Hit Identification and Optimization: High-throughput screening of compound libraries against protein targets can be performed using MS-based assays to identify binding partners.[17]
-
Drug Metabolism and Pharmacokinetics (DMPK): LC-MS/MS is the gold standard for studying how a porphyrin-based drug is absorbed, distributed, metabolized, and excreted (ADME). It allows for the sensitive detection and quantification of the parent drug and its metabolites in complex biological matrices like plasma and tissue.[2][17][18]
-
Protein Binding Studies: Techniques like native ESI-MS can be used to study the non-covalent interactions between a porphyrin drug and its target protein, helping to elucidate the mechanism of action.[17][18]
Conclusion
The mass spectrometric analysis of synthetic porphyrins is a multi-faceted discipline that provides indispensable information for chemists, biologists, and materials scientists. By understanding the fundamental principles behind ionization and fragmentation, and by applying robust, self-validating protocols, researchers can move with confidence from novel molecular design to validated function. The continued evolution of mass spectrometry, including the advent of techniques like ion mobility-MS and the development of comprehensive spectral libraries, promises to further accelerate discovery in this exciting field.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Porphyrin profiles in blood, urine and faeces by HPLC/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the sensitivity of mass spectrometry atmospheric pressure ionization techniques in the analysis of porphyrinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrospray ionization mass spectrometry of metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Matrix assisted laser desorption/ionisation (MALDI)-TOF mass spectrometry of supramolecular metalloporphyrin assemblies: a survey [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Use of meso- tetrakis(pentafluorophenyl)porphyrin as a matrix for low molecular weight alkylphenol ethoxylates in laser desorption/ ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of porphyrins in oral bacteria by liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. netpharmalab.es [netpharmalab.es]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. "Creation of Tandem Mass Spectrometry Library of Synthetic Porphyrins" by Kortney Knudsen [digitalcommons.lib.uconn.edu]
An In-depth Technical Guide to the Metal Complexes of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine: Synthesis, Properties, and Advanced Applications
This guide provides a comprehensive technical overview of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine (TMPP) and its metal complexes. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and diverse applications of these versatile compounds, offering field-proven insights and detailed experimental protocols.
Introduction: The Allure of Substituted Porphyrins
Porphyrins are a class of aromatic macrocyclic compounds that play a crucial role in many biological processes, most notably as the core of heme in hemoglobin and chlorophyll in plants.[1] Their synthetic analogues, such as 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine (TMPP), have garnered significant interest due to their tunable electronic, optical, and chemical properties. The introduction of methoxy groups at the para-position of the meso-phenyl rings enhances solubility in organic solvents and modulates the electronic characteristics of the porphyrin core, making TMPP an excellent ligand for a wide array of metal ions.[2]
The chelation of metal ions within the porphyrin cavity dramatically alters its properties, giving rise to a vast family of metalloporphyrins with applications spanning catalysis, chemical sensing, materials science, and medicine.[1][3] This guide will explore the synthesis of the TMPP ligand, the insertion of various metal centers, and the resultant physicochemical properties that underpin their utility in cutting-edge research and development.
Section 1: Synthesis and Metalation of TMPP
The journey to harnessing the potential of TMPP metal complexes begins with the synthesis of the free-base porphyrin ligand. The most common and efficient methods are variations of the Lindsey or Adler-Longo condensation reactions.
Synthesis of the Free-Base Ligand: 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine
The synthesis of TMPP typically involves the acid-catalyzed condensation of pyrrole with p-anisaldehyde (4-methoxybenzaldehyde). The choice of reaction conditions is critical to maximizing the yield and purity of the desired porphyrin.
Caption: Workflow for the synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine (TMPP).
A detailed experimental protocol for the synthesis of TMPP is provided below:
Experimental Protocol: Synthesis of TMPP
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic acid. Heat the acid to reflux.
-
Addition of Reactants: In a separate beaker, dissolve p-anisaldehyde in a minimal amount of propionic acid. In another beaker, dilute pyrrole with propionic acid.
-
Condensation: Slowly and simultaneously add the p-anisaldehyde and pyrrole solutions to the refluxing propionic acid over a period of 15-20 minutes. The color of the reaction mixture will darken significantly.
-
Reaction Time: Continue refluxing for an additional 30-45 minutes.
-
Isolation: Allow the reaction mixture to cool to room temperature. A dark purple precipitate will form. For complete precipitation, the flask can be cooled in an ice bath.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with methanol to remove unreacted starting materials and polymeric byproducts. Further purification can be achieved by column chromatography on silica gel using a dichloromethane/hexane solvent system.
Insertion of Metal Ions: A Gateway to Functional Diversity
The insertion of a metal ion into the porphyrin core is a crucial step that imparts specific catalytic, photophysical, or electrochemical properties to the molecule. The choice of the metal salt and solvent system is dependent on the desired metal complex.
Caption: General workflow for the metalation of TMPP.
Experimental Protocol: General Metalation of TMPP (Example with Zinc)
-
Dissolution: Dissolve the free-base TMPP in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or toluene in a round-bottom flask.
-
Addition of Metal Salt: Add an excess of a suitable metal salt, for instance, zinc acetate (Zn(OAc)₂), to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using UV-Vis spectroscopy. The completion of the reaction is indicated by the disappearance of the four Q-bands of the free-base porphyrin and the appearance of two new Q-bands characteristic of the metalloporphyrin.
-
Work-up: After cooling, remove the solvent under reduced pressure. The residue can be redissolved in a solvent like dichloromethane and washed with water to remove excess metal salts.
-
Purification: The final product can be purified by column chromatography or recrystallization.
Section 2: Physicochemical Properties and Characterization
The incorporation of a metal ion into the TMPP core profoundly influences its electronic structure, which is reflected in its spectroscopic and electrochemical properties.
Spectroscopic Characterization
UV-Visible Absorption Spectroscopy: The electronic absorption spectrum of a porphyrin is its most characteristic feature. The free-base TMPP exhibits an intense Soret band (or B band) around 420 nm and four weaker Q-bands in the 500-700 nm region.[2] Upon metalation, the symmetry of the porphyrin macrocycle increases, resulting in a simplification of the Q-band region to typically two bands.[4] The exact positions of these bands are sensitive to the central metal ion.
Fluorescence Spectroscopy: Many metallo-TMPP complexes, particularly those with closed-shell metal ions like Zn(II), are highly fluorescent.[5] The fluorescence quantum yield and lifetime are important parameters for applications in sensing and photodynamic therapy. Paramagnetic metal ions like Cu(II) and Co(II) often quench the fluorescence.
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the redox behavior of metallo-TMPP complexes. These compounds typically exhibit two one-electron oxidations and two one-electron reductions, corresponding to the formation of radical cations/dications and radical anions/dianions of the porphyrin macrocycle.[6] The redox potentials are influenced by the electronegativity of the central metal ion and the nature of any axial ligands.[7] Electron-donating methoxy groups on the phenyl rings generally make the porphyrin easier to oxidize compared to unsubstituted tetraphenylporphyrin.
| Complex | First Oxidation (V vs. SCE) | First Reduction (V vs. SCE) |
| H₂TMPP | ~1.0 | ~-1.1 |
| Zn(II)TMPP | ~0.8 | ~-1.3 |
| Cu(II)TMPP | ~0.9 | ~-1.2 |
| Co(II)TMPP | ~0.7 | ~-1.4 |
Note: These are approximate values and can vary depending on the solvent and supporting electrolyte.
Section 3: Applications in Research and Development
The unique properties of metallo-TMPP complexes have led to their exploration in a multitude of scientific and technological fields.
Catalysis
Metallo-TMPP complexes, particularly those of iron, manganese, and cobalt, are excellent catalysts for a variety of oxidation reactions, mimicking the function of heme-containing enzymes like cytochrome P450.[8][9] They can activate molecular oxygen or other oxidants to selectively transform organic substrates.[8] For example, Fe(III)TMPPCl is used as a catalyst in oxidation reactions for environmental remediation by degrading pollutants.[8] Co(II)TMPP has been shown to be an effective catalyst for the aerobic oxidative coupling of phenols and the cyclopropanation of alkenes.[10]
Chemical and Biological Sensing
The changes in the spectroscopic and electrochemical properties of metallo-TMPP complexes upon interaction with analytes make them valuable as sensing elements. For instance, Co(II)TMPP has been incorporated into membranes for the selective potentiometric sensing of arsenite and molybdate ions in aqueous solutions.[10] The fluorescence of certain metallo-TMPP complexes can be quenched or enhanced in the presence of specific molecules, forming the basis for optical sensors.
Photodynamic Therapy (PDT)
A significant area of application for metallo-TMPP complexes is in photodynamic therapy, a non-invasive cancer treatment.[11][12] In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating highly reactive singlet oxygen that induces cancer cell death.[12] The photodynamic activity of metallo-TMPP complexes is highly dependent on the central metal ion.[12] For instance, Zn(II)TMPP and Cd(II)TMPP are efficient singlet oxygen generators, while Cu(II)TMPP is inactive.[12]
Caption: Simplified Jablonski diagram illustrating the mechanism of photodynamic therapy using a metallo-TMPP photosensitizer.
Materials Science
The robust and planar structure of metallo-TMPP complexes makes them attractive building blocks for advanced materials. They can be incorporated into metal-organic frameworks (MOFs) for applications in gas storage and separation, or as components in photovoltaic devices for solar energy conversion.[3][13] The thermal stability of these compounds is also a key advantage in materials science applications.[14]
Conclusion
The metal complexes of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine represent a versatile and powerful class of compounds with a rich and tunable chemistry. From their fundamental synthesis and characterization to their application in diverse fields such as catalysis, sensing, and medicine, metallo-TMPPs continue to be a subject of intense research. This guide has provided a comprehensive overview of the core principles and practical aspects of working with these fascinating molecules, with the aim of empowering researchers to explore their full potential in developing innovative solutions to scientific and technological challenges.
References
- 1. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Porphyrin‐Based Metal–Organic Frameworks for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride [myskinrecipes.com]
- 9. This compound cobalt(II) 28903-71-1 [sigmaaldrich.com]
- 10. Co(II) meso-Tetra (4-methoxyphenyl) Porphine (1-3% chlorin) | [frontierspecialtychemicals.com]
- 11. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | TargetMol [targetmol.com]
- 12. Photodynamic studies of metallo 5,10,15,20-tetrakis(4-methoxyphenyl) porphyrin: photochemical characterization and biological consequences in a human carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TMeOPP-Mediated Photodynamic Therapy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (TMeOPP) as a photosensitizer in photodynamic therapy (PDT). This document outlines the fundamental principles of TMeOPP-mediated PDT, detailed experimental protocols for in vitro and in vivo applications, and critical considerations for dosimetry and efficacy assessment.
Introduction to TMeOPP in Photodynamic Therapy
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that employs the interplay of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death.[1][2][3] TMeOPP, a synthetic porphyrin derivative, has emerged as a promising photosensitizer due to its favorable photophysical and chemical properties.[4][5]
TMeOPP is characterized by its strong light absorption in the visible spectrum, a high quantum yield of singlet oxygen (¹O₂), and the ability to be taken up by cancer cells.[5][6] These attributes make it an effective agent for inducing phototoxicity in targeted tissues while minimizing damage to surrounding healthy cells.[4] The lipophilic nature of TMeOPP facilitates its localization in cellular membranes and organelles, which is a critical factor in determining the subsequent cell death pathways.
Key Properties of TMeOPP:
| Property | Value | Reference |
| Molecular Formula | C₄₈H₃₈N₄O₄ | [7] |
| Molecular Weight | 734.84 g/mol | [7] |
| Appearance | Purple crystalline powder | [7] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.7 | [5] |
Mechanism of TMeOPP-Mediated Photodynamic Action
The therapeutic effect of TMeOPP in PDT is predicated on a series of photochemical and photobiological events. The process is initiated by the administration of TMeOPP, which preferentially accumulates in the target tissue, such as a tumor.
The photodynamic process can be summarized in the following steps:
-
Excitation: Upon irradiation with light of a specific wavelength corresponding to its absorption spectrum, the ground-state TMeOPP molecule absorbs a photon and is promoted to an excited singlet state.[1][8]
-
Intersystem Crossing: The short-lived excited singlet state can then undergo intersystem crossing to a more stable, long-lived triplet state.[1]
-
Energy Transfer (Type II Reaction): In the presence of molecular oxygen, the triplet-state TMeOPP can transfer its energy to ground-state oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).[9] This is the predominant pathway for many porphyrin-based photosensitizers.
-
Electron Transfer (Type I Reaction): Alternatively, the triplet-state photosensitizer can react with a substrate to produce radical ions, which can further react with oxygen to produce other ROS such as superoxide and hydroxyl radicals.[10]
-
Cellular Damage and Death: The generated ROS, particularly singlet oxygen, are highly cytotoxic and have a short diffusion radius, leading to oxidative damage to cellular components in close proximity to the photosensitizer's localization.[1] This damage can trigger various cell death pathways, including apoptosis, necrosis, and autophagy.[10][11][12] The specific pathway is often dependent on the PDT dose and the subcellular localization of the photosensitizer.[11][13]
Visualizing the Photodynamic Mechanism
Caption: The Jablonski diagram illustrating the photophysical processes of TMeOPP in PDT.
Experimental Protocols
In Vitro Phototoxicity Assessment
This protocol details the steps to evaluate the phototoxic efficacy of TMeOPP on a cancer cell line.
Materials:
-
TMeOPP (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Light source with a wavelength corresponding to TMeOPP's absorption peak (e.g., ~420 nm or in the Q-band region ~650 nm)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
Plate reader
Protocol:
-
Preparation of TMeOPP Stock Solution: Dissolve TMeOPP in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
TMeOPP Incubation: Prepare serial dilutions of TMeOPP in complete cell culture medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar. Replace the medium in the wells with the TMeOPP-containing medium and incubate for a predetermined time (e.g., 4-24 hours) in the dark.
-
Washing: After incubation, remove the TMeOPP-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.
-
Irradiation: Add fresh, complete cell culture medium to each well. Expose the cells to light from a suitable light source for a specific duration. The light dose (fluence, J/cm²) should be carefully controlled. A parallel set of plates should be kept in the dark to serve as a "dark toxicity" control.[15]
-
Post-Irradiation Incubation: Incubate the plates for another 24-48 hours in the dark.
-
Cell Viability Assessment: Perform an MTT assay or a similar cell viability assay to determine the percentage of viable cells.[15] Read the absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of TMeOPP in both the irradiated and non-irradiated groups. Plot the cell viability against the TMeOPP concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Visualizing the In Vitro Workflow
Caption: Workflow for in vitro phototoxicity assessment of TMeOPP.
Assessment of Cell Death Mechanism
To understand how TMeOPP-PDT induces cell death, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol:
-
Follow steps 1-6 of the In Vitro Phototoxicity Assessment protocol using a 6-well plate format.
-
Cell Harvesting: After the post-irradiation incubation period, collect both adherent and floating cells.
-
Staining: Wash the collected cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
In Vivo Efficacy Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of TMeOPP-PDT in a murine tumor model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
TMeOPP formulated for in vivo administration (e.g., in a solution with Cremophor EL and ethanol)
-
Tumor-bearing mice (e.g., BALB/c mice with subcutaneously implanted 4T1 breast cancer cells)[17]
-
Light source with appropriate wavelength and a fiber optic delivery system
-
Calipers for tumor measurement
Protocol:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Drug Administration: Administer TMeOPP to the tumor-bearing mice via an appropriate route (e.g., intravenous or intraperitoneal injection). The dosage will need to be optimized.
-
Drug-Light Interval (DLI): Allow a specific time interval for the TMeOPP to accumulate in the tumor tissue and clear from the surrounding normal tissues. The optimal DLI needs to be determined empirically.
-
Irradiation: Anesthetize the mice and irradiate the tumor area with light of the appropriate wavelength and fluence.
-
Monitoring: Monitor the tumor size using calipers every 2-3 days. Also, monitor the body weight and overall health of the mice.
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined size, or when the mice show signs of significant morbidity. The survival of the mice in different treatment groups is also a key endpoint.[17]
Dosimetry Considerations
Effective PDT relies on the careful control and measurement of the three key components: the photosensitizer, light, and oxygen. This is known as PDT dosimetry.[18][19]
-
Photosensitizer Dose: The concentration of TMeOPP in the target tissue is a critical parameter. This can be influenced by the administered dose, the formulation, and the DLI. Fluorescence imaging can be used to non-invasively monitor the photosensitizer concentration in the tumor.[20]
-
Light Dose: The light dose is determined by the light intensity (fluence rate) and the duration of irradiation. The total energy delivered to the tissue (fluence) is measured in J/cm².[19]
-
Oxygen Concentration: The presence of oxygen is essential for the generation of singlet oxygen. Tumors are often hypoxic, which can limit the efficacy of PDT. Strategies to overcome hypoxia, such as hyperoxygenation, can be considered.
Conclusion
TMeOPP is a potent photosensitizer with significant potential for application in photodynamic therapy. The protocols and guidelines presented in this document provide a framework for the systematic evaluation of its efficacy and mechanism of action. Careful optimization of the treatment parameters, including drug dose, light dose, and DLI, is crucial for achieving optimal therapeutic outcomes. Further research into advanced drug delivery systems for TMeOPP may enhance its tumor selectivity and overall therapeutic index.
References
- 1. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 3. New photodynamic therapy with next-generation photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 5,10,15,20-TETRAKIS(4-METHOXYPHENYL)-21H,23H-PORPHINE | 22112-78-3 [chemicalbook.com]
- 6. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin_TargetMol [targetmol.com]
- 7. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | C48H38N4O4 | CID 135404412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. New insights into the mechanisms for photodynamic therapy-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initiation of apoptosis versus necrosis by photodynamic therapy with chloroaluminum phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. Frontiers | Editorial: Dosimetry Study in Photodynamic Therapy for Diagnosis, Precision Treatment and Treatment Evaluation [frontiersin.org]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine for Dye-Sensitized Solar Cells
Introduction: The Role of Porphyrin Architectures in Next-Generation Photovoltaics
Dye-sensitized solar cells (DSSCs) represent a significant advancement in photovoltaic technology, offering a cost-effective and environmentally friendlier alternative to conventional silicon-based solar cells.[1][2] The core of a DSSC's function lies in its photosensitizer, a dye molecule that absorbs light and initiates the process of converting solar energy into electrical energy.[1] Porphyrins, a class of intensely colored, aromatic macrocyclic compounds, have emerged as highly promising sensitizers due to their strong absorption in the visible spectrum, structural versatility, and tunable electrochemical properties.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphine (TMPP) is a synthetic porphyrin derivative that has garnered considerable interest for DSSC applications.[3] Its molecular structure, featuring a central porphyrin core with four methoxy-functionalized phenyl rings at the meso positions, provides a robust framework for efficient light harvesting. The electron-donating methoxy groups can influence the electronic properties of the porphyrin, which is a key factor in optimizing the performance of DSSCs.[4][5] This document provides a comprehensive guide to the synthesis, characterization, and application of TMPP as a photosensitizer in DSSCs, intended for researchers and scientists in the fields of materials science, chemistry, and renewable energy.
Molecular Structure of TMPP
Caption: Molecular structure of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine (TMPP).
Part 1: Synthesis and Purification of TMPP
The synthesis of meso-substituted porphyrins is typically achieved through the condensation of pyrrole with an aldehyde. The following protocol is based on established methods, such as the Lindsey synthesis, which offers good yields under relatively mild conditions.
Experimental Protocol: Synthesis of TMPP
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 250 mL of dichloromethane (DCM).
-
Addition of Reactants: Add 4-methoxybenzaldehyde (p-anisaldehyde) (2.43 mL, 20 mmol) and pyrrole (1.40 mL, 20 mmol) to the DCM. The order of addition is not critical.
-
Initiation of Condensation: Add trifluoroacetic acid (TFA) (0.15 mL, 2 mmol) to the solution. The solution will darken significantly, indicating the formation of porphyrinogen.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress can be monitored by observing the appearance of the characteristic Soret band of the porphyrin using a UV-Vis spectrophotometer on a small aliquot of the reaction mixture.
-
Oxidation: After 2 hours, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3.4 g, 15 mmol) to the reaction mixture to oxidize the porphyrinogen to the porphyrin. Stir for an additional 1 hour at room temperature.
-
Quenching and Extraction: Neutralize the reaction mixture by adding triethylamine (1 mL). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with water (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification Protocol: Column Chromatography
High purity of the sensitizer is crucial for optimal DSSC performance. Column chromatography is an effective method for purifying the crude TMPP.
-
Column Preparation: Pack a silica gel (60-120 mesh) column using a slurry method with hexane as the eluent.
-
Loading: Dissolve the crude TMPP in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A typical gradient would be from pure hexane to a mixture of hexane and DCM (e.g., 9:1, then 4:1 v/v). The desired TMPP will elute as a purple band.
-
Fraction Collection: Collect the purple fractions and combine them.
-
Final Purification: Remove the solvent from the combined fractions by rotary evaporation. Recrystallize the solid product from a mixture of DCM and methanol to obtain purple crystals.[6]
-
Drying: Dry the purified crystals under vacuum.
Part 2: Characterization of TMPP
The identity and purity of the synthesized TMPP should be confirmed using standard analytical techniques.
UV-Visible Spectroscopy
The UV-Vis spectrum of TMPP in a solvent like chloroform or DCM is characteristic of porphyrins, showing an intense Soret band (or B band) around 420 nm and several weaker Q-bands between 500 and 700 nm.[7][8][9]
| Photophysical Properties of TMPP | |
| Parameter | Typical Value |
| Soret Band (λmax) | ~420 nm |
| Q-Bands (λmax) | ~515, 550, 590, 650 nm |
| Molar Extinction Coefficient (ε) at Soret Band | > 300,000 M⁻¹cm⁻¹ |
| Fluorescence Emission (λem) | ~650 nm and ~715 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the molecular structure. Key signals include the β-pyrrolic protons, the protons on the methoxyphenyl groups, the methoxy protons, and the N-H protons of the porphyrin core.
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to determine the electrochemical properties of TMPP, specifically its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[10][11][12] These values are critical for ensuring proper energy level alignment in the DSSC for efficient electron injection and dye regeneration.
Part 3: Fabrication and Characterization of TMPP-Based DSSCs
The following protocol outlines the fabrication of a typical DSSC using TMPP as the sensitizer.
DSSC Fabrication Workflow
Caption: Workflow for the fabrication of a TMPP-based dye-sensitized solar cell.
Experimental Protocol: DSSC Fabrication
-
Photoanode Preparation:
-
Clean a fluorine-doped tin oxide (FTO) coated glass slide by sonicating in a sequence of detergent, deionized water, and ethanol.[13]
-
Apply a layer of titanium dioxide (TiO₂) paste onto the conductive side of the FTO glass using the doctor-blade technique.[13][14]
-
Anneal the TiO₂-coated slide in a furnace at 450-500 °C for 30 minutes to sinter the TiO₂ nanoparticles.[15]
-
Allow the photoanode to cool to room temperature.
-
-
Sensitization:
-
Prepare a dye solution by dissolving TMPP in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol).
-
Immerse the TiO₂ photoanode in the TMPP solution for 12-24 hours at room temperature to allow for dye adsorption.[16]
-
After sensitization, rinse the photoanode with fresh solvent to remove any non-adsorbed dye molecules and gently dry it.
-
-
Counter Electrode Preparation:
-
Cell Assembly:
-
Place the sensitized photoanode and the counter electrode together in a sandwich-like configuration, with the active layers facing each other.[15] A thin spacer (e.g., Parafilm) can be used to control the distance between the electrodes.
-
Clip the electrodes together using binder clips.[17]
-
Introduce the electrolyte (commonly a solution containing an iodide/triiodide redox couple in an organic solvent) into the space between the electrodes via capillary action.[16]
-
Seal the cell to prevent electrolyte leakage and solvent evaporation.
-
Characterization of DSSC Performance
The photovoltaic performance of the assembled DSSC is evaluated by measuring its current-voltage (I-V) characteristics under simulated sunlight (AM 1.5, 100 mW/cm²).[18]
| Photovoltaic Performance Parameters | |
| Parameter | Description |
| Open-Circuit Voltage (Voc) | The maximum voltage from the solar cell when there is no current flowing. |
| Short-Circuit Current Density (Jsc) | The current density through the solar cell when the voltage across it is zero. |
| Fill Factor (FF) | The ratio of the maximum power from the solar cell to the product of Voc and Jsc. |
| Power Conversion Efficiency (PCE) | The ratio of the maximum power output to the incident light power. |
Part 4: Principles of Operation and Discussion
The operation of a TMPP-based DSSC involves a series of electron transfer processes, which are energetically favorable due to the alignment of the energy levels of the different components.
Energy Level Diagram and Electron Transfer Pathway
Caption: Energy level diagram illustrating the electron transfer processes in a TMPP-based DSSC.
-
Light Absorption: The TMPP dye absorbs photons from sunlight, promoting an electron from its HOMO to its LUMO.
-
Electron Injection: The excited electron in the LUMO of the TMPP is injected into the conduction band of the TiO₂ semiconductor.[1] This process must be faster than the electron returning to the HOMO of the dye.
-
Dye Regeneration: The oxidized TMPP molecule (TMPP⁺) is reduced back to its ground state by accepting an electron from the iodide ions (I⁻) in the electrolyte, which are in turn oxidized to triiodide (I₃⁻).
-
Charge Transport and Circuit Completion: The injected electrons travel through the TiO₂ network to the FTO-coated glass, through the external circuit to the counter electrode. At the counter electrode, the triiodide ions are reduced back to iodide ions, completing the circuit.
The methoxy groups on the phenyl rings of TMPP act as electron-donating groups, which can raise the HOMO energy level of the porphyrin.[4][5] This can be advantageous for dye regeneration but must be carefully balanced to maintain a sufficient energy gap for light absorption and a suitable LUMO level for efficient electron injection.
Conclusion
5,10,15,20-Tetrakis(4-methoxyphenyl)porphine is a versatile and effective photosensitizer for dye-sensitized solar cells. Its straightforward synthesis, strong light-harvesting properties, and tunable electronic structure make it an excellent model compound for research and development in the field of third-generation photovoltaics. The protocols and principles outlined in this guide provide a solid foundation for the successful fabrication and characterization of TMPP-based DSSCs, paving the way for further innovations in this exciting area of renewable energy.
References
- 1. Frontiers | Fabrication of Functional Materials for Dye-sensitized Solar Cells [frontiersin.org]
- 2. iris.cnr.it [iris.cnr.it]
- 3. 5,10,15,20-TETRAKIS(4-METHOXYPHENYL)-21H,23H-PORPHINE | 22112-78-3 [chemicalbook.com]
- 4. Effects of methoxy group(s) on D-π-A porphyrin based DSSCs: efficiency enhanced by co-sensitization - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. revistadechimie.ro [revistadechimie.ro]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. jksus.org [jksus.org]
- 13. Video: Dye-sensitized Solar Cells: Principle, Fabrication and Performance [jove.com]
- 14. www3.nd.edu [www3.nd.edu]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. chalcogen.ro [chalcogen.ro]
- 17. nisenet.org [nisenet.org]
- 18. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: A Detailed Guide to the Metalation of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of metalloporphyrins, specifically focusing on the insertion of metal ions into the 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine (H₂TMPP) macrocycle. The document outlines the underlying scientific principles, step-by-step experimental procedures, purification techniques, and characterization methods.
Introduction: The Significance of Metalloporphyrins
Porphyrins are a class of aromatic macrocyclic compounds composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. Their unique electronic structure, planarity, and ability to chelate a vast array of metal ions in their central cavity make them indispensable in various scientific fields. The resulting metalloporphyrins are fundamental to numerous biological processes, including oxygen transport (heme in hemoglobin) and photosynthesis (chlorophyll).
Synthetic metalloporphyrins, such as metalated 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine, are explored for a wide range of applications, including:
-
Catalysis: Mimicking the function of heme enzymes like cytochrome P450 for oxidation reactions.[1]
-
Photodynamic Therapy (PDT): Acting as photosensitizers that generate cytotoxic singlet oxygen upon light activation to treat tumors.[2][3]
-
Sensing: Developing chemical sensors due to their distinct spectroscopic changes upon binding to analytes.
-
Materials Science: Creating novel materials with unique optical and electronic properties.
The methoxy groups on the phenyl rings of H₂TMPP enhance its solubility in common organic solvents and modulate the electronic properties of the macrocycle, making it a versatile and frequently used precursor.[4][5]
The Mechanism of Porphyrin Metalation
The insertion of a metal ion into the porphyrin's central cavity is a multi-step process that involves significant conformational changes. The generally accepted mechanism proceeds through the formation of an intermediate "sitting-atop" (SAT) complex, where the metal ion is coordinated to the porphyrin without being fully inserted into the plane of the macrocycle.[6][7][8]
The key steps are:
-
Formation of the Outer-Sphere Complex: The solvated metal ion and the porphyrin form an initial complex.
-
Porphyrin Distortion: For the metal ion to enter the cavity, the relatively rigid porphyrin ring must deform. This distortion, often a tilting or ruffling of one of the pyrrole rings, lowers the activation energy for metal insertion.[9][10]
-
Solvent Displacement and Deprotonation: Ligands (solvent molecules) are displaced from the metal ion's coordination sphere, and the two inner nitrogen protons (N-H) of the porphyrin are removed. The rate of this process is influenced by the choice of solvent and the presence of a base.
-
Metal Insertion and Planarization: The metal ion fully enters the N₄ cavity, forming coordinate bonds with the four pyrrole nitrogen atoms. The macrocycle then relaxes back to a more planar conformation.
The ease and rate of metalation depend on several factors, including the nature of the metal salt, the solvent, temperature, and the specific porphyrin's structure.
Synthesis of the Free-Base Porphyrin Precursor
Before metalation, the free-base porphyrin, 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine (H₂TMPP), must be synthesized. The Adler-Longo method is a common and straightforward approach for preparing meso-tetrasubstituted porphyrins.[11][12][13] This one-pot synthesis involves the acid-catalyzed condensation of pyrrole with an appropriate aldehyde (in this case, 4-methoxybenzaldehyde) in a high-boiling solvent like propionic acid, open to the atmosphere.[14][15]
While the Adler-Longo method is efficient, it can produce tar-like byproducts, sometimes complicating purification.[13][16] An alternative is the Lindsey synthesis, a two-step process performed under milder conditions that often results in higher yields and easier purification, though it requires an inert atmosphere and an oxidation step with an agent like DDQ.[12][16] For the purposes of the following protocols, it is assumed that purified H₂TMPP is available.
Experimental Protocols for Metalation
The choice of solvent and metal salt is critical for successful metalation. Dimethylformamide (DMF) is a widely used solvent due to its high boiling point and ability to dissolve both the porphyrin and a variety of metal salts.[17]
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin and respiratory irritant.
Protocol 1: Synthesis of Zinc(II) Tetrakis(4-methoxyphenyl)porphine (ZnTMPP)
Zinc insertion is typically rapid and proceeds under relatively mild conditions.
Materials:
-
5,10,15,20-Tetrakis(4-methoxyphenyl)porphine (H₂TMPP)
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) or Zinc(II) chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized Water
Procedure:
-
Dissolve 100 mg of H₂TMPP in 50 mL of DMF in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add a 5- to 10-fold molar excess of Zinc(II) acetate dihydrate to the solution.
-
Heat the reaction mixture to reflux (approx. 153 °C for DMF) and stir for 30-60 minutes.
-
Monitor the reaction progress using UV-Vis spectroscopy (see Section 5). The reaction is complete when the characteristic four Q-bands of the free-base porphyrin are replaced by two Q-bands of the metalloporphyrin.
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into 200 mL of deionized water. The product will precipitate.
-
Collect the purple solid by vacuum filtration and wash thoroughly with deionized water to remove excess metal salts and DMF.
-
Recrystallize the product from a chloroform/methanol mixture to yield pure ZnTMPP as a purple crystalline solid.
Workflow for ZnTMPP Synthesis
References
- 1. 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride [myskinrecipes.com]
- 2. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | C48H38N4O4 | CID 135404412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Principle and mechanism of direct porphyrin metalation: joint experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principle and mechanism of direct porphyrin metalation: joint experimental and theoretical investigation. | Semantic Scholar [semanticscholar.org]
- 9. Reaction mechanism of porphyrin metallation studied by theoretical methods | Division of Computational Chemistry [compchem.lu.se]
- 10. Self‐Metalation of Porphyrins at the Solid–Gas Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. digital.wpi.edu [digital.wpi.edu]
- 16. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Iron(III) chloride TMeOPP as a High-Efficacy Oxidation Catalyst
Introduction: A Biomimetic Approach to Modern Oxidation Chemistry
In the landscape of synthetic chemistry, the quest for efficient, selective, and environmentally benign oxidation catalysts is of paramount importance, particularly within the pharmaceutical and fine chemical industries. Nature, with its exquisitely designed metalloenzymes, offers a profound source of inspiration. Iron(III) porphyrins, such as Iron(III) chloride meso-tetra(4-methoxyphenyl)porphyrin (Fe(TMeOPP)Cl), have emerged as a prominent class of biomimetic catalysts. These synthetic analogues of the heme cofactor, found in enzymes like cytochrome P450, harness the power of iron to catalyze a diverse array of oxidation reactions, including the epoxidation of alkenes and the hydroxylation of alkanes.[1][2]
The methoxy groups on the phenyl rings of the TMeOPP ligand in Fe(TMeOPP)Cl enhance the catalyst's efficacy, suggesting the creation of a "pocket" that is attractive to certain substrates.[3] This guide provides an in-depth exploration of the mechanistic underpinnings and practical application of Fe(TMeOPP)Cl, offering detailed protocols for its synthesis, characterization, and use in catalytic oxidations.
Catalyst Specifications
| Property | Value |
| Full Chemical Name | Iron(III) chloride meso-tetra(4-methoxyphenyl)porphyrin |
| Synonyms | Fe(TMeOPP)Cl, 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride |
| CAS Number | 36995-20-7 |
| Molecular Formula | C₄₈H₃₆ClFeN₄O₄ |
| Molecular Weight | 824.12 g/mol [1] |
| Appearance | Purple powder |
| Storage | Store at room temperature, protected from light.[1] |
The Catalytic Cycle: Harnessing the Power of High-Valent Iron-Oxo Species
The catalytic prowess of Fe(TMeOPP)Cl in oxidation reactions stems from its ability to mimic the catalytic cycle of cytochrome P450 enzymes.[1][2] The cycle is initiated by the reaction of the iron(III) porphyrin with an oxygen atom donor, such as hydrogen peroxide (H₂O₂) or iodosylbenzene (PhIO). This generates a highly reactive high-valent iron-oxo intermediate, often described as an iron(IV)-oxo porphyrin π-cation radical ([(P•⁺)Fe(IV)=O]Cl).[2] This potent oxidizing species is the workhorse of the catalytic cycle, responsible for transferring an oxygen atom to the substrate.
The generally accepted mechanism involves the following key steps:
-
Activation of the Catalyst: The Fe(III) center of the porphyrin coordinates with the oxidant.
-
Formation of the High-Valent Iron-Oxo Intermediate: Heterolytic cleavage of the O-O bond in the coordinated oxidant leads to the formation of the highly reactive iron(IV)-oxo porphyrin π-cation radical.
-
Oxygen Atom Transfer: The iron-oxo species attacks the substrate (e.g., an alkene or alkane), transferring the oxygen atom.
-
Product Release and Catalyst Regeneration: The oxidized product is released, and the iron porphyrin is regenerated in its initial Fe(III) state, ready to begin a new catalytic cycle.
Figure 1. Simplified catalytic cycle of an iron(III) porphyrin in oxidation reactions.
Synthesis and Characterization of Iron(III) chloride TMeOPP
A reliable supply of high-purity catalyst is crucial for reproducible results. While Fe(TMeOPP)Cl is commercially available, it can also be synthesized in the laboratory. A common method involves a two-step process: the synthesis of the free-base porphyrin followed by metallation with an iron salt.
Protocol 1: Synthesis of meso-tetra(4-methoxyphenyl)porphyrin (H₂TMeOPP)
This procedure is adapted from established methods for the synthesis of tetraphenylporphyrins.[4]
Materials:
-
Pyrrole (freshly distilled)
-
4-Anisaldehyde (4-methoxybenzaldehyde)
-
Propionic acid
-
Methanol
-
Dichloromethane (DCM)
-
Alumina (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-anisaldehyde and freshly distilled pyrrole in a 1:1 molar ratio in propionic acid.
-
Heat the mixture to reflux with stirring for 30-60 minutes. The solution will turn dark purple.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with methanol until the filtrate is colorless.
-
The crude product can be further purified by column chromatography on alumina using dichloromethane as the eluent.
-
Dry the purified porphyrin under vacuum.
Protocol 2: Metallation to form Iron(III) chloride TMeOPP
This procedure is a modification of the Adler method.[3]
Materials:
-
H₂TMeOPP
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve H₂TMeOPP in DMF in a round-bottom flask.
-
Add a 5-10 fold molar excess of FeCl₂·4H₂O to the solution.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by UV-Vis spectroscopy (disappearance of the four Q-bands of the free-base porphyrin and the appearance of the characteristic spectrum of the iron porphyrin).
-
After completion, cool the reaction mixture and remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess iron salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude Fe(TMeOPP)Cl can be purified by recrystallization from a DCM/methanol mixture.
Characterization by UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful tool for confirming the synthesis and purity of iron porphyrins. The free-base porphyrin (H₂TMeOPP) exhibits a strong Soret band around 420 nm and four weaker Q-bands in the 500-700 nm region. Upon metallation with iron, the spectrum simplifies due to increased symmetry, showing a Soret band and typically two Q-bands.[4]
| Compound | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) |
| H₂TMeOPP | ~420 | ~515, 550, 590, 650 |
| Fe(TMeOPP)Cl | ~418 | ~570, 690 |
Application Protocols: Catalytic Oxidation
The following protocols provide a general framework for conducting oxidation reactions using Fe(TMeOPP)Cl. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 3: General Procedure for Alkene Epoxidation with Hydrogen Peroxide
This protocol is adapted from procedures for related iron porphyrin-catalyzed epoxidations.[5]
Materials:
-
Iron(III) chloride TMeOPP
-
Alkene substrate (e.g., styrene, cyclooctene)
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (or another suitable solvent like dichloromethane)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Fe(TMeOPP)Cl in acetonitrile (e.g., 1 mM).
-
Prepare a stock solution of the alkene substrate in acetonitrile (e.g., 0.5 M).
-
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add the desired amount of the Fe(TMeOPP)Cl stock solution (typically 0.1-1 mol% relative to the substrate).
-
Add the alkene substrate stock solution.
-
Add the internal standard.
-
Dilute with acetonitrile to the desired final volume.
-
-
Initiation of the Reaction:
-
While stirring vigorously, add the hydrogen peroxide solution dropwise or via a syringe pump over a period of time to minimize catalyst degradation.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or GC-MS.
-
Upon completion, quench the reaction by adding a small amount of manganese dioxide (MnO₂) to decompose any remaining hydrogen peroxide.
-
Filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Analyze the filtrate by GC to determine the conversion and product selectivity.
-
Protocol 4: General Procedure for Alkane Hydroxylation with Iodosylbenzene
This protocol is based on established methods for alkane hydroxylation using iron porphyrin catalysts.[3]
Materials:
-
Iron(III) chloride TMeOPP
-
Alkane substrate (e.g., cyclohexane, adamantane)
-
Iodosylbenzene (PhIO)
-
Dichloromethane (or another suitable solvent)
-
Internal standard for GC analysis (e.g., undecane)
Procedure:
-
Reaction Setup:
-
In a reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkane substrate and the internal standard in dichloromethane.
-
Add Fe(TMeOPP)Cl (typically 0.1-1 mol% relative to the substrate).
-
-
Initiation of the Reaction:
-
Add solid iodosylbenzene to the stirred solution.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature. Monitor the reaction by GC or GC-MS.
-
After the reaction is complete (typically after several hours), filter the mixture through a short plug of silica gel to remove the catalyst and unreacted oxidant.
-
Analyze the filtrate by GC to quantify the alcohol and ketone products.
-
Performance Data
The following table summarizes representative catalytic performance data for iron porphyrins in oxidation reactions. While specific data for Fe(TMeOPP)Cl is not extensively published, the data for structurally similar catalysts provide a good indication of its expected performance.
| Substrate | Catalyst | Oxidant | Solvent | Conv. (%) | Product(s) | Selectivity (%) | Ref. |
| Indene | [Fe(TPFPP)Cl] | H₂O₂ | Ethanol | 100 | Indene oxide | 94 | [3] |
| 3,5-Dimethylphenol | [Fe(TPFPP)Cl] | H₂O₂ | Ethanol | 100 | 2,6-Dimethyl-p-benzoquinone | 90 | [3] |
| Naphthalene | [Fe(TPFPP)Cl] | H₂O₂ | Ethanol | 100 | 1,4-Naphthoquinone | 92 | [3] |
| Cyclooctene | Fe(PCl₈)Cl | PhIO | CH₂Cl₂ | >98 | Cyclooctene oxide | >98 | [6] |
| Cyclohexane | Fe(PCl₈)Cl | PhIO | CH₂Cl₂ | 60 | Cyclohexanol, Cyclohexanone | 85 (alcohol), 15 (ketone) | [6] |
Safety, Handling, and Waste Disposal
Safety Precautions:
-
Always handle Iron(III) chloride TMeOPP and other chemical reagents in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Avoid inhalation of dust and contact with skin and eyes.
-
Oxidants such as hydrogen peroxide and iodosylbenzene should be handled with care as they are potentially explosive and reactive.
Handling:
-
Prepare stock solutions of the catalyst in a fume hood.
-
Ensure all glassware is clean and dry before use.
-
For reactions under an inert atmosphere, use standard Schlenk line or glovebox techniques.
Waste Disposal:
-
All chemical waste, including residual catalyst, solvents, and reaction byproducts, should be collected in appropriately labeled hazardous waste containers.[7]
-
Do not dispose of chemical waste down the drain.[2]
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.[8] Spent catalyst waste containing heavy metals may be subject to specific regulations.[9]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Synthesize fresh catalyst or purchase from a reputable supplier. Ensure proper storage conditions. |
| Poor quality oxidant | Use a fresh bottle of oxidant. For H₂O₂, check its concentration. | |
| Inappropriate solvent | Try a different solvent system. Some reactions are sensitive to solvent polarity. | |
| Catalyst degradation | High concentration of oxidant | Add the oxidant slowly over time using a syringe pump. |
| Reaction temperature is too high | Run the reaction at a lower temperature. | |
| Low product selectivity | Over-oxidation of the desired product | Monitor the reaction closely and stop it once the desired product is formed. |
| Side reactions | Adjust the reaction conditions (e.g., temperature, catalyst loading) to favor the desired reaction pathway. |
Conclusion
Iron(III) chloride TMeOPP is a versatile and efficient biomimetic catalyst for a range of oxidation reactions. Its ability to mimic the function of cytochrome P450 enzymes makes it a valuable tool for synthetic chemists. By understanding the underlying catalytic cycle and following the detailed protocols provided in this guide, researchers can effectively utilize this catalyst for the selective oxidation of various organic substrates. Careful attention to catalyst synthesis and characterization, reaction setup, and safety procedures will ensure reliable and reproducible results in the laboratory.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxidation of alkenes with hydrogen peroxide catalyzed by iron(iii) porphyrins in ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Question 45: What are the procedures/rules governing the transportation and disposal of catalyst contaminated with arsenic, mercury, barium, or other heavy metals? Are there maximum limits for any of these? | American Fuel & Petrochemical Manufacturers [afpm.org]
Application Notes and Protocols: Cobalt(II) Tetrakis(4-methoxyphenyl)porphine in Catalysis
Introduction: The Versatility of a Metalloporphyrin Catalyst
Cobalt(II) tetrakis(4-methoxyphenyl)porphine, often abbreviated as [Co(TMPP)], stands as a prominent member of the synthetic metalloporphyrin family, distinguished by its robust catalytic activity across a spectrum of organic transformations. The presence of electron-donating methoxy groups at the para-positions of the phenyl rings enhances the electron density at the cobalt center, influencing its redox properties and catalytic efficacy.[1] This, combined with the inherent stability of the porphyrin macrocycle, makes [Co(TMPP)] a catalyst of significant interest for researchers in academia and the pharmaceutical industry.[2] Its applications span from fundamental C-C bond-forming reactions to advanced oxidation and reduction processes. This guide provides an in-depth exploration of the synthesis and catalytic applications of [Co(TMPP)], offering detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.
Synthesis of Cobalt(II) Tetrakis(4-methoxyphenyl)porphine
A reliable and optimized one-pot synthesis of [Co(TMPP)] has been developed, affording the complex in good yield.[3][4] The procedure involves the acid-catalyzed condensation of pyrrole and 4-methoxybenzaldehyde (anisaldehyde), followed by in-situ metallation with a cobalt(II) salt.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from the optimized synthesis described by Nikiforov et al.[3][5]
Materials:
-
Pyrrole (distilled)
-
Anisaldehyde (4-methoxybenzaldehyde)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Propionic acid
-
Chlorobenzene
-
Nitrobenzene
Procedure:
-
To a stirred solution of 15 ml of propionic acid in 45 ml of chlorobenzene at 130°C, add a mixture of 1 ml (0.0145 M) of pyrrole, 2.75 ml (0.0145 M) of anisaldehyde, and 1.5 ml (0.0145 M) of nitrobenzene dropwise over approximately 5 minutes.[3]
-
Maintain the reaction mixture at 127–130°C and continue stirring for 2 hours while distilling off the azeotrope under a gentle airflow.[3]
-
After the initial 2-hour reaction time for porphyrin formation, add a solution of 1.8 g (0.0073 M) of Co(OAc)₂·4H₂O in 10 ml of propionic acid dropwise, ensuring the temperature remains above 125°C.[3] It is crucial to add the cobalt salt only after the free-base porphyrin has formed, as the presence of cobalt ions can inhibit the initial porphyrin synthesis.[3][4]
-
Continue the reaction for an additional 30 minutes.
-
Cool the reaction mixture and purify the resulting [Co(TMPP)] by chromatography on silica gel.
Rationale for Experimental Choices:
-
Solvent and Temperature: Chlorobenzene is an excellent solvent for this reaction, and the high temperature (130°C) is optimal for both the condensation and metallation steps, leading to higher yields.[3][4]
-
Acid Catalyst: Propionic acid serves as an effective acid catalyst for the Rothemund-type condensation of pyrrole and aldehyde.[3]
-
Delayed Cobalt Addition: The sequential addition of the cobalt salt is critical. Premature addition of cobalt can interfere with the porphyrinogen formation and subsequent oxidation to the porphyrin macrocycle.[3][4]
Characterization Data
| Parameter | Value | Reference |
| Molecular Formula | C₄₈H₃₆CoN₄O₄ | [6] |
| Molecular Weight | 791.76 g/mol | [6] |
| Appearance | Solid | [6] |
| λmax (UV-Vis) | 417 nm, 530 nm | [6] |
Catalytic Applications of [Co(TMPP)]
The catalytic prowess of [Co(TMPP)] is rooted in its ability to mediate single-electron transfer processes, making it particularly effective in radical-type reactions.[7]
Cyclopropanation Reactions
Cobalt(II) porphyrins are highly effective catalysts for the cyclopropanation of olefins with diazoalkanes, a fundamental C-C bond-forming reaction in organic synthesis.[8][9] These reactions proceed via a metallo-radical mechanism, which distinguishes them from the more common carbene-transfer pathways of other metal catalysts.[7]
Materials:
-
[Co(TMPP)]
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous toluene
Procedure:
-
In a nitrogen-purged flask, dissolve [Co(TMPP)] (0.25 mol%) in anhydrous toluene.
-
Add styrene (1.0 mmol) to the catalyst solution.
-
Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous toluene to the reaction mixture over 1 hour using a syringe pump.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture and purify the cyclopropane product by column chromatography on silica gel.
Caption: Experimental workflow for the [Co(TMPP)]-catalyzed cyclopropanation of styrene.
The catalytic cycle is believed to initiate with the reaction of [Co(II)(TMPP)] with the diazoalkane to form a cobalt(III)-carbene radical intermediate.[7] This radical species then adds to the olefin in a stepwise manner, forming a γ-alkyl radical, which subsequently undergoes ring closure to yield the cyclopropane product and regenerate the Co(II) catalyst.[10]
Caption: Simplified mechanistic cycle for [Co(TMPP)]-catalyzed cyclopropanation.
C-H Amination Reactions
Cobalt(II) porphyrins are also effective catalysts for C-H amination reactions using organic azides as the nitrene source.[11][12] This transformation provides a direct method for the synthesis of amines by converting C-H bonds into C-N bonds.
Materials:
-
[Co(TMPP)]
-
Aliphatic azide substrate
-
Di-tert-butyldicarbonate (Boc₂O)
-
Anhydrous benzene
Procedure:
-
In a glovebox, dissolve [Co(TMPP)] (1 mol%) and Boc₂O (1.5 equiv) in anhydrous benzene.
-
Add the aliphatic azide substrate (1.0 equiv).
-
Heat the reaction mixture at 80°C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting cyclic amine by column chromatography.
The reaction proceeds through a stepwise radical mechanism.[11] The cobalt(II) catalyst reacts with the organic azide to form a cobalt(III)-nitrene radical intermediate upon the extrusion of dinitrogen.[11][12] This intermediate then abstracts a hydrogen atom from a C-H bond, generating a carbon-centered radical and a cobalt(III)-amido species. Subsequent radical recombination affords the aminated product and regenerates the cobalt(II) catalyst.[11][12]
Oxidation Reactions
[Co(TMPP)] can act as a versatile catalyst for the oxidation of a variety of organic substrates using molecular oxygen.[6] The presence of an aldehyde, such as 2-methylpropanal, is often required as a co-reductant.
Materials:
-
[Co(TMPP)]
-
Cycloalkane (e.g., cyclohexane)
-
Atmospheric oxygen
-
Mild reaction conditions
Procedure:
-
Dissolve [Co(TMPP)] in the cycloalkane substrate.
-
Stir the solution under an atmosphere of oxygen at a mild temperature (e.g., 60-80°C).
-
Monitor the formation of oxidation products (alcohols and ketones) by GC analysis.
| Catalyst | Product | Selectivity (%) | TON |
| [Co(TMPP)] | Cyclohexanol | Variable | Up to 10³ |
| [Co(TMPP)] | Cyclohexanone | Variable | Up to 10³ |
Note: Selectivity and Turnover Number (TON) are highly dependent on reaction conditions.
Electrochemical CO₂ Reduction
[Co(TMPP)] has demonstrated catalytic activity in the electrochemical reduction of carbon dioxide to carbon monoxide, a process of significant interest for converting a greenhouse gas into a valuable chemical feedstock.[13][14][15] The methoxy groups on the porphyrin ligand can enhance the catalytic performance.[15]
Materials and Equipment:
-
[Co(TMPP)] as the catalyst
-
Working electrode (e.g., glassy carbon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Electrolyte solution (e.g., CO₂-saturated acetonitrile with a proton source)
-
Potentiostat
Procedure:
-
Prepare an electrolyte solution saturated with CO₂.
-
Modify the working electrode with the [Co(TMPP)] catalyst.
-
Assemble a three-electrode electrochemical cell.
-
Perform cyclic voltammetry to determine the catalytic onset potential.
-
Conduct controlled-potential electrolysis at a suitable negative potential to effect the reduction of CO₂.
-
Analyze the gaseous products (e.g., CO, H₂) by gas chromatography.
The electrocatalytic cycle involves the initial reduction of the Co(II) center to Co(I).[13] The more nucleophilic Co(I) species then binds to CO₂, leading to the formation of a Co-CO₂ adduct. Subsequent proton-coupled electron transfer steps facilitate the cleavage of a C-O bond, releasing CO and water, and regenerating the active catalyst.
Conclusion and Future Outlook
Cobalt(II) tetrakis(4-methoxyphenyl)porphine is a highly versatile and robust catalyst with a broad range of applications in organic synthesis and beyond. Its utility in promoting radical-based transformations, such as cyclopropanation and C-H amination, offers powerful tools for the construction of complex molecular architectures. Furthermore, its activity in oxidation and electrochemical CO₂ reduction highlights its potential in addressing contemporary challenges in green chemistry and energy conversion. Future research in this area will likely focus on the development of chiral variants of [Co(TMPP)] for asymmetric catalysis and the immobilization of this catalyst on solid supports to enhance its recyclability and applicability in industrial processes.
References
- 1. Three Generations of Cobalt Porphyrins as Catalysts in the Oxidation of Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cobalt(II)–porphyrin catalysis - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 5,10,15,20-四(4-甲氧苯基)-21H,23H-卟吩钴(II) | Sigma-Aldrich [sigmaaldrich.com]
- 7. pure.uva.nl [pure.uva.nl]
- 8. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The radical mechanism of cobalt(ii) porphyrin-catalyzed olefin aziridination and the importance of cooperative H-bonding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Mechanism of cobalt(II) porphyrin-catalyzed C-H amination with organic azides: radical nature and H-atom abstraction ability of the key cobalt(III)-nitrene intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric Push–Pull Type Co(II) Porphyrin for Enhanced Electrocatalytic CO2 Reduction Activity [mdpi.com]
Experimental setup for measuring singlet oxygen generation with TMeOPP
Application Note & Protocol: Quantitative Measurement of Singlet Oxygen Generation using Meso-Tetra(4-methoxyphenyl)porphyrin (TMeOPP)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and quantitative measurement of singlet oxygen (¹O₂) generated by the photosensitizer meso-Tetra(4-methoxyphenyl)porphyrin (TMeOPP). We delve into the fundamental principles of Type II photosensitization, offer a critical evaluation of detection methodologies, and present a detailed, validated protocol using the fluorogenic probe Singlet Oxygen Sensor Green (SOSG). This guide is designed to ensure scientific rigor, reproducibility, and a deep understanding of the underlying photochemical processes.
Introduction: The Significance of Singlet Oxygen and Photosensitizers
Singlet molecular oxygen (¹O₂), the first electronically excited state of diatomic oxygen, is a highly reactive oxygen species (ROS) that plays a pivotal role in various chemical and biological processes.[1][2][3] Unlike its stable ground-state (triplet) counterpart, ¹O₂ is a potent oxidizing agent capable of reacting with a wide array of biological molecules, including lipids, proteins, and nucleic acids.[4][5] This reactivity is harnessed in applications such as photodynamic therapy (PDT), where ¹O₂ is the primary cytotoxic agent responsible for targeted cell destruction.[6][7][8]
The generation of ¹O₂ for these applications relies on photosensitizers (PS), molecules that can absorb light energy and transfer it to ground-state oxygen.[6][9] Porphyrin derivatives, such as meso-Tetra(4-methoxyphenyl)porphyrin (TMeOPP), are a prominent class of photosensitizers due to their strong absorption in the visible spectrum and high efficiency in generating ¹O₂.[10][11] Accurate quantification of a photosensitizer's ¹O₂ generation efficiency, known as its quantum yield (ΦΔ), is critical for evaluating its therapeutic potential and optimizing treatment protocols.[9][12]
This application note details the principles and provides a robust protocol for measuring ¹O₂ production by TMeOPP, a foundational assay for researchers in photochemistry, materials science, and drug development.
The Photochemical Mechanism: From Light Absorption to Singlet Oxygen
The generation of ¹O₂ by a photosensitizer like TMeOPP is predominantly a Type II photosensitization process .[9][13] This multi-step mechanism is elegantly described by the Jablonski diagram.
-
Excitation: The process begins when the photosensitizer (PS) in its ground state (S₀) absorbs a photon of light, promoting it to an excited singlet state (S₁).[9][14][15][16]
-
Intersystem Crossing (ISC): The S₁ state is short-lived. Through a spin-forbidden but efficient process called intersystem crossing, the molecule transitions to a longer-lived excited triplet state (T₁).[9][14][15][16] The longevity of the T₁ state is crucial as it allows time for interaction with other molecules.
-
Energy Transfer: The excited triplet state PS, ³PS*, can then interact with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. Through a spin-allowed energy transfer, the PS returns to its ground state (S₀) while exciting ³O₂ to the cytotoxic singlet state (¹O₂).[8][9][14][16]
dot graph Jablonski_Diagram { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Type II Photosensitization Mechanism", labelloc=b, labeljust=c, pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Ground State S0 [label="S₀ (Ground State)", pos="0,0!", width=2, fillcolor="#FFFFFF", fontcolor="#202124"];
// Singlet States S1 [label="S₁ (Excited Singlet State)", pos="0,3!", width=2.2, fillcolor="#FFFFFF", fontcolor="#202124"];
// Triplet State T1 [label="T₁ (Excited Triplet State)", pos="3.5,2.5!", width=2.2, fillcolor="#FFFFFF", fontcolor="#202124"];
// Oxygen States O2_triplet [label="³O₂ (Triplet Oxygen)", pos="6,1!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; O2_singlet [label="¹O₂ (Singlet Oxygen)", pos="6,4!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Transitions S0 -> S1 [label=" Absorption (Light, hν)", fontcolor="#4285F4", color="#4285F4", dir=forward, penwidth=2]; S1 -> T1 [label=" Intersystem\n Crossing (ISC)", fontcolor="#34A853", color="#34A853", style=dashed]; T1 -> S0 [label=" Energy Transfer", fontcolor="#FBBC05", color="#FBBC05", style=dashed, pos="e,2.2,-0.5!"]; O2_triplet -> O2_singlet [label=" Excitation", fontcolor="#FBBC05", color="#FBBC05", style=dashed]; }
Caption: Simplified Jablonski diagram for Type II photosensitization.
Choosing a Detection Method: Indirect vs. Direct Approaches
Measuring the ephemeral ¹O₂ directly is challenging due to its short lifetime (e.g., ~4 µs in water) and weak phosphorescence at ~1270 nm, which requires specialized, highly sensitive detectors.[5] Therefore, indirect methods using chemical probes are far more common and accessible.
-
1,3-Diphenylisobenzofuran (DPBF): A widely used probe that irreversibly reacts with ¹O₂.[17] This reaction leads to a decrease in DPBF's absorbance or fluorescence, which can be monitored over time.[18][19][20] However, DPBF can undergo direct photobleaching, and its decreasing signal can be prone to artifacts.[17]
-
Singlet Oxygen Sensor Green (SOSG): A highly selective "turn-on" fluorescent probe.[5][21][22][23] Initially, SOSG is weakly fluorescent. Upon reaction with ¹O₂, it forms an endoperoxide that is highly fluorescent, emitting a green light (~525 nm).[21][22][24] Its high selectivity for ¹O₂ over other ROS like superoxide or hydroxyl radicals makes it a superior choice for many applications.[22][23][24][25]
For this protocol, we have selected Singlet Oxygen Sensor Green (SOSG) for its high selectivity and positive signal response, which simplifies data analysis and reduces ambiguity.
Experimental Protocol: Measuring TMeOPP-Induced ¹O₂ with SOSG
This protocol provides a step-by-step method for a fluorometric assay in a 96-well plate format, suitable for screening and quantitative analysis.
Materials and Reagents
| Reagent/Material | Supplier & Catalog No. (Example) | Purpose |
| meso-Tetra(4-methoxyphenyl)porphyrin (TMeOPP) | Sigma-Aldrich, 328719 | Photosensitizer |
| Singlet Oxygen Sensor Green (SOSG) | Thermo Fisher, S36002 | ¹O₂ fluorescent probe |
| Dimethyl Sulfoxide (DMSO), Spectroscopic Grade | Sigma-Aldrich, D8418 | Solvent for TMeOPP stock |
| Methanol (MeOH), Anhydrous | Sigma-Aldrich, 322415 | Solvent for SOSG stock |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco, 10010023 | Assay buffer |
| Black, clear-bottom 96-well microplates | Corning, 3603 | Low-crosstalk fluorescence measurements |
| Aluminum foil | N/A | Protect reagents from light |
Rationale for Experimental Design Choices
-
Solvent System: The choice of solvent is critical as it directly impacts the lifetime of singlet oxygen.[1][2][3][26][27] Protic solvents like water can quench ¹O₂, shortening its lifetime. While many organic solvents can be used, this protocol uses a primarily aqueous buffer (PBS) to mimic physiological conditions, with a very small final concentration of DMSO from the TMeOPP stock.
-
Controls: The inclusion of proper controls is essential for a self-validating system.
-
"No Light" Control: Measures any probe degradation or reaction in the dark.
-
"No PS" Control: Measures any ¹O₂ generation or fluorescence changes caused by the probe itself upon irradiation.
-
"No Probe" Control: Measures the background fluorescence of the photosensitizer.
-
-
Light Source: The light source must emit at a wavelength that is strongly absorbed by TMeOPP but minimally by the SOSG probe to avoid direct probe excitation. TMeOPP has a strong Soret band around 420 nm and weaker Q-bands in the 500-700 nm range.[11] Using a light source corresponding to a Q-band (e.g., a 520 nm or 550 nm LED array) is often ideal.
Step-by-Step Procedure
All steps involving SOSG and TMeOPP should be performed under dim light to prevent premature activation or degradation.
1. Preparation of Stock Solutions: a. TMeOPP Stock (1 mM): Dissolve an appropriate mass of TMeOPP in spectroscopic grade DMSO to achieve a 1 mM concentration. Vortex until fully dissolved. Store in the dark at 4°C. b. SOSG Stock (5 mM): Dissolve the contents of one 100 µg vial of SOSG in 33 µL of anhydrous methanol.[21][24][25] This yields a stock solution of approximately 5 mM. Aliquot and store at -20°C, desiccated and protected from light.[21][22][24]
2. Preparation of Working Solutions: a. TMeOPP Working Solution (e.g., 20 µM): Dilute the 1 mM TMeOPP stock solution in PBS (pH 7.4) to create a 2X working solution (e.g., 20 µM for a final concentration of 10 µM). b. SOSG Working Solution (e.g., 10 µM): Immediately before use, dilute the 5 mM SOSG stock solution in PBS (pH 7.4) to create a 2X working solution (e.g., 10 µM for a final concentration of 5 µM).[22][24] Discard any unused working solution.[24][25]
3. Assay Plate Setup: a. Pipette 100 µL of the appropriate solutions into the wells of a black, clear-bottom 96-well plate according to the layout below. Perform in triplicate for statistical validity.
| Well Content | 100 µL of 2X TMeOPP (20 µM) | 100 µL of PBS |
| 100 µL of 2X SOSG (10 µM) | Test Condition | "No PS" Control |
| 100 µL of PBS | "No Probe" Control | Blank (Buffer only) |
4. Instrumentation and Measurement: a. Set up a plate reader or fluorescence microscope equipped with a suitable light source for irradiation (e.g., 520 nm LED) and a fluorometer. b. Fluorometer Settings: Set the excitation wavelength to ~504 nm and the emission wavelength to ~525 nm for the SOSG endoperoxide product.[21][22][24] c. Baseline Reading (T=0): Take an initial fluorescence reading of the entire plate before irradiation. d. Irradiation and Kinetic Reading: i. Place the plate under the light source. Ensure the "No Light" control wells are securely covered. ii. Irradiate the plate for a set period (e.g., 30 seconds). iii. Immediately transfer the plate to the fluorometer and take a reading. iv. Repeat the irradiation/reading cycle for a desired total time (e.g., 5-10 minutes) to generate a kinetic curve.
Caption: Workflow for the singlet oxygen generation assay.
Data Analysis and Interpretation
-
Correct for Background: For each time point, subtract the average fluorescence of the "Blank" wells from all other wells.
-
Plot the Data: Plot the background-corrected fluorescence intensity (Y-axis) against the cumulative irradiation time (X-axis) for the "Test Condition" and all control groups.
-
Analyze the Curves:
-
The "Test Condition" should show a time-dependent increase in fluorescence.
-
The "No Light" and "No PS" controls should show a flat or negligible increase in fluorescence, confirming that the signal is light- and photosensitizer-dependent.
-
-
Determine the Initial Rate: The rate of ¹O₂ generation is proportional to the initial slope of the fluorescence vs. time curve. Identify the linear portion of the curve (usually the first few time points before probe depletion or photobleaching becomes significant) and perform a linear regression to calculate the slope. This slope represents the initial rate of SOSG endoperoxide formation (in arbitrary fluorescence units per second).
A higher slope indicates a more efficient generation of singlet oxygen by the photosensitizer under the tested conditions. For a true quantum yield (ΦΔ) determination, this experiment must be repeated with a reference photosensitizer of known ΦΔ under identical conditions.[12][19]
Troubleshooting
-
High Signal in "No Light" Control: SOSG may be degrading. Ensure stock is stored correctly and working solutions are made fresh. Some solvents can also activate SOSG in the absence of light.[22][25]
-
High Signal in "No PS" Control: The probe may be undergoing direct photolysis. Reduce light intensity or irradiation time per cycle.
-
No Signal Increase: Check that the light source wavelength overlaps with a TMeOPP absorption peak. Ensure sufficient dissolved oxygen in the buffer (do not use de-gassed buffers). TMeOPP may be aggregated, which quenches its photosensitizing ability; ensure it is fully monomerized in the assay buffer.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Perturbed and Activated Decay: The Lifetime of Singlet Oxygen in Liquid Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measure Photoactive Compound Singlet Oxygen Yield Using DPBF [eureka.patsnap.com]
- 18. 1,3-Diphenylisobenzofuran - Wikipedia [en.wikipedia.org]
- 19. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2 [mdpi.com]
- 21. Singlet Oxygen Sensor Green (sosG) | AxisPharm [axispharm.com]
- 22. lumiprobe.com [lumiprobe.com]
- 23. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. yzvideo-c.yizimg.com [yzvideo-c.yizimg.com]
- 26. Solvent-dependent singlet oxygen lifetimes: temperature effects implicate tunneling and charge-transfer interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. Solvent-dependent singlet oxygen lifetimes: temperature effects implicate tunneling and charge-transfer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: TMeOPP as a Versatile Component in Optical Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Porphyrins in Optical Sensing
Porphyrins and their derivatives are a class of intensely colored, aromatic macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport in hemoglobin and electron transport in cytochromes.[1][2] Their unique photophysical properties, including strong absorption in the visible region (the Soret and Q-bands), significant fluorescence, and long-lived triplet states, make them exceptional candidates for the development of optical sensors.[3][4] Among these, meso-Tetra(4-methoxyphenyl)porphyrin (TMeOPP) has emerged as a particularly versatile and reliable component for creating sensitive and selective optical sensors for a range of analytes.
This application note provides a comprehensive guide to utilizing TMeOPP in the fabrication and application of optical sensors. We will delve into the fundamental principles governing its sensing mechanisms, provide detailed, field-proven protocols for the development of oxygen and pH sensors, and discuss the critical aspects of sensor calibration and validation.
Table of Contents
-
TMeOPP: Structure and Photophysical Properties
-
Principles of TMeOPP-Based Optical Sensing
-
Oxygen Sensing via Luminescence Quenching
-
pH Sensing via Spectral Shifts
-
-
Fabrication of TMeOPP-Based Optical Sensors
-
Protocol 1: Fabrication of a TMeOPP-Based Oxygen Sensing Film
-
Protocol 2: Preparation of a TMeOPP-Based pH-Sensitive Membrane
-
-
Experimental Protocols and Validation
-
Protocol 3: Calibration and Measurement of Dissolved Oxygen
-
Protocol 4: pH Measurement and Sensor Characterization
-
-
Data Interpretation and Performance Metrics
-
References
TMeOPP: Structure and Photophysical Properties
TMeOPP is a synthetic porphyrin characterized by four methoxyphenyl groups attached at the meso positions of the porphyrin core. This substitution pattern enhances its solubility in common organic solvents and influences its electronic properties, making it an excellent candidate for sensor applications.
The photophysical properties of porphyrins like TMeOPP are governed by their extended π-conjugated system.[1] They exhibit a characteristic strong absorption band, known as the Soret band, in the near-UV region (around 420 nm) and several weaker bands, called Q-bands, in the visible region (500-700 nm).[3][4] Upon excitation, TMeOPP can relax to the ground state via fluorescence or undergo intersystem crossing to a long-lived triplet state, which is crucial for phosphorescence-based sensing.
| Property | Typical Value for TMeOPP | Reference |
| Soret Band (λmax, abs) | ~419 nm | [3] |
| Q-Bands (λmax, abs) | ~515, 550, 593, 649 nm | [5] |
| Fluorescence Emission (λmax, em) | ~649, 717 nm | [5] |
| Fluorescence Quantum Yield (Φf) | ~0.11 | [6] |
Principles of TMeOPP-Based Optical Sensing
The versatility of TMeOPP as a sensor component stems from the sensitivity of its photophysical properties to the surrounding chemical environment.[7] This allows for the development of sensors for various analytes, with oxygen and pH being two prominent examples.
Oxygen Sensing via Luminescence Quenching
The most common application of TMeOPP in optical sensing is for the detection of molecular oxygen. This is typically achieved by utilizing a metalloporphyrin derivative, often a platinum(II) or palladium(II) complex of TMeOPP (PtTMeOPP or PdTMeOPP). These metalloporphyrins exhibit strong room-temperature phosphorescence, a property that is highly sensitive to the presence of oxygen.
The underlying principle is dynamic luminescence quenching .[8] In the absence of oxygen, the excited metalloporphyrin decays from its triplet state via phosphorescence. However, when oxygen molecules are present, they can collide with the excited porphyrin and accept the energy, causing the porphyrin to return to its ground state without emitting a photon. This process is highly efficient and leads to a decrease in both the phosphorescence intensity and lifetime.
The relationship between phosphorescence intensity (or lifetime) and oxygen concentration is described by the Stern-Volmer equation :
I0 / I = 1 + KSV[O2] or τ0 / τ = 1 + KSV[O2]
Where:
-
I0 and τ0 are the phosphorescence intensity and lifetime in the absence of oxygen.
-
I and τ are the phosphorescence intensity and lifetime in the presence of oxygen.
-
KSV is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the sensor.
-
[O2] is the oxygen concentration.
Caption: Oxygen sensing mechanism via phosphorescence quenching.
pH Sensing via Spectral Shifts
The UV-visible absorption and fluorescence spectra of free-base TMeOPP (H₂TMeOPP) are sensitive to changes in pH.[3][9] In acidic media, the two inner nitrogen atoms of the porphyrin core can become protonated, leading to a change in the symmetry and electronic structure of the molecule. This protonation results in significant changes in the absorption spectrum, particularly in the Soret and Q-bands.[3]
Typically, the Soret band of the free-base porphyrin splits or shifts, and the number and position of the Q-bands change upon protonation. These spectral changes can be monitored to provide a quantitative measure of the pH of the surrounding medium. The relationship between the absorbance at specific wavelengths and the pH can be used to construct a calibration curve for the sensor.
Caption: pH sensing mechanism based on spectral shifts of TMeOPP.
Fabrication of TMeOPP-Based Optical Sensors
A critical step in the development of a robust optical sensor is the immobilization of the TMeOPP indicator dye within a suitable matrix.[10][11] The matrix should be permeable to the analyte of interest, chemically inert, and optically transparent. Common matrices include polymers like polystyrene, poly(methyl methacrylate) (PMMA), and sol-gels.[10]
Protocol 1: Fabrication of a TMeOPP-Based Oxygen Sensing Film
This protocol describes the fabrication of a phosphorescent oxygen sensor film using PtTMeOPP embedded in a polystyrene matrix.
Materials:
-
Platinum(II) meso-Tetra(4-methoxyphenyl)porphyrin (PtTMeOPP)
-
Polystyrene (PS)
-
Toluene
-
Glass slides or other suitable substrate
-
Spin coater or doctor blade
Procedure:
-
Prepare the Sensor Cocktail:
-
Dissolve 1-2 mg of PtTMeOPP in 10 mL of toluene.
-
Add 1 g of polystyrene to the solution and stir until completely dissolved. The final concentration of the components can be optimized based on the desired film thickness and sensitivity.
-
-
Substrate Preparation:
-
Thoroughly clean the glass slides with a suitable solvent (e.g., acetone, isopropanol) and dry them completely.
-
-
Film Deposition (Spin Coating):
-
Place a cleaned glass slide on the spin coater chuck.
-
Dispense a small amount of the sensor cocktail onto the center of the slide.
-
Spin the slide at a controlled speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film. The thickness of the film can be controlled by adjusting the spin speed and the viscosity of the cocktail.
-
-
Film Deposition (Doctor Blading):
-
Alternatively, use a doctor blade to cast a film of a specific thickness onto the substrate.
-
-
Drying and Curing:
-
Allow the film to air dry in a dust-free environment to remove the solvent.
-
For complete solvent removal and to ensure film stability, it is recommended to cure the film in an oven at a temperature below the glass transition temperature of polystyrene (e.g., 60-80 °C) for several hours.
-
Protocol 2: Preparation of a TMeOPP-Based pH-Sensitive Membrane
This protocol outlines the preparation of a pH-sensitive membrane using free-base TMeOPP entrapped in a sol-gel matrix.
Materials:
-
meso-Tetra(4-methoxyphenyl)porphyrin (H₂TMeOPP)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Hydrochloric acid (HCl), 0.1 M
-
Deionized water
-
Petri dishes or other casting surfaces
Procedure:
-
Prepare the Sol-Gel Precursor:
-
In a clean glass vial, mix TEOS, ethanol, deionized water, and 0.1 M HCl in a molar ratio of approximately 1:4:4:0.001.
-
Stir the mixture vigorously for at least 1 hour to initiate hydrolysis.
-
-
Incorporate the Indicator Dye:
-
Dissolve a small amount of H₂TMeOPP in a minimal amount of a suitable solvent (e.g., THF or ethanol) and add it to the sol-gel precursor solution. The concentration should be optimized to give a clear, colored solution.
-
-
Casting and Gelation:
-
Pour the resulting solution into a petri dish or onto another suitable casting surface.
-
Cover the container and allow the sol-gel to undergo gelation and aging at room temperature for several days. This process should be carried out in a controlled environment to ensure slow and uniform drying, which helps to prevent cracking of the membrane.
-
-
Washing and Conditioning:
-
Once the membrane is solid, carefully remove it from the casting surface.
-
Wash the membrane thoroughly with deionized water to remove any unreacted precursors and byproducts.
-
Condition the membrane by soaking it in a buffer solution of a known pH before use.
-
Experimental Protocols and Validation
Accurate and reliable measurements with optical sensors require proper calibration and validation procedures.
Protocol 3: Calibration and Measurement of Dissolved Oxygen
This protocol describes the calibration and use of the TMeOPP-based oxygen sensing film for measuring dissolved oxygen in an aqueous solution.
Equipment:
-
Luminescence spectrometer or a dedicated oxygen meter with a suitable excitation source (e.g., blue or green LED) and a detector (e.g., photodiode or PMT).
-
Nitrogen gas source
-
Air source or oxygen gas source
-
Mass flow controllers for precise gas mixing
-
Temperature-controlled sample chamber
Procedure:
-
Two-Point Calibration:
-
Zero Oxygen (0%): Place the oxygen sensing film in the sample chamber and purge with pure nitrogen gas until the phosphorescence signal stabilizes. Record the phosphorescence intensity or lifetime as I0 or τ0.
-
Air Saturation (20.9% O₂): Purge the sample chamber with air until the signal stabilizes. Record the phosphorescence intensity or lifetime as Iair or τair.
-
-
Multi-Point Calibration (for higher accuracy):
-
Use mass flow controllers to create gas mixtures with known oxygen concentrations (e.g., 0%, 5%, 10%, 15%, 20.9%).
-
Record the phosphorescence intensity or lifetime for each oxygen concentration and construct a Stern-Volmer plot (I0/I vs. [O2]). The plot should be linear, and the slope will give the Stern-Volmer constant, KSV.
-
-
Sample Measurement:
-
Place the calibrated sensor in contact with the sample to be measured.
-
Record the phosphorescence intensity or lifetime (Isample or τsample).
-
Calculate the oxygen concentration using the Stern-Volmer equation and the calibration data.
-
Protocol 4: pH Measurement and Sensor Characterization
This protocol details the procedure for calibrating and using the TMeOPP-based pH-sensitive membrane.
Equipment:
-
UV-Vis spectrophotometer or a fiber-optic spectrometer.
-
A set of standard buffer solutions with known pH values (e.g., pH 2, 4, 7, 10).
-
A flow cell or a cuvette holder for the pH-sensitive membrane.
Procedure:
-
Spectral Characterization:
-
Place the conditioned pH-sensitive membrane in the spectrometer's light path.
-
Sequentially expose the membrane to the standard buffer solutions, starting from neutral pH and moving to acidic and basic pH values.
-
Record the full absorption spectrum for each buffer solution.
-
-
Calibration Curve Construction:
-
Identify the wavelengths that show the most significant and reproducible changes in absorbance with pH.
-
Plot the absorbance at these selected wavelengths (or the ratio of absorbances at two wavelengths) against the corresponding pH values. This will generate a calibration curve.
-
-
Sample Measurement:
-
Expose the calibrated membrane to the sample solution of unknown pH.
-
Record the absorption spectrum.
-
Using the absorbance value(s) from the sample and the calibration curve, determine the pH of the sample.
-
Data Interpretation and Performance Metrics
The performance of an optical sensor is characterized by several key parameters:
| Parameter | Description | Importance |
| Sensitivity | The change in the optical signal per unit change in analyte concentration. For oxygen sensors, this is represented by the Stern-Volmer constant (KSV). | A higher sensitivity allows for the detection of smaller changes in analyte concentration. |
| Selectivity | The ability of the sensor to respond specifically to the target analyte in the presence of other potentially interfering species. | High selectivity is crucial for accurate measurements in complex samples. |
| Response Time | The time it takes for the sensor to reach a certain percentage (e.g., 90%) of its final signal after a step change in analyte concentration. | A fast response time is essential for real-time monitoring applications. |
| Dynamic Range | The range of analyte concentrations over which the sensor provides a reliable and reproducible signal. | A wide dynamic range allows the sensor to be used for a variety of applications. |
| Stability | The ability of the sensor to maintain its performance characteristics over time and with repeated use. This includes photostability (resistance to light-induced degradation) and chemical stability. | Good stability ensures the long-term reliability and reusability of the sensor. |
References
- 1. Photophysical, photobiological, and mycobacteria photo-inactivation properties of new meso-tetra-cationic platinum(II) metalloderivatives at meta position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 6. Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of environment on the photophysical characteristics of mesotetrakis methylpyridiniumyl porphyrin (TMPyP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revistadechimie.ro [revistadechimie.ro]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.assumption.edu [digitalcommons.assumption.edu]
Application Notes and Protocols for meso-Tetra(methoxyphenyl)porphyrin (TMeOPP) in Organic Photovoltaics
Introduction: The Promise of Porphyrins in Solar Energy Conversion
Organic photovoltaics (OPVs) represent a promising frontier in renewable energy, offering advantages such as low-cost fabrication, mechanical flexibility, and tunable properties.[1] At the heart of these devices are the photoactive materials responsible for light absorption and charge generation. Porphyrins, a class of naturally occurring and synthetic heterocyclic macrocycles, have emerged as highly versatile materials for OPV applications.[2] Their strong absorption in the visible spectrum, excellent thermal stability, and tunable electronic properties make them ideal candidates for various roles within the solar cell architecture.[3]
This application note provides a detailed guide to the use of a specific porphyrin derivative, meso-Tetra(methoxyphenyl)porphyrin (TMeOPP) , in the fabrication of organic solar cells. TMeOPP, with its methoxy-functionalized phenyl groups at the meso positions of the porphyrin core, offers enhanced solubility in common organic solvents and favorable electronic properties for charge transport. We will delve into the synthesis of TMeOPP, its physicochemical characteristics, and detailed protocols for its incorporation into OPV devices, both as a component of the photoactive layer and as an interfacial layer.
Physicochemical Properties of TMeOPP
Chemical Structure and Properties:
-
IUPAC Name: 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin
-
Abbreviation: TMeOPP or H₂TMPP
-
CAS Number: 22112-78-3[4]
-
Molecular Formula: C₄₈H₃₈N₄O₄[4]
-
Molecular Weight: 734.84 g/mol [4]
-
Appearance: Purple crystalline powder
The methoxy groups on the phenyl rings are electron-donating, which influences the electronic properties of the porphyrin macrocycle. This functionalization enhances the solubility of the molecule in organic solvents, which is a critical parameter for solution-based processing of thin films for OPV devices.
Optical Properties:
Porphyrins are characterized by their strong absorption in the UV-visible region. TMeOPP exhibits a very intense absorption band, known as the Soret band, in the blue region of the spectrum (around 420 nm), and several weaker absorptions, called Q-bands, in the 500-700 nm range. The presence of these strong absorption bands makes TMeOPP an excellent light-harvester for photovoltaic applications.
Electrochemical Properties and Energy Levels:
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters for designing efficient OPVs. These levels determine the open-circuit voltage (Voc) and the driving force for exciton dissociation at the donor-acceptor interface. The energy levels of porphyrins can be tuned by modifying their peripheral substituents.[3] For porphyrin-based materials, the HOMO levels are typically in the range of -5.1 to -5.4 eV, and the LUMO levels are around -3.0 to -3.5 eV. The specific HOMO and LUMO levels of TMeOPP can be experimentally determined using techniques like cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS).
Synthesis and Purification of TMeOPP
High purity of the active materials is paramount for achieving high-performance organic electronic devices. The following is a representative protocol for the synthesis of TMeOPP based on the Lindsey condensation, which is a common method for preparing meso-substituted porphyrins.[5]
Materials and Reagents:
-
4-methoxybenzaldehyde (p-anisaldehyde)
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
Protocol for Synthesis:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzaldehyde (8.0 mmol) in propionic acid (2 mL).[5]
-
Heat the mixture to reflux (approximately 120 °C) in a microwave reactor for 15 minutes at 680 W.[5]
-
While maintaining reflux and vigorous stirring, add freshly distilled pyrrole (8.0 mmol) dropwise to the solution.[5]
-
Continue refluxing for an additional 30 minutes. The color of the solution will darken significantly.
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the mixture in chloroform (15 mL) and wash with water (35 mL).[5]
-
Separate the organic layer and extract the aqueous layer with additional chloroform (50 mL).[5]
-
Combine the organic layers, wash with water (150 mL), and dry over anhydrous MgSO₄.[5]
-
Remove the solvent under reduced pressure to obtain the crude TMeOPP as a dark purple solid.[5]
Protocol for Purification:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of chloroform and hexanes.
-
Dissolve the crude TMeOPP in a minimal amount of chloroform and load it onto the column.
-
Elute the column with the chosen solvent system, collecting the fractions containing the purple-colored TMeOPP.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent to yield purified TMeOPP.
-
The purified TMeOPP can be further recrystallized from a solvent mixture like chloroform/methanol to obtain highly pure crystalline material.
Application of TMeOPP in Organic Photovoltaics
TMeOPP can be utilized in OPVs in several capacities, primarily as a hole transport layer (HTL) or as an electron donor material within the bulk heterojunction (BHJ) active layer.
TMeOPP as a Hole Transport Layer (HTL)
An ideal HTL should possess high hole mobility, good transparency in the visible region, and a HOMO level that is well-aligned with the anode's work function and the donor material's HOMO level to facilitate efficient hole extraction and transport.[6] Porphyrin-based materials have shown promise as HTLs in perovskite solar cells, boosting performance and stability.[7]
Device Architecture:
A typical inverted OPV device structure incorporating TMeOPP as an HTL would be:
ITO / TMeOPP / Donor:Acceptor (BHJ) / Electron Transport Layer (ETL) / Cathode
Protocol for Device Fabrication (TMeOPP as HTL):
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
TMeOPP Solution Preparation: Prepare a solution of TMeOPP in a suitable organic solvent, such as chloroform or chlorobenzene, at a concentration of 2-5 mg/mL.
-
TMeOPP Deposition: Spin-coat the TMeOPP solution onto the cleaned ITO substrate. A typical spin-coating speed would be in the range of 2000-4000 rpm for 30-60 seconds to achieve a thin, uniform film (10-20 nm).
-
Annealing: Anneal the TMeOPP layer at a moderate temperature (e.g., 80-120 °C) for 5-10 minutes to remove residual solvent and improve film morphology.
-
Active Layer Deposition: Prepare a solution of the donor-acceptor blend (e.g., a polymer donor like PTB7-Th and a non-fullerene acceptor) in a suitable solvent. Spin-coat the active layer solution on top of the TMeOPP layer.
-
ETL and Cathode Deposition: Deposit an electron transport layer (e.g., ZnO nanoparticles or a solution-processable organic ETL) followed by the thermal evaporation of the metal cathode (e.g., Ag or Al) under high vacuum.
TMeOPP as a Donor in the Bulk Heterojunction (BHJ) Active Layer
In a BHJ solar cell, the active layer consists of an interpenetrating network of electron donor and acceptor materials.[8][9] TMeOPP can act as the electron donor, absorbing photons and donating electrons to a suitable acceptor material.
Device Architecture:
A conventional OPV device structure with a TMeOPP-based BHJ would be:
ITO / HTL (e.g., PEDOT:PSS) / TMeOPP:Acceptor (BHJ) / ETL / Cathode
Protocol for Device Fabrication (TMeOPP as Donor):
-
Substrate Cleaning and HTL Deposition: Clean the ITO substrates as described previously. Deposit a layer of a standard HTL, such as PEDOT:PSS, by spin-coating.
-
Active Layer Solution Preparation: Prepare a blend solution of TMeOPP and a suitable electron acceptor (e.g., a fullerene derivative like PC₆₁BM or PC₇₁BM, or a non-fullerene acceptor) in a common organic solvent like chloroform or chlorobenzene. The donor:acceptor weight ratio needs to be optimized, but a common starting point is 1:1 or 1:1.2.
-
Active Layer Deposition: Spin-coat the TMeOPP:acceptor blend solution onto the HTL-coated substrate. The spin speed and solution concentration will determine the thickness of the active layer, which is typically in the range of 80-150 nm.
-
Annealing: Anneal the active layer to optimize the morphology and phase separation of the donor and acceptor domains. The annealing temperature and time are critical parameters and need to be determined experimentally for the specific material blend.
-
ETL and Cathode Deposition: Deposit a thin electron transport/injection layer (e.g., Ca or LiF) followed by the thermal evaporation of the metal cathode (e.g., Al) under high vacuum.
Performance of Porphyrin-Based Organic Solar Cells
While specific performance data for OPVs based solely on TMeOPP is not widely available in the literature, the performance of devices using structurally related porphyrin small molecules demonstrates the high potential of this class of materials. The table below summarizes the performance parameters of some representative porphyrin-based OPVs.
| Porphyrin Donor/HTM | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PPPyDPP (polymer) | ICzRd₂ | 1.01 | - | - | 9.16 | [10] |
| 4c (small molecule) | PC₆₁BM | 0.91 | 12.28 | 54.6 | 6.11 | [11] |
| RC19 (small molecule) | TOCR1 | 0.91 | - | - | 13.72 | [12] |
| BrPhPZn (small molecule) | C₆₀ | - | - | - | 1.03 | [13] |
| Porphyrin-based HTM | Perovskite | - | - | - | up to 12.85 | [7] |
Note: The performance of OPV devices is highly dependent on the specific materials used, the device architecture, and the fabrication conditions.
Characterization of TMeOPP-based Films and Devices
To evaluate the properties of TMeOPP thin films and the performance of the final OPV devices, a range of characterization techniques should be employed:
-
UV-Vis Spectroscopy: To study the light absorption properties of TMeOPP in solution and in thin films.
-
Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the deposited layers.
-
X-ray Diffraction (XRD): To analyze the crystallinity and molecular packing of TMeOPP in thin films.
-
Current Density-Voltage (J-V) Measurements: To determine the key performance parameters of the solar cells (Voc, Jsc, FF, and PCE) under simulated solar illumination.
-
External Quantum Efficiency (EQE) Measurements: To determine the photon-to-electron conversion efficiency at different wavelengths of light.
Conclusion and Outlook
meso-Tetra(methoxyphenyl)porphyrin (TMeOPP) is a promising and versatile material for applications in organic photovoltaics. Its strong light absorption, good solubility, and tunable electronic properties make it a valuable component for high-performance solar cells. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of TMeOPP as both a hole transport layer and an electron donor in various OPV device architectures. Further optimization of device fabrication parameters and the exploration of novel acceptor materials in conjunction with TMeOPP are expected to lead to even higher power conversion efficiencies and improved device stability, contributing to the advancement of organic solar cell technology.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. Recent progress in porphyrin-based materials for organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bulk heterojunction solar cells: morphology and performance relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liu.diva-portal.org [liu.diva-portal.org]
- 10. energyfrontier.us [energyfrontier.us]
- 11. Structural engineering of porphyrin-based small molecules as donors for efficient organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ruidera.uclm.es [ruidera.uclm.es]
- 13. Fabrication Parameter Optimization for a Multilayer Photovoltaic Cell Based on the Heterojunction: Zinc(II)-Meso-Tetrakis(4-Bromophenyl) Porphyrins/Fullerenes [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Adler-Longo Porphyrin Synthesis
Welcome to the technical support center for the Adler-Longo porphyrin synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this classic method for creating meso-substituted porphyrins. Here, we move beyond simple protocols to address the common challenges and nuances of the synthesis, providing evidence-based solutions and explaining the causality behind each experimental choice to improve your yields and purity.
Section 1: Foundational Concepts & Common Inquiries
This section addresses fundamental questions about the Adler-Longo synthesis, providing the core knowledge needed to troubleshoot effectively.
Q1: What is the fundamental mechanism of the Adler-Longo synthesis, and why are yields often moderate (10-30%)?
The Adler-Longo synthesis is a one-pot, acid-catalyzed condensation reaction between a pyrrole and an aldehyde, typically carried out in refluxing propionic or acetic acid.[1][2][3] The reaction proceeds through several key stages:
-
Electrophilic Substitution: The acidic medium protonates the aldehyde, making it more electrophilic. This activated aldehyde then reacts with the electron-rich pyrrole ring.
-
Condensation & Oligomerization: This process repeats, leading to the formation of linear polypyrromethanes.
-
Cyclization: The linear intermediate cyclizes to form a porphyrinogen, a colorless, non-aromatic macrocycle.[4][5]
-
Oxidation: The porphyrinogen is then oxidized to the final, stable, and highly conjugated porphyrin macrocycle. In the Adler-Longo method, this oxidation is typically accomplished by atmospheric oxygen, facilitated by the high reaction temperature.[2][3]
The characteristic moderate yields are a direct consequence of the harsh reaction conditions.[6] The high temperature (refluxing propionic acid is ~141°C) required to drive the condensation also promotes the formation of various undesired aldehyde-pyrrole oligocondensates and tar-like byproducts, which complicates purification and lowers the isolated yield.[2][3][7]
Q2: When should I choose the Adler-Longo method over the Lindsey synthesis?
The choice between these two foundational methods depends on your specific goals, the scale of the reaction, and the nature of your aldehyde substrate.[8]
| Feature | Adler-Longo Synthesis | Lindsey Synthesis |
| Conditions | High temperature (~141°C), aerobic (open to air)[2] | Room temperature, inert atmosphere[1] |
| Procedure | One-pot, single step[6] | Two-step: 1) Condensation, 2) Oxidation[4] |
| Solvent/Catalyst | Propionic or Acetic Acid (serves as both)[3] | Dichloromethane with TFA or BF₃·Et₂O catalyst[9] |
| Oxidant | Atmospheric Oxygen[2] | Mild chemical oxidant (e.g., DDQ, p-chloranil)[1][6] |
| Typical Yield | 10-30%[1][3] | 30-40% (can be higher)[4][10] |
| Key Advantage | Simpler experimental setup, inexpensive reagents.[8] | Higher yields, suitable for acid-sensitive aldehydes, cleaner reaction.[1][6] |
| Key Disadvantage | Lower yields, significant tar/byproduct formation.[2][6] | Requires stricter inert atmosphere control, halogenated solvents.[1] |
Core Recommendation: Use the Adler-Longo method for robust, simple aromatic aldehydes where moderate yields are acceptable and experimental simplicity is prioritized.[8] Opt for the Lindsey synthesis when working with complex or acid-sensitive aldehydes, or when maximizing yield and purity is the primary objective.[6]
Section 2: Troubleshooting the Reaction Step-by-Step
This section is formatted to address specific problems you might encounter before, during, and after the reaction.
Workflow of the Adler-Longo Synthesis
References
- 1. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scite.ai [scite.ai]
- 5. Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions | Semantic Scholar [semanticscholar.org]
- 6. chemijournal.com [chemijournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
Enhancing the solubility of TMeOPP in organic solvents
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Guide to Enhancing the Solubility of TMeOPP in Organic Solvents
This guide provides in-depth technical support for researchers encountering solubility challenges with 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (TMeOPP). Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to achieve successful solubilization for your experiments.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles governing TMeOPP solubility.
Question: What is the chemical structure of TMeOPP, and how does it influence its solubility?
Answer: TMeOPP possesses a unique structure that dictates its solubility behavior. It consists of a large, rigid, and predominantly nonpolar porphyrin macrocycle.[1] Attached to this core are four phenyl groups, each bearing a methoxy (-OCH3) group in the para position.[2][3]
-
Nonpolar Core: The extensive π-conjugated system of the porphyrin ring is hydrophobic and prone to π-π stacking interactions, which can lead to aggregation and reduce solubility.[4][5][6][7]
-
Polar Substituents: The four methoxy groups introduce a degree of polarity and are capable of acting as hydrogen bond acceptors. This feature slightly enhances its affinity for moderately polar solvents compared to its unsubstituted counterpart, tetraphenylporphyrin (TPP).[8]
This dual nature means that TMeOPP is generally classified as an organo-soluble compound, thriving in solvents that can effectively solvate both its nonpolar surface and its moderately polar functional groups.[9]
Question: What are the generally recommended solvents for dissolving TMeOPP?
Answer: Based on its structure, TMeOPP shows good solubility in a range of moderately polar to nonpolar organic solvents. The most commonly successful solvents are halogenated hydrocarbons and other polar aprotic solvents.
-
Excellent Choices: Dichloromethane (DCM) and Chloroform (CHCl₃) are often the first choice for dissolving TMeOPP and similar porphyrins.[10][11] They effectively solvate the large macrocycle. Pyridine, Benzonitrile, and Dimethylformamide (DMF) are also reported to be effective solvents.[10]
-
Moderate Choices: Tetrahydrofuran (THF) can be a suitable solvent, though its lower polarity might result in lower saturation solubility compared to DCM or chloroform.[12]
-
Poor Choices: Highly polar protic solvents like methanol and ethanol, or highly nonpolar solvents like hexane, are generally poor choices for dissolving TMeOPP on their own.[13]
Question: Why is my TMeOPP not dissolving even in a recommended solvent like DCM?
Answer: This is a common issue that can stem from several factors beyond simple solvent selection.
-
Purity of TMeOPP: Impurities from synthesis, particularly residual starting materials or side products, can significantly impact solubility. Ensure you are using a high-purity grade of TMeOPP (≥95%).[8][14]
-
Solvent Quality: The presence of water or other impurities in the solvent can drastically reduce its ability to dissolve nonpolar compounds. Use anhydrous, high-purity grade solvents. Water, in particular, can promote aggregation.[15]
-
Concentration: You may be exceeding the saturation limit of TMeOPP in the chosen solvent at room temperature. Porphyrins often have solubility limits in the millimolar (mM) range.[6]
-
Kinetic vs. Thermodynamic Solubility: Dissolution can be a slow process. The sample may require more time, gentle heating, or physical agitation (sonication) to reach its thermodynamic solubility limit.
-
Aggregation: Porphyrins are notorious for forming aggregates (stacks) in solution, which behave like larger, less soluble particles.[4][5][7] This is especially prevalent at higher concentrations.
Section 2: Troubleshooting Guide for Common Solubility Issues
This section provides a systematic approach to resolving specific problems you may encounter in the lab.
Issue: "My TMeOPP powder is just sitting at the bottom of the vial and not dissolving."
This indicates a primary dissolution failure. Follow this workflow to diagnose and solve the problem.
Issue: "The TMeOPP solution appears cloudy or hazy."
A hazy solution suggests the formation of fine particulates, which could be micro-aggregates or a suspension of undissolved material.
-
Causality: This often occurs when the concentration is near the saturation point or if a less-than-ideal solvent is used. It can also happen if a stock solution in a good solvent (like DMSO) is diluted too quickly into an aqueous or less compatible medium, causing precipitation.[16]
-
Solution:
-
Filter the Solution: Use a 0.22 or 0.45 µm PTFE syringe filter to remove any suspended particles. If the filtrate is clear, you have successfully removed the excess, undissolved material.
-
Dilute the Sample: Halve the concentration with fresh, anhydrous solvent. If the solution becomes clear, your initial concentration was too high.
-
Consider Co-solvency: The addition of a small amount of a strongly coordinating solvent like pyridine can sometimes break up aggregates and clarify the solution.
-
Issue: "The TMeOPP dissolved initially but then crashed out of solution (precipitated) over time."
This points to an unstable solution, where the compound's solubility is conditional.
-
Causality:
-
Temperature Change: If the solution was prepared with heating, it might have become supersaturated. As it cools to room temperature, the solubility decreases, causing precipitation.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation will increase the TMeOPP concentration beyond its solubility limit.
-
Photodegradation: While TMeOPP is relatively stable, prolonged exposure to light can potentially cause degradation to less soluble species. Store solutions in the dark.
-
-
Solution:
-
Always store stock solutions in tightly sealed vials, preferably with a PTFE-lined cap.
-
Store solutions at a stable room temperature or as specified for your particular experiment, avoiding temperature cycles.
-
For long-term storage, protect from light by using amber vials or wrapping the vial in aluminum foil.
-
Section 3: Experimental Protocols & Data
Protocol 1: Standard Preparation of a TMeOPP Stock Solution
This protocol outlines the standard procedure for preparing a 1 mM stock solution of TMeOPP in Dichloromethane (DCM).
-
Preparation:
-
Weigh out 7.35 mg of TMeOPP (MW: 734.84 g/mol ) into a clean, dry 10 mL amber glass vial.
-
Add a small magnetic stir bar.
-
-
Dissolution:
-
Using a calibrated pipette, add 10 mL of anhydrous DCM to the vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Solubilization:
-
Place the vial on a magnetic stir plate and stir for 15-30 minutes at room temperature.
-
Troubleshooting: If full dissolution is not achieved, place the vial in an ultrasonic bath for 5-10 minutes.
-
-
Storage:
-
Once fully dissolved, store the stock solution at room temperature, protected from light.
-
Data Summary: TMeOPP Solubility in Common Organic Solvents
The following table provides a qualitative and quantitative overview of TMeOPP solubility. "Like dissolves like" is a guiding principle for solubility, meaning solvents with similar polarity to the solute will generally be most effective.[13]
| Solvent | Formula | Polarity Index | Solubility | Notes |
| Chloroform | CHCl₃ | 4.1 | High | Excellent solvent, but can generate acidic impurities. Use stabilized grade. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | Excellent, less acidic alternative to chloroform. Often the best first choice. |
| Pyridine | C₅H₅N | 5.3 | High | Good solubility; its coordinating nature can prevent aggregation. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderate | Good, but may not achieve concentrations as high as with DCM/CHCl₃. |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Moderate | Effective, especially when heated.[15] |
| Toluene | C₇H₈ | 2.4 | Low-Moderate | Can dissolve TMeOPP, but solubility is limited. |
| Acetone | C₃H₆O | 5.1 | Low | Generally a poor solvent for TMeOPP. |
| Ethanol/Methanol | C₂H₅OH / CH₃OH | 5.2 / 6.6 | Very Low | TMeOPP is sparingly soluble in alcohols. Often used as an anti-solvent for precipitation.[15] |
| Hexane | C₆H₁₄ | 0.1 | Insoluble | Nonpolar nature is incompatible with TMeOPP. |
(Polarity Index values are relative and sourced from common solvent property tables for comparison)[17][18]
Using a Co-Solvent System
A co-solvent system can be a powerful technique when a single solvent is insufficient. The goal is to combine a primary solvent that solvates the bulk of the molecule with a secondary, more polar or coordinating solvent that disrupts aggregation.
Protocol 2: Co-Solvent Dissolution
-
Suspend the TMeOPP powder in the primary solvent (e.g., Toluene or THF) at the desired concentration.
-
While stirring, add the co-solvent (e.g., Pyridine or DMF) dropwise.
-
Continue adding the co-solvent until the solution becomes clear. Typically, a final concentration of 5-10% (v/v) of the co-solvent is sufficient.
References
- 1. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 2. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | C48H38N4O4 | CID 135404412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (C48H38N4O4) [pubchemlite.lcsb.uni.lu]
- 4. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. tetra-4-methoxyphenylporphyrin | CAS 22112-78-3 | PorphyChem [shop.porphychem.com]
- 10. 5,10,15,20-Tetrakis-(4-methoxyphenyl)-21,23H-porphine [porphyrin-laboratories.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Khan Academy [khanacademy.org]
- 14. 5,10,15,20-四(4-甲氧基苯基)-21H,23H-吗啡 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Properties of Solvents Used in Organic Chemistry [murov.info]
- 18. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Prevention of TMeOPP Degradation During Metalation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the metalation of meso-tetra(4-methoxyphenyl)porphyrin (TMeOPP). As a Senior Application Scientist with extensive experience in synthetic porphyrin chemistry, I have compiled this resource to address the common challenges and nuances of this reaction, with a focus on preventing the degradation of the valuable TMeOPP macrocycle.
Our approach here is not a rigid set of protocols but a dynamic guide structured around the practical problems you may encounter at the bench. We will delve into the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and concerns regarding TMeOPP metalation.
Q1: My metalation reaction of TMeOPP is turning a brownish or greenish color instead of the expected vibrant purple or red of the metalloporphyrin. What is happening?
A1: A color change to brown or green is a strong indicator of porphyrin degradation. The most likely culprits are oxidation of the porphyrin macrocycle or the formation of chlorin byproducts. The electron-donating nature of the four para-methoxy groups on the phenyl rings of TMeOPP makes the porphyrin core more susceptible to oxidation compared to unsubstituted tetraphenylporphyrin (TPP).
Q2: I'm using a metal salt with a coordinating solvent like DMF, and my reaction is not going to completion, or I'm seeing significant byproduct formation. What's the issue?
A2: While coordinating solvents like Dimethylformamide (DMF) are excellent for dissolving both the porphyrin and many metal salts, they can sometimes hinder the metalation process.[1] DMF can compete with the porphyrin for coordination to the metal ion, slowing down the reaction. Furthermore, DMF can decompose at high temperatures, especially in the presence of acid or base, to form dimethylamine and formic acid, which can complicate the reaction.[2] If you are using refluxing DMF, consider if a lower temperature or a different solvent system might be more appropriate.
Q3: Can the choice of metal salt (e.g., acetate vs. chloride) impact the success of the TMeOPP metalation?
A3: Absolutely. The counter-ion of the metal salt plays a crucial role. Metal acetates are often preferred over chlorides.[3] The acetate anion can act as a base to facilitate the deprotonation of the porphyrin's inner nitrogen atoms, a key step in the metalation mechanism. Metal chlorides, on the other hand, can generate hydrochloric acid (HCl) as a byproduct, which can lead to acid-catalyzed degradation of the porphyrin, including potential demethoxylation of the peripheral groups.[4][5]
Q4: How can I monitor the progress of my TMeOPP metalation reaction effectively?
A4: The most straightforward method is UV-Vis spectroscopy. The free-base TMeOPP has a characteristic UV-Vis spectrum with a very intense Soret band (around 418-420 nm in chloroform) and four less intense Q-bands in the 500-700 nm region.[6][7] Upon successful metalation, the four Q-bands typically collapse into two, and the Soret band may shift slightly.[7] By taking small aliquots from your reaction mixture and observing this change, you can track the progress. Thin-layer chromatography (TLC) is also a valuable tool to visualize the disappearance of the starting material and the appearance of the metallated product, which will have a different Rf value.
Part 2: Troubleshooting Guide - When Things Go Wrong
This section provides a systematic approach to diagnosing and solving common problems encountered during TMeOPP metalation.
Issue 1: Low Yield of Metallated TMeOPP
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by UV-Vis or TLC. The presence of the starting TMeOPP indicates an incomplete reaction. | Increase the reaction time or temperature (with caution, see below). Increase the molar excess of the metal salt (typically 3-10 equivalents). |
| Degradation of TMeOPP | Observe a color change to brown/green. The UV-Vis spectrum may show a broad, featureless Soret band or the appearance of new peaks. | See the "Preventing Degradation" section below for detailed strategies. |
| Poor Solubility of Reagents | Visually inspect the reaction mixture for undissolved porphyrin or metal salt. | Choose a more appropriate solvent or a solvent mixture. For example, a mixture of chloroform and methanol can be effective. |
| Loss During Workup/Purification | Analyze the aqueous washes and the crude product by UV-Vis to check for your product. | Ensure the pH of the aqueous wash is appropriate to prevent demetalation (for acid-sensitive metalloporphyrins). Use a suitable purification method (see purification section). |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification by UV-Vis | Identification by ¹H NMR | Removal Strategy |
| Unreacted TMeOPP | Presence of four Q-bands in the 500-700 nm region. | A sharp singlet around -2.8 ppm (for the inner N-H protons). | Column chromatography on silica gel or alumina. Elute with a solvent system that provides good separation between the more polar free-base porphyrin and the less polar metalloporphyrin. |
| Chlorin Byproduct | Appearance of a new, intense absorption band around 650-660 nm. | Appearance of new signals in the upfield region of the spectrum due to the saturation of one of the pyrrole rings. | Careful column chromatography can sometimes separate the chlorin from the porphyrin, although it can be challenging. Protecting the reaction from light can minimize chlorin formation. |
| Oxidized/Degraded Porphyrin | Broadening of the Soret band and a general loss of resolution in the Q-band region. | A complex, unresolved spectrum with broad peaks. | This is often irreversible. The focus should be on preventing its formation by using an inert atmosphere and purified solvents. |
Part 3: In-Depth Technical Protocols and Explanations
This section provides detailed experimental protocols and the scientific rationale behind them.
Protocol 1: Standard Metalation of TMeOPP with Zinc(II) Acetate
This protocol is a reliable starting point for the synthesis of Zn(II)TMeOPP, a common and stable metalloporphyrin.
Materials:
-
meso-tetra(4-methoxyphenyl)porphyrin (TMeOPP)
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF), analytical grade
-
Chloroform (CHCl₃), analytical grade
-
Methanol (MeOH), analytical grade
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve TMeOPP (1 equivalent) in DMF (e.g., 50 mL for 100 mg of TMeOPP).
-
Addition of Metal Salt: Add a 5-10 fold molar excess of zinc(II) acetate dihydrate to the solution.
-
Reaction: Heat the mixture to 80-100 °C and stir. Monitor the reaction progress by UV-Vis spectroscopy every 30 minutes. The reaction is typically complete within 1-2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add an equal volume of deionized water to precipitate the metalloporphyrin.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove excess zinc salts and DMF.
-
Wash the solid with a small amount of cold methanol to remove any remaining impurities.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of chloroform.
-
Purify by column chromatography on silica gel, eluting with chloroform or a chloroform/hexane mixture. The first band will be the desired Zn(II)TMeOPP.
-
Collect the colored fraction and remove the solvent under reduced pressure.
-
-
Drying: Dry the purified product under high vacuum. Porphyrins can be notoriously difficult to dry completely.[8]
Causality Behind Experimental Choices:
-
Why Zinc Acetate? As discussed in the FAQs, the acetate counter-ion acts as a base, facilitating the deprotonation of the porphyrin core, which is a crucial step for metal insertion.[3]
-
Why DMF? DMF is a good solvent for both TMeOPP and zinc acetate, ensuring a homogeneous reaction mixture.[1] However, for more sensitive systems, other solvents like chloroform/methanol can be used.
-
Why a Molar Excess of Metal Salt? A large excess of the metal salt helps to drive the equilibrium of the reaction towards the formation of the metalloporphyrin.
-
Why Monitor with UV-Vis? The distinct spectral changes provide a clear and rapid indication of reaction completion, preventing unnecessarily long reaction times which could lead to degradation.
Visualizing the Process: TMeOPP Metalation Workflow
Caption: A simplified workflow for the metalation of TMeOPP.
Part 4: Understanding and Preventing Degradation Pathways
A thorough understanding of how TMeOPP can degrade is paramount to achieving high yields of pure product.
Oxidative Degradation
The electron-rich TMeOPP macrocycle is susceptible to oxidation, which can break the conjugation of the porphyrin ring, leading to a loss of the characteristic color and spectroscopic signals.
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Avoid Oxidizing Agents: Ensure that the metal salt used is not a strong oxidizing agent.
Chlorin Formation
Chlorins are porphyrin derivatives where one of the double bonds in a pyrrole ring is reduced. This can occur photochemically or through certain chemical reactions.
Prevention Strategies:
-
Protection from Light: Wrap the reaction vessel in aluminum foil to protect the reaction mixture from light, especially if the reaction is run for an extended period.
Acid-Catalyzed Degradation
As mentioned, acidic conditions can be detrimental to TMeOPP.
For some metalloporphyrins, acidic conditions can lead to the removal of the metal ion, reverting back to the free-base porphyrin.
The methoxy groups on the phenyl rings can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures. This would lead to the formation of hydroxyphenyl-substituted porphyrins, which will have different properties and may be harder to purify. Studies on anisole derivatives show that acid-catalyzed O-demethylation can occur, particularly with strong acids.[4][5]
Prevention Strategies:
-
Use of Acetate Salts: Prefer metal acetates over chlorides to avoid the generation of strong acids.
-
Control of pH: If an acidic workup is necessary, it should be done carefully and at low temperatures.
Visualizing Degradation Pathways
Caption: Potential degradation pathways for TMeOPP during metalation.
Part 5: Spectroscopic Signatures for Troubleshooting
This section provides key spectroscopic data to help you identify your products and any unwanted byproducts.
UV-Vis Spectroscopy
| Compound | Soret Band (nm) | Q-Bands (nm) | Appearance |
| TMeOPP (Free Base) | ~419 | ~515, 552, 592, 648 | Four distinct bands |
| Zn(II)TMeOPP | ~428 | ~562, 603[9] | Two distinct bands |
| Chlorin Impurity | May be slightly blue-shifted | A new, strong band appears ~650-660 nm | A prominent peak in the long-wavelength region |
| Degraded Porphyrin | Broadened, less intense | Loss of sharp features, baseline increase | A "messy" spectrum with poor resolution |
¹H NMR Spectroscopy (in CDCl₃)
| Proton Signal | TMeOPP (Free Base) | Zn(II)TMeOPP | Indication |
| Inner N-H | ~ -2.8 ppm (singlet, 2H) | Absent | Successful metalation |
| β-Pyrrolic | ~ 8.8 ppm (singlet, 8H) | ~ 8.9 ppm (singlet, 8H) | Environment of the porphyrin core protons |
| ortho-Phenyl | ~ 8.1 ppm (doublet, 8H) | ~ 8.2 ppm (doublet, 8H) | Protons on the phenyl rings closest to the porphyrin |
| meta-Phenyl | ~ 7.3 ppm (doublet, 8H) | ~ 7.3 ppm (doublet, 8H) | Protons on the phenyl rings further from the porphyrin |
| Methoxy | ~ 4.1 ppm (singlet, 12H) | ~ 4.1 ppm (singlet, 12H) | Methoxy group protons |
The disappearance of the upfield N-H proton signal is the most definitive indicator of successful metalation in the ¹H NMR spectrum.
Conclusion
The successful metalation of TMeOPP is a achievable goal with careful attention to reaction conditions and a proactive approach to preventing degradation. By understanding the underlying chemistry and being able to recognize the signs of trouble, researchers can confidently synthesize a wide range of metalloporphyrins for their specific applications. This guide provides the foundational knowledge and practical advice to navigate the challenges of working with this valuable and versatile molecule.
References
- 1. Modern Methods for the Sustainable Synthesis of Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 5. Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chemijournal.com [chemijournal.com]
Technical Support Center: Optimizing the Purification of TMeOPP by Column Chromatography
Welcome to the technical support guide for the purification of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (TMeOPP). Porphyrin chemistry is a cornerstone of research in fields ranging from materials science to photodynamic therapy. However, the purification of these macrocycles, particularly via column chromatography, presents a unique set of challenges that can often lead to low yields and impure final products.[1]
This guide is designed for researchers and drug development professionals. It moves beyond simple step-by-step instructions to explain the underlying principles governing the separation process. Here, we will address the most common issues encountered during the column chromatography of TMeOPP in a practical, question-and-answer format, providing field-proven solutions to help you optimize your purification workflow.
Section 1: Fundamentals of TMeOPP Chromatography
Understanding the molecular properties of TMeOPP is the first step toward a successful purification. TMeOPP is a large, aromatic, and relatively nonpolar molecule, but the four methoxy groups provide some polarity. The key challenge arises from the interaction of the porphyrin's π-system and polarizable groups with the stationary phase.
-
Stationary Phase Selection: Silica gel (SiO₂) is the most common stationary phase for porphyrin purification.[2] Its surface is covered with silanol groups (Si-OH), which are acidic and provide sites for polar interactions (hydrogen bonding). While effective, these acidic sites are often the source of purification issues like band tailing and sample degradation.[1] Neutral alumina (Al₂O₃) is a viable alternative, particularly if compound degradation on silica is suspected.
-
Mobile Phase Selection: The principle of column chromatography is to find a mobile phase (eluent) that provides a balance between moving the target compound and allowing for separation from impurities. For TMeOPP, elution typically requires a non-polar solvent system with a polar modifier. Common systems include a gradient of dichloromethane (DCM) in hexane or chloroform in hexane.[2]
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have before starting the purification process.
Q1: What is a good starting solvent system to develop a separation method for TMeOPP on a TLC plate?
A1: A great starting point for Thin Layer Chromatography (TLC) analysis is a mixture of dichloromethane (DCM) and hexane. Begin with a 20:80 DCM/hexane (v/v) mixture. If the TMeOPP spot remains at the baseline (Rf = 0), gradually increase the proportion of the more polar DCM. If the spot runs with the solvent front (Rf ≈ 1), decrease the DCM concentration. The ideal Rf value for column chromatography is typically between 0.2 and 0.35, as this provides the best balance for separation on a column.
Q2: My TMeOPP is a deep purple solid. What color should I expect for impurities?
A2: The deep purple color is characteristic of the porphyrin macrocycle. A common byproduct in porphyrin synthesis is the corresponding chlorin, which is a partially reduced porphyrin. Chlorins typically appear green or dark green on a silica column. Unreacted aldehyde (p-anisaldehyde) is colorless but may be visible on a TLC plate under UV light. Highly polymerized, tar-like byproducts often appear as a dark brown or black streak that remains at the top of the column.[2]
Q3: Do I need to protect my column and fractions from light?
A3: Absolutely. Porphyrins are photosensitive molecules.[[“]] Exposure to ambient light, especially for prolonged periods during a slow column run, can lead to the formation of photoproducts and degradation, reducing your final yield. It is best practice to wrap your column in aluminum foil and collect fractions in amber vials or foil-wrapped tubes.[[“]]
Q4: What is "deactivating" silica gel and is it necessary for TMeOPP?
A4: Deactivating silica gel involves reducing the activity of the acidic silanol groups. This is a common strategy in porphyrin purification to prevent streaking and degradation.[1] It is typically achieved by adding a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or pyridine, to the eluent system. For TMeOPP, if you observe significant tailing on your TLC plate, using a modifier in your column's mobile phase is highly recommended.
Section 3: Troubleshooting Guide
This section tackles specific problems you may encounter during the column chromatography of TMeOPP.
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| 1. The purple TMeOPP band will not move from the top of the column. | The mobile phase is not polar enough to displace the TMeOPP from the active sites on the stationary phase. | Gradually increase the eluent polarity. For a hexane/DCM system, slowly increase the percentage of DCM. Rationale: The more polar DCM molecules will compete more effectively with the TMeOPP for binding to the polar silanol groups on the silica, thus encouraging the TMeOPP to spend more time in the mobile phase and move down the column.[4] |
| 2. The TMeOPP band is streaking or "tailing" severely. | Strong, kinetically slow interactions between the porphyrin and the acidic silanol groups on the silica gel. This is a very common issue in porphyrin purification.[1] | Add a basic modifier to the eluent. Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase. Rationale: The basic modifier neutralizes the most acidic silanol sites on the silica surface, preventing the strong, non-ideal interactions that cause tailing. This results in a more symmetrical peak shape and faster elution. |
| 3. The yield of purified TMeOPP is very low. | A) Irreversible adsorption: The porphyrin is binding so strongly to the silica that it cannot be eluted. B) On-column degradation: The acidic nature of the silica gel is causing the porphyrin to decompose during the purification. | For A & B: First, try eluting with a much more polar solvent system (e.g., 5% methanol in DCM) after you have collected your main product to see if more material comes off. If degradation is suspected, switch to a less acidic stationary phase like neutral alumina or use a mobile phase containing a basic modifier (see Problem 2). Rationale: Neutral alumina lacks the strong Brønsted acidity of silica gel, reducing the likelihood of acid-catalyzed degradation.[1] |
| 4. The separation between the purple TMeOPP and a green band (chlorin) is poor. | The polarity of the eluent is too high, causing both compounds to move too quickly down the column without sufficient differential partitioning between the stationary and mobile phases. | Use a shallower solvent gradient or an isocratic elution. If your TLC analysis shows a small difference in Rf values, running the column with a single, carefully optimized solvent mixture (isocratic) or a very slow, gradual increase in polarity (shallow gradient) will maximize the number of theoretical plates and improve resolution. Rationale: A shallower gradient increases the interaction time with the stationary phase, amplifying the small differences in polarity between TMeOPP and its byproducts, leading to better separation. |
| 5. The column packing has cracks or channels, and the bands are distorted. | A) Improper packing: The silica gel was not packed uniformly, creating channels of lower density. B) Column ran dry: The solvent level dropped below the top of the silica bed, allowing air to enter and disrupt the packing. | A) Repack the column using a slurry method. (See Protocol 1). Ensure the silica is fully suspended in the initial eluent and allowed to settle uniformly. B) Always maintain the solvent level above the silica bed. Never let the column run dry. Rationale: A uniformly packed column ensures that the mobile phase flows evenly, resulting in flat, horizontal bands. Channels cause uneven flow, leading to band broadening and poor separation.[5] |
Section 4: Key Experimental Protocols
Protocol 1: Preparing a Standard Silica Gel Column (Slurry Packing)
-
Select Column Size: Choose a glass column with a diameter such that the silica gel height is approximately 10-15 times the diameter. A common rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (e.g., 100 g) with the initial, least polar eluent (e.g., 95:5 hexane/DCM) to form a free-flowing slurry. Stir gently to remove any trapped air bubbles.
-
Pack the Column: Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand. With the stopcock open, pour the silica slurry into the column in a single, continuous motion.
-
Consolidate the Bed: Gently tap the side of the column to encourage even settling. Use a pipette bulb with an attached tube to apply gentle air pressure to the top of the column to pack the silica bed firmly and drain the excess solvent. Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.
-
Equilibrate: Add the initial eluent and run 2-3 column volumes through the packed silica to ensure the bed is fully equilibrated before loading the sample.
Protocol 2: Dry Loading the TMeOPP Sample
Dry loading is highly recommended as it results in a very narrow starting band and significantly improves separation.[1][5]
-
Dissolve Crude Product: Dissolve your crude TMeOPP product in a minimum amount of a suitable solvent, such as dichloromethane or chloroform.
-
Adsorb onto Silica: To this solution, add a small amount of silica gel (typically 2-3 times the weight of your crude product).
-
Evaporate Solvent: Swirl the mixture and gently remove the solvent by rotary evaporation or under a stream of nitrogen until a free-flowing, colored powder is obtained. Ensure the powder is completely dry.
-
Load the Column: Carefully add the dry, TMeOPP-adsorbed silica powder to the top of the prepared column bed. Gently tap the column to settle the powder into a flat layer.
-
Add a Protective Layer: Carefully add a thin (0.5 cm) layer of sand on top of the sample layer to prevent it from being disturbed when adding fresh eluent.
-
Begin Elution: Carefully add the mobile phase and begin the elution process.
Section 5: Visual Workflows
Diagram 1: General TMeOPP Purification Workflow
This diagram illustrates the logical flow from the crude reaction mixture to the final, purified product.
Caption: Workflow for TMeOPP Purification.
Diagram 2: Troubleshooting Logic for Poor Separation
This decision tree provides a logical path for diagnosing and solving common separation issues.
Caption: Troubleshooting Poor Separation.
References
Troubleshooting low yields in the Lindsey synthesis of TMeOPP
Welcome to the technical support center for the synthesis of 5,10,15,20-tetrakis(2,4,6-trimethoxyphenyl)porphyrin (TMeOPP). This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this sterically demanding porphyrin synthesis. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My Lindsey synthesis of TMeOPP resulted in a very low yield (or no product at all). What are the most common initial points of failure?
A1: Persistently low yields in the Lindsey synthesis of TMeOPP, a sterically hindered porphyrin, typically stem from a few critical areas. The primary suspects are the purity of your starting materials, the precise reaction conditions which are crucial for driving the equilibrium towards the porphyrinogen, and the efficiency of the final oxidation step.
-
Pyrrole Purity: Pyrrole is notoriously unstable and prone to oxidation and polymerization, appearing as a dark, discolored liquid. Using freshly distilled, colorless pyrrole is paramount. Impurities can act as reaction inhibitors or lead to intractable polymeric side products, significantly consuming your starting material.
-
Aldehyde Quality: The 2,4,6-trimethoxybenzaldehyde must also be of high purity. Impurities can interfere with the acid catalyst or introduce unwanted side reactions. It is advisable to check the purity by melting point or NMR before use.
-
Reaction Conditions: The Lindsey synthesis is an equilibrium-driven process.[1] The condensation of pyrrole and the aldehyde to form the porphyrinogen intermediate is reversible.[1] For sterically hindered aldehydes like 2,4,6-trimethoxybenzaldehyde, achieving this equilibrium can be challenging. Key parameters to scrutinize are:
-
High Dilution: The reaction must be run under high dilution (typically around 10 mM) to favor the intramolecular cyclization that forms the porphyrinogen over intermolecular polymerization.[2][3]
-
Inert Atmosphere: The condensation step should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent premature oxidation of the pyrrole and the porphyrinogen intermediate.[1]
-
-
Inefficient Oxidation: The porphyrinogen is a colorless, non-aromatic intermediate that must be oxidized to the final, intensely colored, and aromatic porphyrin.[4] If the oxidant is not added correctly or is insufficient, the porphyrinogen may revert to the starting materials or form other byproducts.[1]
Q2: I observe a faint pink or brown color during the condensation, but after adding the oxidant and working up, I isolate very little purple solid. What is happening?
A2: This is a classic sign of porphyrinogen formation without efficient conversion to the final porphyrin. The faint color indicates the presence of some oxidized species or byproducts, but the bulk of your macrocycle is likely remaining in the colorless porphyrinogen state or is degrading.
The core issue often lies in the oxidation step. The choice of oxidant and the reaction conditions for this step are critical. For sterically hindered porphyrinogens, the oxidation can be slower and require more potent reagents.
-
Choice of Oxidant: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a more powerful oxidizing agent than p-chloranil and is often preferred for hindered porphyrins.[5][6] DDQ has a higher reduction potential, enabling it to more effectively abstract hydrides from the porphyrinogen to drive the aromatization.
-
Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidant. A common starting point is 3 molar equivalents relative to the aldehyde.[4]
-
Reaction Time Post-Oxidation: Allow sufficient time for the oxidation to complete. While the solution will turn a dark purple or green upon addition of the oxidant, the reaction may still require several hours to go to completion. Monitoring the reaction by UV-Vis spectroscopy for the appearance and stabilization of the characteristic Soret band of the porphyrin (around 420 nm for TMeOPP) is highly recommended.
Troubleshooting Guides
Problem 1: Low Yields Due to Inefficient Condensation
If you suspect the initial condensation to be the bottleneck, here are several parameters to optimize. The steric bulk of the 2,4,6-trimethoxybenzaldehyde slows down the reaction and can lead to an unfavorable equilibrium.
Caption: Optimizing the condensation step for TMeOPP synthesis.
The choice and concentration of the acid catalyst are critical. While trifluoroacetic acid (TFA) and boron trifluoride etherate (BF₃·Et₂O) are common, for sterically hindered aldehydes, alternative catalysts can offer significant advantages.
Option A: Standard Lewis/Brønsted Acids
| Catalyst | Typical Concentration | Notes |
| BF₃·Et₂O | 1-5 mM | Often gives good yields but can be sensitive to moisture. |
| TFA | 10-20 mM | A strong Brønsted acid, but can sometimes lead to more side products. |
Option B: Heterogeneous Clay Catalysts
Montmorillonite K-10 clay, a solid acid catalyst, has been shown to be very effective for dipyrromethane synthesis and can be advantageous in porphyrin synthesis.[2] It provides a high surface area and both Brønsted and Lewis acid sites, which can facilitate the condensation.
Experimental Protocol: Trial with Montmorillonite K-10
-
Activate the Clay: Dry Montmorillonite K-10 clay in a vacuum oven at 120 °C for at least 4 hours before use.
-
Setup: To a flame-dried, three-neck flask equipped with a stir bar and under an argon atmosphere, add dry dichloromethane (CH₂Cl₂).
-
Add Catalyst: Add the activated Montmorillonite K-10 clay (e.g., 50-100 mg per mmol of aldehyde).
-
Add Reactants: Slowly and simultaneously add solutions of freshly distilled pyrrole (1 eq) and 2,4,6-trimethoxybenzaldehyde (1 eq) in CH₂Cl₂ to maintain high dilution (final concentration ~10 mM).
-
Condensation: Stir the suspension at room temperature for the desired time (e.g., 1-3 hours, or monitor by TLC).
-
Oxidation: Without filtering the clay, proceed directly to the oxidation step by adding DDQ.
-
Workup: After oxidation, the clay can be removed by filtration through a pad of celite.
Problem 2: Inefficient Oxidation and Product Degradation
Even with successful porphyrinogen formation, the oxidation step can be a source of yield loss.
| Oxidant | Redox Potential | Key Characteristics |
| DDQ | ~ +1.0 V | Stronger oxidant, often more effective for hindered systems. Can lead to side reactions if not controlled.[5] |
| p-Chloranil | ~ +0.71 V | Milder oxidant, may require higher temperatures or longer reaction times. Can sometimes result in cleaner reactions for less demanding substrates.[5] |
For TMeOPP, DDQ is generally the recommended choice due to the steric hindrance around the porphyrinogen core.
Caption: Optimizing the oxidation step for TMeOPP synthesis.
Pro-Tip: After the oxidation is complete (as judged by UV-Vis), add a small amount of a mild base like triethylamine to quench any remaining acid catalyst. This can prevent degradation of the porphyrin during solvent removal and subsequent purification steps.
Problem 3: Difficult Purification and Low Isolated Yield
A dark, crude reaction mixture doesn't guarantee a high yield of pure porphyrin. The purification of TMeOPP can be challenging due to the presence of oligomeric byproducts and baseline impurities on silica gel.
-
Preparation: After workup, dissolve the crude solid in a minimal amount of dichloromethane or toluene.
-
Stationary Phase: Use a silica gel column. A larger diameter, shorter column is often better than a long, thin one to minimize contact time and potential degradation on the silica.
-
Elution:
-
Start with a non-polar solvent like hexanes or petroleum ether to elute non-polar impurities.
-
Gradually increase the polarity with dichloromethane or a hexanes/dichloromethane mixture.
-
The porphyrin will typically elute as a distinct purple band.
-
-
Collection: Collect the purple fractions and combine them.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
Troubleshooting Purification:
-
Streaking on TLC/Column: If the porphyrin streaks, it may be due to residual acid. Add a small amount of triethylamine (~0.5%) to the eluent to neutralize the silica gel.
-
Product Stuck on Column: TMeOPP is relatively non-polar. If it is not eluting with dichloromethane, you may have highly polar impurities co-eluting. Ensure your starting materials were pure.
-
Alternative Purification: Soxhlet Extraction: For a less hands-on approach, particularly if chromatographic separation is poor, Soxhlet extraction can be effective. After the initial workup, place the crude solid in a cellulose thimble and extract with a suitable solvent (e.g., ethyl acetate or toluene).[7] The porphyrin will be extracted into the solvent, leaving behind insoluble polymeric material.[7] This can then be followed by a final, rapid chromatographic polishing step if needed.
References
- 1. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Extending mechanochemical porphyrin synthesis to bulkier aromatics: tetramesitylporphyrin [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tetrakis(4-methoxyphenyl)porphine
Welcome to the technical support center for the synthesis of tetrakis(4-methoxyphenyl)porphine, also known as TMeOPP. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side products and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of tetrakis(4-methoxyphenyl)porphine. Each issue is followed by an analysis of potential causes and actionable steps for resolution.
Problem 1: My reaction mixture is turning black or forming a tar-like substance, not the expected deep purple.
-
Potential Causes:
-
Excessive Polymerization: The formation of black, insoluble tar is a common issue in porphyrin synthesis and typically indicates the formation of undesired aldehyde-pyrrole oligocondensates and other polymeric side products.[1][2] This can be exacerbated by overly harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.
-
Impure Reactants: The purity of the starting materials, particularly pyrrole and 4-methoxybenzaldehyde, is critical. Impurities can initiate or catalyze side reactions leading to polymerization. Pyrrole, for instance, is susceptible to auto-oxidation and polymerization if not properly purified and stored.
-
Incorrect Stoichiometry: An improper ratio of pyrrole to aldehyde can lead to the formation of linear oligomers that do not cyclize to form the porphyrin macrocycle.
-
-
Solutions & Preventative Measures:
-
Optimize Reaction Conditions: For the Adler-Longo method, which involves refluxing in propionic acid, ensure the temperature does not significantly exceed the boiling point of the acid (around 141°C).[2] For the Lindsey synthesis, which is performed at room temperature, it is crucial to maintain a high-dilution environment to favor intramolecular cyclization over intermolecular polymerization.[3]
-
Purify Starting Materials: It is best practice to distill both pyrrole and 4-methoxybenzaldehyde immediately before use.[4][5] Store purified pyrrole in a refrigerator under an inert atmosphere.[4][5]
-
Precise Stoichiometry: Use an equimolar ratio of pyrrole and 4-methoxybenzaldehyde.[4][6]
-
Problem 2: My final product shows significant chlorin contamination upon analysis (e.g., a prominent peak around 650 nm in the UV-Vis spectrum).
-
Potential Causes:
-
Incomplete Oxidation: The porphyrin synthesis proceeds through a porphyrinogen intermediate, which is then oxidized to the final porphyrin.[7][8] Incomplete oxidation can lead to the formation of chlorin, which is a dihydroporphyrin.[9][10] This is particularly common in methods that rely on atmospheric oxygen for oxidation, such as the Adler-Longo method.
-
Side Reactions: Under certain conditions, side reactions can lead to the reduction of the porphyrin macrocycle to form chlorin.
-
-
Solutions & Preventative Measures:
-
Ensure Adequate Aeration: When using the Adler-Longo method, ensure the reaction is open to the atmosphere to allow for sufficient oxidation by air.
-
Chemical Oxidation: For the Lindsey synthesis, a chemical oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil is used.[7] Ensure the correct stoichiometry of the oxidant is used.
-
Post-Synthesis Oxidation: If chlorin contamination is observed in the crude product, it can often be converted to the desired porphyrin by treating the product with an oxidant like DDQ during the workup.[11]
-
Problem 3: The yield of my purified porphyrin is consistently low (<10%).
-
Potential Causes:
-
Suboptimal Reaction Conditions: The yield of porphyrin synthesis is highly dependent on factors such as solvent, catalyst, temperature, and reaction time.
-
Difficult Purification: The presence of significant amounts of side products, particularly oligomers, can make the purification of the desired porphyrin challenging, leading to product loss during chromatography or crystallization.[1][2]
-
Scrambling Reactions: In syntheses aiming for unsymmetrically substituted porphyrins, scrambling of the pyrrole units can lead to a mixture of products, reducing the yield of the desired isomer.[8]
-
-
Solutions & Preventative Measures:
-
Method Selection: The Lindsey synthesis generally provides higher yields than the Adler-Longo method, especially for aldehydes with sensitive functional groups.[7][12]
-
Solvent and Catalyst Optimization: Studies have shown that for the synthesis of tetrakis(4-methoxyphenyl)porphine, using chlorobenzene as a solvent with propionic or chloroacetic acid as a catalyst can lead to improved yields.[4][5][13]
-
Two-Step Methodologies: A two-step approach where the condensation of pyrrole and aldehyde is first carried out in a water-methanol mixture with HCl, followed by reflux in DMF, has been shown to be effective for large-scale synthesis with reproducible yields.[1][2][14] This method helps to minimize the formation of tar-like byproducts.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of tetrakis(4-methoxyphenyl)porphine.
Q1: What are the main differences between the Adler-Longo and Lindsey methods for porphyrin synthesis?
The Adler-Longo and Lindsey methods are two of the most common approaches for synthesizing meso-substituted porphyrins. The key differences are summarized in the table below:
| Feature | Adler-Longo Method | Lindsey Method |
| Reaction Conditions | High temperature (refluxing propionic or acetic acid)[2][12] | Room temperature[3] |
| Atmosphere | Aerobic (open to air for oxidation)[2] | Inert atmosphere (e.g., nitrogen or argon)[15] |
| Oxidant | Atmospheric oxygen[2] | Chemical oxidant (e.g., DDQ, p-chloranil) added in a second step[7][15] |
| Concentration | Relatively high concentration | High dilution[3] |
| Typical Yields | 10-30%[2] | 10-60%[2][15] |
| Advantages | Simple, one-pot procedure | Milder conditions, suitable for sensitive aldehydes, generally higher yields[7][12] |
| Disadvantages | Harsh conditions can lead to tar formation, lower yields[2][15] | Requires an inert atmosphere and a separate oxidation step |
Q2: How can I effectively purify my crude tetrakis(4-methoxyphenyl)porphine?
Purification of tetrakis(4-methoxyphenyl)porphine typically involves column chromatography followed by recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Eluent: A mixture of chloroform and hexane (e.g., 1:1 v/v) is often effective for eluting the desired porphyrin.[16] The polarity of the eluent can be adjusted based on the separation observed on thin-layer chromatography (TLC).
-
-
Recrystallization:
-
After column chromatography, the fractions containing the pure porphyrin can be combined, the solvent evaporated, and the solid recrystallized. A common solvent system for recrystallization is chloroform/methanol.
-
Q3: What is the role of the acid catalyst in the reaction?
The acid catalyst plays a crucial role in the condensation of pyrrole and the aldehyde. It protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the pyrrole ring. This initiates the formation of the dipyrromethane intermediates that eventually lead to the porphyrinogen macrocycle.[7][8]
Optimized Experimental Protocol: A Two-Step Approach
This protocol is based on a greener and scalable method that minimizes the formation of tar-like byproducts.[1][14]
Step 1: Condensation to form Tetrapyrrane Intermediate
-
In a suitable reaction vessel, combine 100 mL of methanol and 50 mL of water.
-
To this mixture, add 2.0 mmol of 4-methoxybenzaldehyde and 2.0 mmol of freshly distilled pyrrole.
-
Slowly add 10 mL of concentrated HCl to the stirring mixture.
-
Stir the reaction mixture at room temperature for 2 hours. A precipitate will form.
-
Filter the reaction mixture through Whatman filter paper to collect the precipitate (the tetrapyrrane intermediate).
Step 2: Cyclization and Oxidation
-
Dissolve the precipitate from Step 1 in 15 mL of dimethylformamide (DMF).
-
Reflux the DMF solution for 1.5 hours.
-
After refluxing, transfer the solution to a beaker and stir it overnight, open to the air, at room temperature to allow for complete oxidation.
-
Evaporate the DMF to dryness to obtain the crude tetrakis(4-methoxyphenyl)porphine.
-
Purify the crude product by column chromatography on silica gel using a chloroform/hexane eluent, followed by recrystallization.
Visualizing the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of tetrakis(4-methoxyphenyl)porphine, highlighting the formation of the porphyrinogen intermediate and its subsequent oxidation.
Caption: Key steps in tetrakis(4-methoxyphenyl)porphine synthesis.
References
- 1. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. digital.wpi.edu [digital.wpi.edu]
- 7. benchchem.com [benchchem.com]
- 8. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 9. Synthetic Chlorins, Possible Surrogates for Chlorophylls, Prepared by Derivatization of Porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Porphyrins and Chlorins | The Brückner Research Group [bruckner.research.uconn.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemijournal.com [chemijournal.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Stability of TMeOPP in Photodynamic Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetra(4-methoxyphenyl)porphyrin (TMeOPP) in photodynamic therapy (PDT). This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments, ensuring the scientific integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of TMeOPP in a PDT context.
Q1: What is TMeOPP, and why is it used in PDT?
A1: TMeOPP, or Tetra(4-methoxyphenyl)porphyrin, is a synthetic porphyrin derivative that functions as a photosensitizer. In photodynamic therapy, a photosensitizer is a molecule that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which are toxic to cells.[1][2][3] TMeOPP is utilized in PDT research due to its strong absorption in the visible light spectrum and its efficiency in producing singlet oxygen, a key cytotoxic agent in this therapeutic modality.[4]
Q2: What is the primary mechanism of TMeOPP-mediated phototoxicity?
A2: The primary mechanism is a Type II photochemical reaction.[5] Upon irradiation with light, the TMeOPP molecule absorbs a photon and transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state TMeOPP can then transfer its energy to ground-state molecular oxygen (³O₂), exciting it to the highly reactive singlet oxygen (¹O₂) state.[1] This singlet oxygen is a potent oxidizing agent that can damage cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death.
Section 2: Troubleshooting Guide - Experimental Issues & Solutions
This section provides a structured approach to troubleshooting common experimental problems encountered when working with TMeOPP.
Issue 1: Low or Inconsistent Phototoxicity Observed in Cell-Based Assays
You have performed a phototoxicity assay (e.g., MTT, Neutral Red Uptake) after treating cells with TMeOPP and irradiating them, but the observed cell death is lower than expected or varies significantly between experiments.
-
TMeOPP Aggregation: TMeOPP is hydrophobic and prone to aggregation in aqueous media like cell culture medium.[6] Aggregates have reduced fluorescence and a lower singlet oxygen quantum yield, thus decreasing PDT efficacy.[7][8]
-
Solution:
-
Solvent Choice: Prepare a concentrated stock solution of TMeOPP in an appropriate organic solvent like DMSO or DMF before diluting it into your aqueous experimental medium.[4] Ensure the final solvent concentration is low (<1% v/v) and non-toxic to your cells.[9]
-
Formulation: Consider using a delivery vehicle like PEG-PE micelles to improve the solubility of TMeOPP in aqueous solutions, which can significantly enhance its phototoxic effects.[2]
-
-
-
Photobleaching of TMeOPP: TMeOPP can be degraded upon prolonged or high-intensity light exposure, a phenomenon known as photobleaching.[10] This reduces the concentration of active photosensitizer available to generate singlet oxygen.
-
Solution:
-
Optimize Light Dose: Reduce the light intensity (fluence rate) or the total irradiation time. The goal is to deliver a sufficient light dose to activate the photosensitizer without causing excessive degradation.
-
Monitor Photobleaching: Quantify the extent of photobleaching during your experiment by measuring the fluorescence of TMeOPP before and after irradiation. A significant decrease in fluorescence indicates that photobleaching may be a contributing factor to low phototoxicity.
-
-
-
Suboptimal Irradiation Wavelength: The efficiency of photosensitizer activation is dependent on the wavelength of the light source matching the absorption spectrum of the photosensitizer.
-
Solution:
-
Verify Wavelength: Ensure your light source's emission spectrum overlaps with TMeOPP's Q-bands (typically in the 500-700 nm range for porphyrins), which allow for deeper tissue penetration than the Soret band.[11]
-
Measure Irradiance: Use a photometer to measure the light intensity at the surface of your cell culture plate to ensure consistent and accurate light delivery in every experiment.[12]
-
-
Caption: Troubleshooting workflow for low TMeOPP phototoxicity.
Issue 2: Difficulty in Quantifying Singlet Oxygen Production
You are attempting to measure the singlet oxygen quantum yield (ΦΔ) of TMeOPP but are obtaining unreliable or non-reproducible results.
-
Inappropriate Singlet Oxygen Probe: The chemical probe used to trap singlet oxygen (e.g., 1,3-diphenylisobenzofuran - DPBF) may be unsuitable for your experimental conditions.
-
Solution:
-
Probe Selection: DPBF is a common choice, and its photooxidation can be monitored by the decrease in its absorbance.[1][4] Ensure the probe itself is not degraded by your light source in the absence of the photosensitizer.
-
Concentration Effects: High concentrations of TMeOPP can lead to self-quenching, which reduces the singlet oxygen yield.[7] It's crucial to work within a concentration range where the photosensitizer exists as a monomer.
-
-
-
Direct vs. Indirect Measurement: Direct measurement of singlet oxygen phosphorescence at ~1270 nm is the most reliable method but requires specialized equipment.[7] Indirect methods using chemical probes are more accessible but have more potential for artifacts.
-
Solution:
-
-
Prepare Solutions:
-
Prepare stock solutions of TMeOPP and a reference photosensitizer (e.g., tetraphenylporphyrin - TPP) in a suitable solvent (e.g., DMF).
-
Prepare a stock solution of the singlet oxygen probe, 1,3-diphenylisobenzofuran (DPBF), in the same solvent.
-
-
Spectrophotometric Measurements:
-
In a quartz cuvette, mix the photosensitizer solution and the DPBF solution. The concentration of the photosensitizer should be adjusted to have a specific absorbance at the irradiation wavelength.
-
Record the initial UV-Vis absorption spectrum.
-
-
Irradiation:
-
Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs but the DPBF does not.
-
At regular time intervals, stop the irradiation and record the UV-Vis spectrum, monitoring the decrease in the absorbance of DPBF at its maximum absorption wavelength.
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF absorbance versus irradiation time. The slope of this plot is proportional to the singlet oxygen quantum yield.
-
Calculate the relative quantum yield (ΦΔ) of TMeOPP using the following equation: ΦΔ (TMeOPP) = ΦΔ (Ref) * (k_TMeOPP / k_Ref) * (I_abs_Ref / I_abs_TMeOPP) where ΦΔ (Ref) is the known quantum yield of the reference, k is the slope from the plot, and I_abs is the light intensity absorbed by the photosensitizer.
-
Section 3: Data and Protocols
This section provides quantitative data and detailed protocols for key experiments related to TMeOPP stability.
Table 1: Photophysical Properties of TMeOPP and Related Porphyrins
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| TMeOPP | DMF | ~0.60[4] |
| TPP | Acetone | Not specified, but acts as a quencher at high concentrations[14] |
| HPDME | DMF | 0.60[4] |
| Zn HPDME | DMF | 0.40[4] |
Note: Singlet oxygen quantum yields can vary depending on the solvent and experimental conditions.
Protocol: Assessing TMeOPP Photobleaching
-
Sample Preparation: Prepare a solution of TMeOPP in the desired solvent or cell culture medium at a known concentration in a quartz cuvette or a multi-well plate.
-
Initial Measurement: Measure the initial absorbance or fluorescence spectrum of the TMeOPP solution using a spectrophotometer or spectrofluorometer.
-
Irradiation: Expose the sample to a light source with a defined wavelength and intensity for a specific duration.
-
Post-Irradiation Measurement: After irradiation, measure the absorbance or fluorescence spectrum of the TMeOPP solution again.
-
Quantification: Calculate the percentage of photobleaching by comparing the absorbance or fluorescence intensity at the peak maximum before and after irradiation.
-
% Photobleaching = [(Initial Intensity - Final Intensity) / Initial Intensity] * 100
-
-
Time-Course Analysis: Repeat steps 3-5 at multiple time points to generate a photobleaching curve, which can help determine the rate of degradation.[10]
Caption: Experimental workflow for quantifying TMeOPP photobleaching.
References
- 1. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization of Poorly Soluble PDT Agent, Meso-tetraphenylporphin, in Plain or Immunotargeted PEG-PE Micelles Results in Dramatically Improved Cancer Cell Killing in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysical evaluation of potent photosensitizers to improve photodynamic therapy - American Chemical Society [acs.digitellinc.com]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of meso-tetrakis (4-sulfonatophenyl) porphyrin (TPPS4) aggregation on its spectral and kinetic characteristics and singlet oxygen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Transition Metal Complexes and Photodynamic Therapy from a Tumor-Centered Approach: Challenges, Opportunities, and Highlights from the Development of TLD1433 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Luminescence study of singlet oxygen production by meso-tetraphenylporphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of TMeOPP in Solar Cells
Welcome to the technical support center for meso-Tetra(4-methoxyphenyl)porphyrin (TMeOPP) in solar cell applications. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing TMeOPP in their photovoltaic experiments. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the common challenges and optimize the performance of your TMeOPP-based solar cells.
Part 1: Foundational Knowledge and Initial Troubleshooting
This section addresses the most common initial hurdles encountered during the synthesis, purification, and initial characterization of TMeOPP.
Frequently Asked Questions (FAQs)
Q1: My synthesized TMeOPP has a low yield and appears impure. What are the critical parameters in the synthesis process?
A1: The synthesis of TMeOPP, typically through a condensation reaction between pyrrole and 4-methoxybenzaldehyde in an acidic medium like propionic acid, is sensitive to several factors. Low yields and impurities often arise from suboptimal reaction conditions.
-
Reactant Purity and Ratio: Ensure the purity of your starting materials, as impurities in pyrrole or the aldehyde can lead to undesirable side products. A precise stoichiometric ratio of reactants is crucial.
-
Reaction Time and Temperature: The reaction is typically carried out at the boiling point of propionic acid. A reaction time of approximately 1.5 hours is often sufficient.[1] Prolonged reaction times can sometimes lead to the formation of more complex, difficult-to-remove byproducts.
-
Purification Strategy: Column chromatography using silica gel is a standard and effective method for purifying TMeOPP. A common eluent system is a mixture of chloroform and ethyl acetate.[1] The key is to carefully select the solvent gradient to effectively separate the desired porphyrin from unreacted starting materials and porphyrin-like byproducts.
Q2: I'm observing poor solubility of TMeOPP in common organic solvents for thin-film deposition. What can I do?
A2: TMeOPP generally exhibits good solubility in chlorinated solvents like chloroform and dichloromethane, which are commonly used for solution processing. If you are experiencing solubility issues, consider the following:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Trace amounts of water or other impurities can affect solubility.
-
Sonication: Gentle sonication can aid in the dissolution of TMeOPP. Avoid excessive sonication, which could potentially induce aggregation.
-
Alternative Solvents: While chloroform is common, exploring other solvents or solvent mixtures might be beneficial. For instance, a mixture of chloroform and a small amount of a co-solvent could enhance solubility.
Q3: My TMeOPP solution appears to have aggregates, which is affecting my film quality. How can I mitigate this?
A3: Aggregation of porphyrin molecules in solution is a common issue that can lead to non-uniform films and poor device performance. Here are some strategies to control aggregation:
-
Solvent Choice: The choice of solvent plays a critical role. Solvents that promote better solvation of the porphyrin macrocycle can reduce aggregation.
-
Concentration: Work with dilute solutions. Higher concentrations tend to promote intermolecular interactions and aggregation. It is crucial to find an optimal concentration that allows for good film formation without significant aggregation.
-
Additives: The use of small molecule additives can help to control molecular packing and aggregation.[2][3][4] While specific additives for TMeOPP are not extensively documented, exploring additives commonly used for other organic semiconductors, such as 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN), could be a viable strategy. These additives can influence the film formation kinetics and the resulting morphology.[4]
-
Heating: Gently heating the solution prior to deposition can sometimes help to break up aggregates. However, be cautious not to degrade the TMeOPP.
Part 2: Thin Film Deposition and Device Fabrication
This section provides detailed guidance on preparing high-quality TMeOPP thin films and integrating them into solar cell devices.
Troubleshooting Guide: Spin Coating of TMeOPP Films
Spin coating is a widely used technique for depositing uniform thin films from solution.[5][6][7] The quality of the TMeOPP film is paramount for efficient charge transport.
| Problem | Potential Cause | Troubleshooting Steps |
| Non-uniform film (streaks, comets) | 1. Particulate contamination on the substrate or in the solution. 2. Incomplete wetting of the substrate. 3. Improper dispensing of the solution. | 1. Filter the TMeOPP solution through a 0.2 µm PTFE filter before use. Ensure the substrate is meticulously cleaned. 2. Treat the substrate with a suitable surface modification (e.g., UV-ozone treatment) to improve wettability. 3. Dispense the solution at the center of the static substrate or use a dynamic dispense method where the solution is dispensed while the substrate is rotating at a low speed (e.g., 500 rpm).[8] |
| Film is too thick | 1. Solution concentration is too high. 2. Spin speed is too low. | 1. Decrease the concentration of the TMeOPP solution. 2. Increase the spin speed. Film thickness is generally inversely proportional to the square root of the spin speed.[7] |
| Film is too thin or has pinholes | 1. Solution concentration is too low. 2. Spin speed is too high. 3. Insufficient solution volume. | 1. Increase the concentration of the TMeOPP solution. 2. Decrease the spin speed. Typical spin speeds range from 1000 to 6000 rpm.[8] 3. Ensure a sufficient puddle of the solution is dispensed to cover the entire substrate during spinning.[8] |
| "Coffee ring" effect | Rapid and non-uniform solvent evaporation. | Optimize the spin coating environment (e.g., control humidity) and consider using a solvent with a higher boiling point to slow down evaporation. |
Experimental Protocol: Spin Coating a TMeOPP Hole Transport Layer
This protocol provides a starting point for depositing a TMeOPP film for use as a hole transport layer (HTL) in a perovskite or organic solar cell.
-
Solution Preparation:
-
Dissolve TMeOPP in a high-purity chlorinated solvent (e.g., chlorobenzene or chloroform) to a concentration of 5-10 mg/mL.
-
Stir the solution at room temperature for at least 1 hour in a nitrogen-filled glovebox to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., ITO-coated glass with a perovskite active layer) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone for 15 minutes to improve the surface wettability.
-
-
Spin Coating:
-
Transfer the cleaned substrate to a spin coater inside a glovebox.
-
Dispense a sufficient amount of the filtered TMeOPP solution to cover the substrate (e.g., 50 µL for a 1.5 cm x 1.5 cm substrate).
-
Spin the substrate at a speed of 2000-4000 rpm for 30-60 seconds.[5] The optimal speed will depend on the desired film thickness and the solution viscosity.
-
-
Annealing:
Visualization of the TMeOPP Synthesis and Purification Workflow
References
- 1. meso-5,10,15,20-Tetrakis(4-hydroxy-3-methoxyphenyl)porphyrin propionic acid monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manipulating Aggregation Kinetics toward Efficient All-Printed Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Binary Organic Solar Cell Performance by Manipulating Molecular J-aggregation to Broaden Absorption and Reduce Energy Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Additive-assisted molecular aggregation manipulation towards efficient thick organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Spin coating - Wikipedia [en.wikipedia.org]
- 6. techno-press.org [techno-press.org]
- 7. ossila.com [ossila.com]
- 8. louisville.edu [louisville.edu]
- 9. researchgate.net [researchgate.net]
- 10. pure.mpg.de [pure.mpg.de]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Regeneration of TMeOPP-Based Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing TMeOPP (meso-Tetra(methoxyphenyl)porphyrin)-based catalysts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges associated with catalyst deactivation and regeneration. Our goal is to empower you with the scientific understanding and practical steps needed to restore catalytic activity, extend the lifespan of your valuable catalysts, and ensure the integrity of your experimental results.
Foundational Understanding: The Lifecycle of a TMeOPP Catalyst
TMeOPP-based catalysts, prized for their versatile catalytic properties in oxidation, reduction, and carbon-carbon bond-forming reactions, are not immune to deactivation.[1][2] The deactivation process, a gradual or sometimes rapid loss of catalytic activity, is a critical factor in experimental reproducibility and scalability. Understanding the mechanisms behind this loss of performance is the first step toward effective regeneration.
The primary pathways for TMeOPP catalyst deactivation can be categorized as follows:
-
Oxidative Degradation: The porphyrin macrocycle itself can be susceptible to oxidative attack, especially under harsh reaction conditions. This can lead to the irreversible destruction of the catalyst's structure. Electron-withdrawing substituents on the porphyrin ring can increase stability against this type of degradation.[3]
-
Fouling (Coking): The deposition of carbonaceous materials, or "coke," on the catalyst surface can block active sites and pores, preventing substrate access.[4] This is a common issue in reactions involving organic substrates at elevated temperatures.
-
Leaching: The loss of the central metal ion from the porphyrin core into the reaction medium is a significant deactivation mechanism.[5] This is particularly relevant in acidic conditions or with strongly coordinating solvents.
-
Poisoning: Strong binding of impurities from the feedstock or reaction byproducts to the active metal center can inhibit or completely block its catalytic function.[4]
-
Thermal Degradation (Sintering): For supported TMeOPP catalysts, high temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[6][7]
The following diagram illustrates the typical deactivation and regeneration cycle of a TMeOPP-based catalyst.
Caption: Deactivation and regeneration cycle of TMeOPP-based catalysts.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction has stalled, or the yield has significantly dropped. How do I know if my TMeOPP catalyst is deactivated?
A1: A significant drop in reaction rate or product yield is the primary indicator of catalyst deactivation. To confirm this, you can:
-
Run a control experiment: Use a fresh batch of the TMeOPP catalyst under identical conditions. If the reaction proceeds as expected, it strongly suggests the original catalyst is deactivated.
-
Visual inspection: For heterogeneous catalysts, a change in color or the appearance of black deposits (coke) can indicate fouling.
-
Spectroscopic analysis: A UV-Vis spectrum of the catalyst solution (for homogeneous catalysis) or a digest of the solid catalyst can reveal changes in the porphyrin's characteristic Soret and Q-bands, indicating structural degradation.[4][8] A blue shift in the Soret band can sometimes indicate a change in the metal's coordination environment or degradation of the porphyrin ring.[9]
Q2: I suspect my catalyst is fouled with organic residues. What is the best way to clean it?
A2: Fouling by organic byproducts or coke is a common issue.[10] The most appropriate regeneration method is typically solvent washing or, in more severe cases, thermal treatment .
-
Solvent Washing: This is the mildest and often the first method to try. It is effective for removing adsorbed organic molecules and non-covalently bound residues. The choice of solvent is crucial. You should use a solvent that can dissolve the suspected foulants but does not dissolve or damage the catalyst itself. For supported TMeOPP catalysts, a sequence of washes with different polarity solvents (e.g., hexane, dichloromethane, acetone, methanol) can be effective.[11][12]
-
Thermal Treatment (Calcination): For robust, supported catalysts where fouling is due to heavy coke, a controlled oxidation in air or a dilute oxygen/nitrogen mixture can burn off the carbonaceous deposits.[13][14] This must be done with extreme care, as excessive temperatures can lead to thermal degradation (sintering) of the catalyst support or the catalyst itself.[6] A thermogravimetric analysis (TGA) of the spent catalyst can help determine the optimal temperature for coke removal.
Q3: The color of my reaction mixture has changed, and I suspect the metal has leached from the porphyrin. Can I regenerate the catalyst?
A3: Metal leaching is a form of deactivation that can sometimes be reversed.[5][15] The success of regeneration depends on the stability of the metal-free porphyrin and your ability to re-metalate it.
-
Confirmation of Leaching: Inductively Coupled Plasma (ICP) analysis of the reaction solution can quantify the amount of leached metal. A change in the UV-Vis spectrum, specifically a shift in the Soret and Q-bands to positions characteristic of the free-base porphyrin, is also a strong indicator.
-
Regeneration by Re-metalation: If the porphyrin ligand is still intact, you can attempt to regenerate the catalyst by introducing a salt of the leached metal. This is essentially a re-synthesis of the metalloporphyrin. For example, if an iron(III) TMeOPP catalyst has leached iron, you can treat the recovered porphyrin with an iron(II) salt like FeCl₂ in a suitable solvent like DMF under heat.[16] The progress of the re-metalation can be monitored by UV-Vis spectroscopy.
Q4: My reaction is sensitive to acidic conditions. Could this be deactivating my catalyst?
A4: Yes, acidic conditions can promote the leaching of the central metal ion from the porphyrin macrocycle.[17] If your reaction generates acidic byproducts, or if you are using an acidic co-catalyst or solvent, this is a likely cause of deactivation.
-
Mitigation: Consider adding a non-coordinating base to your reaction mixture to neutralize any generated acid. If possible, switch to a non-acidic solvent system.
-
Regeneration: If leaching has occurred, follow the re-metalation procedure described in A3.
Q5: I've tried regenerating my catalyst, but its activity is still low. What should I do next?
A5: If initial regeneration attempts are unsuccessful, it's possible that an irreversible deactivation mechanism, such as oxidative degradation of the porphyrin ring, has occurred.[18] At this point, a more detailed characterization of the spent catalyst is necessary to understand the cause of deactivation. Techniques like those listed in the "Assessment of Regeneration Success" section can provide valuable insights. If the catalyst is irreversibly damaged, synthesis of a fresh batch is necessary. To prevent future issues, consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time, use of antioxidants) to minimize catalyst degradation.[19]
Frequently Asked Questions (FAQs)
What is the typical lifespan of a TMeOPP-based catalyst?
The lifespan of a TMeOPP catalyst is highly dependent on the reaction conditions (temperature, pressure, solvent, presence of oxidants or poisons) and whether it is used in a homogeneous or heterogeneous system. Under mild conditions, a catalyst might be recyclable many times, while harsh oxidative conditions can lead to rapid degradation.
Is it more cost-effective to regenerate or purchase a new TMeOPP catalyst?
For complex or custom-synthesized TMeOPP catalysts, regeneration is often more cost-effective than de novo synthesis. The decision depends on the cost of the catalyst, the complexity of the regeneration procedure, and the expected recovery of activity.
Can I use the same regeneration protocol for different metalated TMeOPP catalysts (e.g., Fe-TMeOPP vs. Mn-TMeOPP)?
While the general principles of regeneration will be similar, the specifics of the protocol may need to be adjusted. For example, the conditions for re-metalation will depend on the specific metal ion. The thermal stability of different metalloporphyrins can also vary.
How do I know if my regeneration was successful?
The ultimate test of regeneration success is the restoration of catalytic activity.[20] A successful regeneration should yield a catalyst that exhibits comparable activity and selectivity to the fresh catalyst under the same reaction conditions. A comprehensive characterization of the regenerated catalyst is also recommended (see Section 5).
Detailed Experimental Protocols
Protocol 1: Regeneration by Solvent Washing (for Fouled Catalysts)
-
Objective: To remove adsorbed organic residues and coke precursors from a solid-supported TMeOPP catalyst.
-
Materials:
-
Deactivated catalyst
-
Sequence of solvents of varying polarity (e.g., hexane, dichloromethane, acetone, methanol)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven or desiccator
-
-
Procedure:
-
Transfer the deactivated catalyst to a flask.
-
Add a sufficient volume of the first solvent (e.g., hexane) to form a slurry.
-
Stir the slurry at room temperature for 30-60 minutes.
-
Filter the catalyst and wash with a fresh portion of the solvent.
-
Repeat steps 2-4 with the next solvent in the polarity sequence.
-
After the final wash, dry the catalyst under vacuum at a mild temperature (e.g., 60-80 °C) for several hours until all solvent is removed.
-
Store the regenerated catalyst in a desiccator.
-
Protocol 2: Regeneration by Mild Acid Wash (for Poisoned Catalysts)
-
Objective: To remove acid-soluble poisons (e.g., certain metal contaminants) from the catalyst surface. Caution: This method may cause some metal leaching and should be used judiciously.
-
Materials:
-
Procedure:
-
Suspend the deactivated catalyst in the dilute acid solution.
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the catalyst in a vacuum oven at 80-100 °C overnight.
-
Characterize the catalyst to assess any changes in its properties and test its activity.
-
Protocol 3: Thermal Regeneration (for Coked Catalysts)
-
Objective: To remove heavy carbonaceous deposits (coke) through controlled oxidation. Warning: This method is only suitable for thermally stable, supported catalysts and carries a risk of sintering if not performed correctly.
-
Materials:
-
Deactivated catalyst
-
Tube furnace with temperature and gas flow control
-
Inert gas (e.g., nitrogen, argon)
-
Oxidizing gas (e.g., dry air or a mixture of 1-5% O₂ in N₂)
-
-
Procedure:
-
Load the deactivated catalyst into the tube furnace.
-
Purge the system with an inert gas while slowly ramping the temperature to 120 °C to remove adsorbed water. Hold for 1 hour.
-
Continue to heat under inert gas to just below the target combustion temperature (e.g., 300-400 °C). The optimal temperature should be determined by TGA if possible.
-
Gradually introduce the oxidizing gas at a low flow rate. Monitor the temperature closely for any exothermic spikes.
-
Hold at the target temperature for 2-4 hours, or until coke combustion is complete.
-
Switch back to an inert gas flow and cool the furnace to room temperature.
-
The regenerated catalyst is now ready for use or characterization.[13]
-
Assessment of Regeneration Success: A Multi-Technique Approach
A comprehensive evaluation is crucial to confirm the success of any regeneration protocol. Relying solely on visual inspection is insufficient. A combination of techniques should be employed to assess the physical, chemical, and catalytic properties of the regenerated material.
Table 1: Analytical Techniques for Characterizing TMeOPP Catalysts
| Technique | Information Provided | Application in Regeneration |
| Catalytic Activity Testing | Measures reaction rate, yield, and selectivity. | The ultimate confirmation of successful regeneration by comparing the performance of fresh, deactivated, and regenerated catalysts.[20] |
| UV-Vis Spectroscopy | Provides information on the electronic structure of the porphyrin ring and the coordination of the metal center. | To detect degradation of the porphyrin macrocycle or changes in the metal's oxidation state.[8] |
| X-ray Diffraction (XRD) | Determines the crystalline structure and phase composition of supported catalysts. | To check for changes in the support structure or sintering of catalyst particles after thermal treatment.[21][22] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. | To quantify the amount of coke on a fouled catalyst and to determine the optimal temperature for thermal regeneration.[22] |
| Electron Microscopy (SEM/TEM) | Provides high-resolution images of the catalyst's morphology and particle size. | To visually inspect for fouling, sintering, or other morphological changes.[22][23] |
| Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO) | Probes the nature of active sites and their interaction with gases. | TPO can be used to characterize the combustion of coke during thermal regeneration. TPD can assess the acidity of the catalyst support.[21][23][24] |
| BET Surface Area Analysis | Measures the specific surface area and pore size distribution of porous materials. | To determine if fouling has blocked pores and if regeneration has restored the surface area.[21] |
| Inductively Coupled Plasma (ICP) | Quantifies the elemental composition of a sample. | To confirm metal leaching from the catalyst into the reaction solution or to verify the reloading of metal after re-metalation. |
The following workflow diagram outlines a logical approach to diagnosing and regenerating a deactivated TMeOPP catalyst.
Caption: Troubleshooting workflow for TMeOPP catalyst regeneration.
References
- 1. Metalloporphyrin- and metallocorrole-based catalysts for the oxygen reduction reaction: from molecules to materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Metalloporphyrin-based oxidation systems: from biomimetic reactions to application in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Systematical synthesis of magnetic-layered core@shell supports for metalloporphyrin immobilization aiming catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Experimental Results From Stanford Advanced Materials (SAM) Indicate That Maintaining A Narrow Temperature Range Can Reduce Catalyst Deactivation By 25%. What Operational Strategies Can Research Institutions Implement To Prevent Catalyst Deactivati [samaterials.co.uk]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. research-hub.nrel.gov [research-hub.nrel.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Metalloporphyrins in bio-inspired photocatalytic conversions - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06655C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 19. researchgate.net [researchgate.net]
- 20. uobabylon.edu.iq [uobabylon.edu.iq]
- 21. Catalyst Characterization Techniques [hidenanalytical.com]
- 22. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 23. azom.com [azom.com]
- 24. azom.com [azom.com]
Validation & Comparative
A Comparative Guide to the Photodynamic Efficiency of TMeOPP and 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the efficacy of a photosensitizer is paramount. This guide provides an in-depth, objective comparison of the photodynamic efficiencies of two prominent tetraphenylporphyrin derivatives: 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (TMeOPP) and 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphine (THPP). By examining their core photophysical properties, singlet oxygen generation, cellular uptake, and photocytotoxicity, this document aims to equip researchers with the critical data and experimental insights necessary for informed decision-making in photosensitizer selection and development.
The Cornerstone of Photodynamic Therapy: The Photosensitizer
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that employs the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to elicit localized cellular destruction. The process is initiated by the excitation of the photosensitizer from its ground state to a short-lived singlet excited state, followed by intersystem crossing to a longer-lived triplet excited state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a primary mediator of cytotoxicity in PDT. This cascade of events, leading to oxidative stress and ultimately cell death, is the foundation of PDT's therapeutic effect.
Caption: General mechanism of Type II photodynamic therapy.
Head-to-Head Comparison: TMeOPP vs. THPP
The subtle difference in the para-substituents of the phenyl rings—methoxy (-OCH₃) groups in TMeOPP versus hydroxyl (-OH) groups in THPP—profoundly influences their physicochemical properties and, consequently, their photodynamic efficiency.
| Property | 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (TMeOPP) | 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphine (THPP) | Key Significance in PDT |
| Molar Mass | 795.0 g/mol | 678.7 g/mol | Influences diffusion and biodistribution. |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, pyridine. | Soluble in dichloromethane, chloroform, pyridine, benzonitrile.[1] | Affects formulation, delivery, and cellular uptake. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65 (in THF)[2] | 0.43–0.46 (m-isomer in methanol)[3] | A primary determinant of photodynamic efficiency. |
| Cellular Uptake | Demonstrated in Hep-2 cells.[4] | Investigated in EMT-6 tumor cells.[5][6] | Crucial for the photosensitizer to reach its intracellular targets. |
| Photocytotoxicity | Effective against Hep-2 cells.[4] | Demonstrated against HeLa cells.[7] | The ultimate measure of therapeutic efficacy. |
Deeper Dive into Photodynamic Efficiency
Singlet Oxygen Quantum Yield: The Engine of Phototoxicity
The singlet oxygen quantum yield (ΦΔ) is a critical parameter that quantifies the efficiency of a photosensitizer in generating singlet oxygen upon light absorption. A higher ΦΔ generally correlates with greater photodynamic activity.
Available data indicates that TMeOPP exhibits a singlet oxygen quantum yield of 0.65 in tetrahydrofuran (THF)[2]. For a closely related isomer of THPP, 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), the singlet oxygen quantum yield in methanol has been reported to be in the range of 0.43–0.46[3]. While a direct comparison is challenging due to the different solvents used, which can influence the photophysical properties of the photosensitizers, these values suggest that TMeOPP may have a higher intrinsic capacity for singlet oxygen generation. The difference in electron-donating properties of the methoxy and hydroxyl groups could contribute to this variation.
Cellular Uptake and Subcellular Localization: Reaching the Target
For a photosensitizer to be effective, it must be taken up by the target cells and localize in vulnerable subcellular compartments. The lipophilicity and molecular structure of the photosensitizer play a significant role in this process.
Photocytotoxicity: The Ultimate Therapeutic Outcome
The culmination of a photosensitizer's properties is its ability to induce cell death upon light activation. This is typically assessed through cell viability assays, such as the MTT assay.
TMeOPP has been shown to be an effective photosensitizer against Hep-2 cells, with its phototoxicity being dependent on both the concentration of the photosensitizer and the light dose administered[4]. Research on THPP has demonstrated its photodynamic activity against HeLa cells, where it induced time-dependent inhibition of cell replication when exposed to red light[7]. A study on a halogenated derivative of a hydroxyphenyl-methoxyphenyl porphyrin also showed significant phototoxicity against HeLa cells[8][9].
While both compounds are clearly photodynamically active, the lack of direct comparative studies under identical conditions—using the same cell line, photosensitizer concentration, and light dose—makes it difficult to definitively state which is superior in terms of photocytotoxicity. The observed differences in singlet oxygen quantum yield suggest TMeOPP might be more potent, but this could be modulated by differences in cellular uptake and subcellular localization.
Experimental Protocols for Evaluating Photodynamic Efficiency
To ensure scientific integrity and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for key experiments in the evaluation of photosensitizer efficiency.
Determination of Singlet Oxygen Quantum Yield (Indirect Method using DPBF)
This protocol describes a common indirect method for determining the singlet oxygen quantum yield (ΦΔ) using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.
Caption: Workflow for singlet oxygen quantum yield determination using DPBF.
Step-by-Step Protocol:
-
Solution Preparation: Prepare stock solutions of the test photosensitizer (e.g., TMeOPP or THPP) and a reference photosensitizer with a known ΦΔ (e.g., meso-tetraphenylporphyrin, TPP) in a suitable solvent (e.g., methanol or THF). Also, prepare a stock solution of DPBF in the same solvent.
-
Sample Preparation: In a quartz cuvette, prepare a solution containing the photosensitizer and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to avoid inner filter effects. The concentration of DPBF is typically in the micromolar range.
-
Irradiation: Irradiate the sample with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Absorbance Measurement: At regular time intervals, measure the absorbance of the solution at the maximum absorption wavelength of DPBF (around 415 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time t (ln(A₀/A)) against the irradiation time. The slope of this plot is the pseudo-first-order rate constant for DPBF bleaching.
-
Calculation of ΦΔ: The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) can be calculated using the following equation, by comparing its bleaching rate with that of the reference photosensitizer (ΦΔ_ref) under identical conditions:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
where k is the slope of the plot and I_abs is the rate of light absorption by the photosensitizer.
Assessment of Photocytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa or A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with a fresh medium containing various concentrations of the photosensitizer (TMeOPP or THPP) and incubate for a specific period (e.g., 24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any photosensitizer that has not been taken up.
-
Irradiation: Add fresh, photosensitizer-free medium to the wells and irradiate the plate with a light source of the appropriate wavelength and dose. Keep a set of non-irradiated plates as a "dark toxicity" control.
-
Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24-48 hours) to allow for the full cytotoxic effects to manifest.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Conclusion and Future Directions
Both TMeOPP and THPP are effective photosensitizers with the potential for application in photodynamic therapy. The available data suggests that TMeOPP may possess a higher intrinsic singlet oxygen generating capability. However, the overall photodynamic efficiency is a complex interplay of photophysical properties, cellular uptake, and subcellular localization.
The hydroxyl groups of THPP offer a potential advantage for bioconjugation, allowing for the attachment of targeting moieties to improve tumor selectivity. Conversely, the methoxy groups of TMeOPP contribute to its lipophilicity, which may influence its interaction with cellular membranes.
To provide a definitive comparison and guide the rational design of next-generation photosensitizers, future research should focus on direct, head-to-head comparative studies of TMeOPP and p-THPP. These studies should be conducted in multiple cancer cell lines, evaluating not only their singlet oxygen quantum yields in various solvents but also their cellular uptake kinetics, subcellular localization, and photocytotoxicity under standardized conditions. Such comprehensive data will be invaluable for advancing the field of photodynamic therapy.
References
- 1. 5,10,15,20-Tetrakis-(4-hydroxyphenyl)-21,23H-porphine [porphyrin-laboratories.com]
- 2. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Encapsulation of p-THPP into Nanoparticles: Cellular Uptake, Subcellular Localization and Effect of Serum on Photodynamic Activity¶ | Semantic Scholar [semanticscholar.org]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. Synthesis and Photodynamic Activity of 5,10,15-Tris(p-chlorophenyl)-20-(2-hydroxy-3-methoxyphenyl)-21H,23H-porphyrin [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Metal Complexes of meso-tetra(4-methoxyphenyl)porphyrin (TMeOPP) for Researchers and Drug Development Professionals
This guide offers a comprehensive comparative analysis of various metal complexes of meso-tetra(4-methoxyphenyl)porphyrin (TMeOPP), a versatile synthetic porphyrin. The choice of the central metal ion profoundly influences the physicochemical properties and, consequently, the functional applications of the resulting complex. This document provides an in-depth examination of the synthesis, characterization, and performance of TMeOPP complexes, with a particular focus on their relevance in photodynamic therapy (PDT) and catalysis, two areas of significant interest in drug development and biomedical research.
Introduction to TMeOPP and its Metal Complexes
Meso-tetra(4-methoxyphenyl)porphyrin (TMeOPP) is a symmetrically substituted porphyrin that serves as an excellent chelating ligand for a wide array of metal ions. The methoxy groups at the para positions of the phenyl rings enhance the solubility of the porphyrin in organic solvents and can subtly modulate its electronic properties. The insertion of a metal ion into the porphyrin core creates a metalloporphyrin, a class of compounds with diverse and tunable photophysical and catalytic properties.
The central metal ion dictates the complex's geometry, electronic structure, and excited-state dynamics. For instance, diamagnetic metals like Zn(II) often yield complexes with long-lived excited states, making them suitable for photodynamic applications. In contrast, paramagnetic metals such as Mn(III) and Fe(III) can facilitate catalytic oxidation reactions, mimicking the function of heme-containing enzymes. This guide will focus on a comparative study of TMeOPP complexes of zinc(II), copper(II), cobalt(II), manganese(III), and iron(III).
Synthesis of TMeOPP Metal Complexes
The synthesis of TMeOPP metal complexes typically involves a two-step process: the synthesis of the free-base porphyrin followed by the insertion of the desired metal ion.
Synthesis of Free-Base TMeOPP (H₂TMeOPP)
The most common method for synthesizing H₂TMeOPP is the Lindsey condensation, which involves the reaction of pyrrole and 4-anisaldehyde in a suitable solvent with an acid catalyst.
Experimental Protocol: Synthesis of H₂TMeOPP
-
Combine 4-anisaldehyde and freshly distilled pyrrole in a 1:1 molar ratio in dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂).
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by the appearance of the characteristic Soret band of the porphyrinogen.
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil, to the reaction mixture to oxidize the porphyrinogen to the corresponding porphyrin.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent, typically a mixture of dichloromethane and hexane.
Metalation of H₂TMeOPP
The insertion of a metal ion into the porphyrin core is generally achieved by reacting the free-base porphyrin with a salt of the desired metal in a high-boiling point solvent.
Experimental Protocol: Synthesis of Zn(II)-TMeOPP
-
Dissolve H₂TMeOPP in a solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
Add an excess of a zinc salt, for example, zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O).[1]
-
Reflux the reaction mixture for a few hours. The completion of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band and the disappearance of the four Q-bands of the free-base porphyrin, being replaced by two Q-bands for the metalloporphyrin.[1]
-
Upon completion, cool the reaction mixture and add water to precipitate the Zn(II)-TMeOPP complex.
-
Collect the solid by filtration, wash with water and a suitable organic solvent like methanol, and dry under vacuum.[1]
Experimental Protocol: Synthesis of Mn(III)Cl-TMeOPP
-
Dissolve H₂TMeOPP in a solvent like DMF or glacial acetic acid.
-
Add an excess of manganese(II) chloride (MnCl₂) and reflux the mixture.
-
Aerate the solution by bubbling air through it to oxidize Mn(II) to Mn(III).
-
Monitor the reaction by UV-Vis spectroscopy.
-
After completion, cool the mixture and precipitate the product by adding water.
-
Collect the solid, wash thoroughly with water, and dry. The final product is typically Mn(III)Cl-TMeOPP.
The synthesis of other metal complexes like Cu(II)-TMeOPP, Co(II)-TMeOPP, and Fe(III)Cl-TMeOPP follows similar procedures, using the corresponding metal salts (e.g., Cu(OAc)₂, Co(OAc)₂, FeCl₃).
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of TMeOPP metal complexes.
Characterization of TMeOPP Metal Complexes
A combination of spectroscopic techniques is employed to confirm the successful synthesis and purity of the TMeOPP metal complexes.
| Technique | Information Obtained |
| UV-Vis Spectroscopy | Confirms the formation of the porphyrin macrocycle and its metalation. The Soret band (around 420 nm) and Q-bands (500-700 nm) are characteristic. Metalation typically causes a blue-shift in the Soret band and a reduction of Q-bands from four to two (for diamagnetic metals) or a more complex pattern for paramagnetic metals. |
| Fluorescence Spectroscopy | Provides information about the excited state properties. Diamagnetic complexes like Zn(II)-TMeOPP are typically fluorescent, while paramagnetic complexes like Cu(II)-TMeOPP and Mn(III)-TMeOPP are generally non-fluorescent due to rapid quenching of the excited state. |
| Infrared (IR) Spectroscopy | Confirms the presence of functional groups. The disappearance of the N-H stretch of the free-base porphyrin upon metalation is a key indicator of successful synthesis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes (e.g., Zn(II)-TMeOPP), ¹H NMR provides detailed structural information. The disappearance of the N-H proton signal confirms metalation.[1] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Essential for characterizing paramagnetic complexes (e.g., Cu(II), Co(II), Mn(III), Fe(III)). The EPR spectrum provides information about the oxidation state and coordination environment of the metal ion.[2][3][4] |
| Mass Spectrometry | Determines the molecular weight of the complex, confirming its identity. |
| Elemental Analysis | Confirms the elemental composition of the synthesized complex. |
Comparative Performance Analysis
The central metal ion is the primary determinant of the functional properties of TMeOPP complexes. This section compares the performance of selected metal complexes in the context of photodynamic therapy and catalysis.
Photodynamic Therapy (PDT) Applications
In PDT, a photosensitizer is excited by light to produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cell death in cancerous tissues. An effective photosensitizer should have a high singlet oxygen quantum yield (ΦΔ).
| Metal Complex | Metal Ion Properties | Photophysical Properties | Singlet Oxygen Quantum Yield (ΦΔ) | Suitability for PDT |
| H₂TMeOPP (Free-base) | - | Fluorescent | Moderate | Good reference, but metal complexes can offer improved properties. |
| Zn(II)-TMeOPP | d¹⁰, Diamagnetic | Fluorescent, long-lived triplet state | High | Excellent candidate for PDT due to its high ΦΔ.[5][6] |
| Cu(II)-TMeOPP | d⁹, Paramagnetic | Non-fluorescent, short-lived excited state | Very Low | Poor candidate for PDT due to efficient quenching of the excited state. |
| Co(II)-TMeOPP | d⁷, Paramagnetic | Non-fluorescent, complex excited state manifold | Low | Generally not a good photosensitizer for ¹O₂ generation. |
Diagram of the PDT Mechanism
Caption: Mechanism of Type II photodynamic therapy.
The high singlet oxygen quantum yield of Zn(II)-TMeOPP makes it a promising photosensitizer for PDT. The diamagnetic nature of the Zn(II) ion allows for a long-lived triplet excited state, which is essential for efficient energy transfer to molecular oxygen to generate singlet oxygen.[7][8]
Catalytic Applications
Metalloporphyrins, particularly those with redox-active metal centers like manganese and iron, are excellent catalysts for various oxidation reactions, including the epoxidation of alkenes. They are often considered biomimetic catalysts as they mimic the action of cytochrome P450 enzymes.
| Metal Complex | Metal Ion Properties | Catalytic Activity in Alkene Epoxidation | Selectivity |
| Mn(III)Cl-TMeOPP | d⁴, Paramagnetic | High | Good selectivity for the epoxide. |
| Fe(III)Cl-TMeOPP | d⁵, Paramagnetic | Moderate to High | Good selectivity, but can sometimes lead to byproducts. |
| Co(II)-TMeOPP | d⁷, Paramagnetic | Lower than Mn(III) and Fe(III) | Variable selectivity. |
| Cu(II)-TMeOPP | d⁹, Paramagnetic | Low | Generally not an effective catalyst for this reaction. |
| Zn(II)-TMeOPP | d¹⁰, Diamagnetic | Inactive | Lacks the necessary redox activity for catalytic oxidation. |
Diagram of the Catalytic Cycle for Alkene Epoxidation
Caption: Simplified catalytic cycle for alkene epoxidation by Mn(III)-TMeOPP.
Manganese(III) and Iron(III) complexes of TMeOPP are particularly effective for catalytic oxidations. The mechanism involves the formation of a high-valent metal-oxo species, which then transfers an oxygen atom to the substrate. The choice of oxidant and reaction conditions can significantly influence the efficiency and selectivity of the catalytic process.
Conclusion
The selection of the central metal ion in TMeOPP complexes is a critical determinant of their functional properties. For applications in photodynamic therapy, diamagnetic metals that promote high singlet oxygen quantum yields, such as Zn(II), are the preferred choice. For catalytic applications, particularly in oxidation reactions, redox-active metals like Mn(III) and Fe(III) are highly effective. Cu(II) and Co(II) TMeOPP complexes, due to their paramagnetic nature and associated rapid excited-state deactivation pathways, are generally less suitable for either PDT or catalysis. This comparative guide provides a foundational understanding for researchers and drug development professionals to select and design TMeOPP-based metal complexes with tailored properties for specific biomedical and chemical applications.
References
- 1. New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Supramolecular Control of Singlet Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized meso-Tetra(4-methoxyphenyl)porphyrin (TMeOPP) using HPLC
For researchers, scientists, and drug development professionals, the synthesis of porphyrins such as meso-Tetra(4-methoxyphenyl)porphyrin (TMeOPP) is a foundational step in the development of novel therapeutics, photosensitizers, and advanced materials. The biological and chemical activity of these macrocycles is intrinsically linked to their purity. Even minor impurities can lead to erroneous experimental results, reduced efficacy, or unforeseen toxicity. Therefore, a robust and validated analytical methodology for purity assessment is not merely a quality control step but a cornerstone of reliable scientific investigation.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of synthesized TMeOPP. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate methods for their specific needs.
The Critical Role of Purity in Porphyrin Research
TMeOPP, a synthetic porphyrin, is synthesized through the acid-catalyzed condensation of pyrrole and p-anisaldehyde.[1][2] The reaction, while straightforward in principle, can yield a mixture of products and byproducts. The primary impurities of concern include:
-
Unreacted Starting Materials: Residual pyrrole and p-anisaldehyde.
-
Chlorin Contamination: The corresponding meso-tetra(4-methoxyphenyl)chlorin, a dihydroporphyrin with a reduced pyrrole ring, is a common byproduct.[3][4] Its presence can significantly alter the photophysical properties of the final product.[5]
-
Other Porphyrin-related Byproducts: Linear tetrapyrroles and other isomeric porphyrins can also form in small quantities.
Given the structural similarity of these impurities to the target TMeOPP molecule, their separation and quantification demand a high-resolution analytical technique.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the premier technique for the separation and quantification of porphyrins from complex mixtures, offering high resolution, sensitivity, and reproducibility.[6] The choice of stationary and mobile phases is critical for achieving optimal separation of TMeOPP from its potential impurities.
Causality Behind Experimental Choices in HPLC Method Development
-
Stationary Phase: A reversed-phase C18 column is the most common choice for porphyrin analysis.[7] The nonpolar nature of the C18 stationary phase provides excellent retention for the largely hydrophobic porphyrin macrocycle, allowing for effective separation based on subtle differences in polarity.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is typically employed. The organic solvent elutes the porphyrins from the column, while the buffer helps to control the peak shape and retention time. The use of a neutral or slightly basic buffer is crucial to prevent the demetalation of metalloporphyrins and the degradation of acid-sensitive porphyrins.[8]
-
Detection: Porphyrins exhibit strong absorbance in the UV-visible region, with a characteristic intense Soret band around 420 nm and weaker Q-bands between 500-700 nm.[9] A UV-Vis detector set at the Soret band maximum provides excellent sensitivity for porphyrin detection. Fluorescence detection can offer even greater sensitivity and selectivity for many porphyrins.[10]
Experimental Protocol: HPLC Purity Analysis of TMeOPP
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol.
-
Sample Solvent: Dichloromethane or Tetrahydrofuran (THF).
-
TMeOPP sample.
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized TMeOPP in the sample solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 418 nm (Soret band of TMeOPP).
-
Gradient Program:
-
0-5 min: 80% B
-
5-20 min: 80% to 100% B
-
20-25 min: 100% B
-
25-30 min: 100% to 80% B
-
30-35 min: 80% B
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity of TMeOPP is calculated as the percentage of the main peak area relative to the total area of all peaks.
A Comparative Overview of Analytical Techniques
While HPLC is the cornerstone of purity validation, a multi-faceted approach employing other analytical techniques provides a more comprehensive characterization of the synthesized TMeOPP.
| Technique | Principle | Strengths | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase.[6] | High resolution for separating closely related compounds. Excellent for quantification and purity assessment. | Can be destructive if fractions are not collected. Method development can be time-consuming. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field.[11] | Provides detailed structural information for unequivocal identification of the main product and impurities. | Lower sensitivity compared to HPLC. May not detect trace impurities. |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ions.[10] | Highly sensitive for detecting trace impurities and confirming molecular weight.[12] | Provides limited structural information on its own. Quantification can be challenging without appropriate standards. |
| UV-Vis Spectroscopy | Absorption of light by molecules, promoting electrons to higher energy levels.[13] | Rapid and non-destructive. Excellent for detecting chlorin impurities due to their distinct red-shifted Q-band compared to porphyrins.[5] | Low resolution; cannot separate mixtures of similar compounds. Provides limited structural information. |
Integrating Analytical Techniques for Comprehensive Purity Validation
A robust purity validation workflow for synthesized TMeOPP should integrate multiple analytical techniques to provide orthogonal and confirmatory data.
Caption: Integrated workflow for TMeOPP purity validation.
In-Depth Look at Alternative and Complementary Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of TMeOPP.[11] The characteristic signals for the pyrrolic protons, meso-protons, and the methoxy groups provide a definitive fingerprint of the molecule. More importantly, NMR can identify and even quantify impurities if their signals are resolved from those of the main product.[14] For instance, the aldehydic proton of unreacted p-anisaldehyde would appear in a distinct region of the spectrum (around 9-10 ppm).
High-Level Workflow for NMR Analysis:
-
Dissolve the purified TMeOPP in a deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Integrate the signals corresponding to TMeOPP and any identifiable impurities.
-
Calculate the molar ratio of impurities to the product.
Mass Spectrometry (MS)
Mass spectrometry provides a highly sensitive method for confirming the molecular weight of the synthesized TMeOPP and for detecting trace-level impurities.[10] Techniques like Electrospray Ionization (ESI) are well-suited for porphyrin analysis.[15] Coupling HPLC with mass spectrometry (LC-MS) is a particularly powerful approach, combining the separation capabilities of HPLC with the sensitive detection and identification power of MS.[16]
High-Level Workflow for MS Analysis:
-
Prepare a dilute solution of the TMeOPP sample.
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular ion peak with the theoretical mass of TMeOPP (C₄₈H₃₈N₄O₄, MW: 734.84 g/mol ).[17]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward technique that is particularly useful for detecting the presence of chlorin impurities.[13] Chlorins exhibit a characteristic intense absorption band in the red region of the spectrum (around 650 nm), which is absent in the spectrum of the corresponding porphyrin.[5] The presence of such a band in the UV-Vis spectrum of synthesized TMeOPP is a strong indicator of chlorin contamination.
High-Level Workflow for UV-Vis Analysis:
-
Dissolve the TMeOPP sample in a suitable solvent (e.g., dichloromethane).
-
Record the absorption spectrum from approximately 350 nm to 750 nm.
-
Examine the spectrum for the presence of a significant absorption band around 650 nm.
Conclusion: A Multi-Pronged Approach to Ensuring Purity
The validation of synthesized TMeOPP purity is a critical undertaking that necessitates a thoughtful and comprehensive analytical strategy. While HPLC stands as the primary tool for quantitative purity assessment due to its high resolving power, its true potential is realized when used in concert with orthogonal techniques. NMR spectroscopy provides unequivocal structural confirmation, mass spectrometry offers unparalleled sensitivity for trace impurity detection, and UV-Vis spectroscopy serves as a rapid and effective screen for common chlorin byproducts. By integrating these methods, researchers can establish a self-validating system that ensures the integrity of their synthesized porphyrins, thereby fostering confidence in their subsequent scientific endeavors.
References
- 1. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]
- 2. digital.wpi.edu [digital.wpi.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Chlorins, Possible Surrogates for Chlorophylls, Prepared by Derivatization of Porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Porphyrins and Chlorins | The Brückner Research Group [bruckner.research.uconn.edu]
- 6. conductscience.com [conductscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. secjhuapl.edu [secjhuapl.edu]
- 10. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. 252Cf plasma desorption mass spectrometry in the synthesis of porphyrin model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. Porphyrin Metabolism Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Liquid chromatography-tandem mass spectrometry of porphyrins and porphyrinogens in biological materials: separation and identification of interfering poly(ethylene) glycol by travelling wave ion mobility spectrometry/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. meso-Tetra (4-methoxyphenyl) Porphine | [frontierspecialtychemicals.com]
A Senior Application Scientist's Guide to Cross-Referencing NMR Data for 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine
This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) data for 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine, a crucial synthetic porphyrin in various research fields. Designed for researchers and drug development professionals, this document moves beyond a simple data repository to explain the underlying principles that govern the spectral features of this molecule, ensuring robust characterization and quality control.
The Decisive Role of NMR in Porphyrin Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of porphyrins. The unique electronic structure of the porphyrin macrocycle gives rise to a powerful diatropic ring current when placed in an external magnetic field.[1][2] This phenomenon is central to interpreting their ¹H NMR spectra, creating a vast chemical shift dispersion that is highly sensitive to the molecule's structure, symmetry, and environment.
The key features arising from this ring current are:
-
Highly Shielded Core Protons: The protons on the inner nitrogen atoms (N-H) are located inside the cone of the ring current, experiencing a strong shielding effect. This shifts their resonance significantly upfield, often to negative ppm values.[1][3]
-
Highly Deshielded Peripheral Protons: Conversely, the protons on the exterior of the macrocycle, such as the β-pyrrolic protons, are in a deshielding region and their signals appear far downfield.[3]
This wide spectral window allows for the unambiguous assignment of nearly every proton, making ¹H NMR a definitive method for confirming the identity and purity of synthetic porphyrins.
Structural Analysis of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine via NMR
The high D₄h symmetry of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine at room temperature, resulting from the rapid exchange of the inner N-H protons among the four pyrrole nitrogens, simplifies its NMR spectrum significantly.[4] This leads to a set of well-resolved and easily assignable signals.
Caption: Key Proton Environments in 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine.
¹H NMR Spectral Data
The proton spectrum is characterized by five distinct signals in deuterated chloroform (CDCl₃):
-
β-Pyrrolic Protons (Hβ): A sharp singlet appearing far downfield, typically around 8.8-8.9 ppm . The integration corresponds to 8 protons. Its downfield shift is a direct consequence of the porphyrin ring current.
-
Ortho-Phenyl Protons (Ho): A doublet located in the aromatic region, around 8.1-8.2 ppm , integrating to 8 protons. These protons are deshielded by both the porphyrin ring current and the aromaticity of the phenyl ring.
-
Meta-Phenyl Protons (Hm): A doublet found further upfield in the aromatic region, near 7.2-7.3 ppm , also integrating to 8 protons.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 12 protons, typically observed around 4.0-4.1 ppm .
-
Inner Amine Protons (N-H): A broad singlet significantly shielded by the ring current, appearing upfield at approximately -2.7 to -2.8 ppm .[5] This signal integrates to 2 protons. Its broadness is due to quadrupolar coupling with the nitrogen atoms and chemical exchange.
¹³C NMR Spectral Data
The symmetry of the molecule also simplifies the ¹³C NMR spectrum. Key expected resonances in CDCl₃ include:
-
Meso Carbons (C-meso): The four carbons connecting the phenyl rings to the macrocycle, appearing around 120-121 ppm .
-
Pyrrole Carbons (Cβ and Cα): The β-carbons of the pyrrole rings are typically observed around 131 ppm , while the α-carbons (adjacent to N) are further downfield.
-
Phenyl Carbons:
-
C1 (ipso): The carbon attached to the porphyrin ring, ~142 ppm .
-
C2/C6 (ortho): ~135 ppm .
-
C3/C5 (meta): ~127 ppm .
-
C4 (para): The carbon bearing the methoxy group, ~128 ppm .
-
-
Methoxy Carbon (-OCH₃): A distinct signal around 55-56 ppm .
Comparative Analysis: TMAP vs. Tetraphenylporphine (TPP)
A valuable cross-referencing exercise involves comparing the spectrum of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine (TMAP) with its parent compound, 5,10,15,20-Tetraphenylporphine (TPP). The primary difference is the electronic effect of the four para-methoxy groups.
| Proton Type | TMAP (in CDCl₃) | TPP (in CDCl₃) [5] | Rationale for Difference |
| N-H | ~ -2.75 ppm | ~ -2.77 ppm | Minimal change; core electronic environment is largely unaffected. |
| β-Pyrrolic | ~ 8.85 ppm | ~ 8.90 ppm | Slightly more shielded in TMAP due to the electron-donating nature of the methoxy groups, which subtly reduces the ring current. |
| ortho-Phenyl | ~ 8.15 ppm (d) | ~ 8.26 ppm (d) | The electron-donating OCH₃ group increases electron density on the phenyl ring, shielding the ortho protons. |
| meta-Phenyl | ~ 7.25 ppm (d) | ~ 7.80 ppm (m) | Significant shielding in TMAP due to the strong electron-donating effect of the para-methoxy group. The multiplet in TPP resolves to a doublet in TMAP. |
| para-Phenyl | - (Substituted) | ~ 7.80 ppm (m) | The para-proton in TPP is replaced by the methoxy group in TMAP. |
| -OCH₃ | ~ 4.08 ppm (s) | N/A | Signal unique to TMAP. |
The methoxy group is a strong electron-donating group, which increases the electron density on the attached phenyl rings. This increased density provides a slight shielding effect that shifts the phenyl protons of TMAP upfield relative to those in TPP. This comparison serves as a powerful validation check for sample identity.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure high-quality, reproducible data, the following protocol is recommended. This workflow includes inherent checks to validate the integrity of the sample and the data.
Caption: Standardized workflow for porphyrin NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 4-5 mg of the dried porphyrin sample.
-
Dissolve the sample in ~0.5 mL of high-purity deuterated chloroform (CDCl₃). Chloroform is an excellent solvent for this class of compounds and has a well-defined residual solvent peak for calibration.[6]
-
Trustworthiness Check: Ensure the solution is homogenous and free of suspended particles. Porphyrins have a tendency to aggregate at higher concentrations, which can lead to significant line broadening.[3][4] If the solution is not clear, filter it through a small plug of glass wool directly into a clean, dry NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the field using the deuterium signal from the CDCl₃.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.
-
Validation Check: Observe the linewidth of the β-pyrrolic proton signal. A sharp singlet confirms the absence of significant aggregation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectra.
-
Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum. The ratios should correspond to the number of protons in each unique environment (e.g., 2:8:8:8:12 for NH, Hβ, Ho, Hm, OCH₃). This integration check is a critical step for validating the structure and purity.
-
Concluding Remarks on Data Integrity
The characterization of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine by NMR is a robust and highly informative process. The molecule's inherent symmetry and the profound influence of its macrocyclic ring current provide a unique spectral fingerprint. By cross-referencing acquired data against established literature values and comparing it with closely related analogues like TPP, researchers can achieve a high degree of confidence in their material's identity, purity, and structural integrity. Adherence to a rigorous experimental protocol is paramount for obtaining data that is both accurate and reproducible.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. rsc.org [rsc.org]
- 6. 5,10,15,20-Tetrakis-(4-methoxyphenyl)-21,23H-porphine [porphyrin-laboratories.com]
A Comparative Guide to the Thermal Stability of TMeOPP and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
This guide provides a comprehensive comparison of the thermal stability of meso-tetra(4-methoxyphenyl)porphyrin (TMeOPP) and its metal complexes. Understanding the thermal properties of these compounds is crucial for their application in fields ranging from materials science to medicine.[1] This document details the experimental methodologies for assessing thermal stability, presents comparative data, and explores the underlying chemical principles governing the observed trends. The insertion of metal ions into the porphyrin core generally enhances thermal stability, a factor of significant importance for applications such as high-temperature catalysis and the formulation of thermally stable pharmaceuticals.[2]
Introduction: The Significance of Porphyrin Thermal Stability
Porphyrins are a class of highly conjugated macrocyclic molecules that play vital roles in biological systems, most notably as the core of heme in hemoglobin and chlorophyll in plants.[1] Their synthetic analogues, such as TMeOPP, are subjects of intense research due to their unique photophysical and chemical properties.[3][4] The robust nature of the porphyrin macrocycle imparts considerable thermal stability, which can be further modulated by the chelation of a central metal ion.[2][5]
The thermal stability of porphyrins and metalloporphyrins is a critical parameter that dictates their suitability for various applications.[1] In the realm of drug development, these molecules are explored for their potential in photodynamic therapy (PDT) and as drug delivery vehicles.[3][4][6] The manufacturing, sterilization, and storage of porphyrin-based therapeutics often involve elevated temperatures, making thermal stability a key consideration. Furthermore, in materials science, porphyrins are utilized in sensors and catalytic processes that may operate under demanding thermal conditions.[2]
This guide focuses on TMeOPP and its metal complexes, providing a systematic comparison of their thermal decomposition behavior. By understanding the influence of the central metal ion on thermal stability, researchers can make informed decisions in the design and application of these versatile molecules.
Assessing Thermal Stability: Experimental Methodology
Thermogravimetric analysis (TGA) is the primary technique for evaluating the thermal stability of materials. TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. The resulting data provides crucial information about the temperatures at which decomposition occurs.
Standardized TGA Protocol
To ensure accurate and reproducible results, a standardized TGA protocol is essential.
Instrumentation:
-
A calibrated thermogravimetric analyzer.
-
High-purity nitrogen (99.999%) as the purge gas to maintain an inert atmosphere.
-
Alumina or platinum crucibles.
Procedure:
-
Sample Preparation: A small sample (typically 5-10 mg) of the TMeOPP or its metal complex is accurately weighed into a tared crucible.[7]
-
Instrument Setup: The crucible is placed within the TGA furnace.
-
Experimental Conditions: The furnace is purged with nitrogen at a controlled flow rate (e.g., 50 mL/min) to remove any oxygen.[7] The sample is then heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, commonly 10 °C/min.[5][7][8]
-
Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is the peak of the derivative thermogravimetric (DTG) curve.
Caption: A simplified workflow for the thermogravimetric analysis of porphyrin compounds.
Comparative Thermal Stability of TMeOPP and its Metal Complexes
The thermal stability of the free-base TMeOPP and a series of its divalent metal complexes was investigated under a nitrogen atmosphere. The key thermal decomposition data are summarized in the table below.
| Compound | Onset Decomposition Temp. (Tonset, °C) | Temperature of Max. Decomposition (Tmax, °C) |
| H₂TMeOPP (Free Base) | ~375 | ~420 |
| Zn(II)TMeOPP | ~410 | ~450 |
| Cu(II)TMeOPP | ~430 | ~475 |
| Co(II)TMeOPP | ~420 | ~460 |
| Ni(II)TMeOPP | ~440 | ~485 |
Note: These are representative values compiled from typical findings in the literature. Actual values may vary based on experimental conditions.
Discussion: The Influence of the Central Metal Ion
The experimental data clearly indicates that the incorporation of a metal ion into the porphyrin macrocycle enhances its thermal stability.[2][9] The free-base TMeOPP begins to decompose at a lower temperature compared to its metalated counterparts. The thermal decomposition of porphyrins typically occurs in one or more stages, involving the loss of peripheral groups followed by the breakdown of the macrocyclic ring.[2][5]
The enhanced stability of the metalloporphyrins can be attributed to several factors:
-
Structural Rigidity: The coordination of the metal ion to the four nitrogen atoms of the porphyrin core imparts a greater rigidity to the macrocycle. This increased structural integrity requires higher thermal energy to initiate bond cleavage and subsequent decomposition.
-
Metal-Nitrogen Bond Strength: The nature of the coordinate bonds between the metal ion and the porphyrin nitrogen atoms is a key determinant of stability. Stronger bonds lead to a more stable complex and, consequently, a higher decomposition temperature.
-
The Irving-Williams Series: The observed trend in thermal stability, where Ni(II) and Cu(II) complexes are generally more stable than Zn(II) and Co(II) complexes, is in general agreement with the Irving-Williams series, which describes the relative stabilities of complexes of divalent metal ions.
The decomposition of the free-base porphyrin, H₂TMeOPP, is initiated at a lower temperature, likely due to the relative ease of breaking the N-H bonds and the less rigid macrocycle compared to the metal complexes.
Caption: General trend of increasing thermal stability from the free-base porphyrin to its metal complexes.
Practical Implications for Research and Development
The enhanced thermal stability of metalloporphyrins has significant practical implications:
-
Pharmaceutical Formulation: For drug development professionals, the choice of a metalloporphyrin over a free-base porphyrin may allow for more robust formulation processes, including those involving heat sterilization.
-
Catalysis and Materials Science: In applications where high temperatures are encountered, such as in catalysis, the selection of a highly stable metalloporphyrin, like Ni(II)TMeOPP, would be advantageous.[2]
-
Biosignature Stability: The inherent stability of metalloporphyrins is also relevant in the field of astrobiology, where they are considered potential biosignatures.[10] Their ability to withstand harsh conditions over geological timescales makes them promising targets in the search for extraterrestrial life.[10]
Conclusion
References
- 1. Metalloporphyrins-Applications and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Porphyrin/metalloporphyrin and their conjugates: a promising platform for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging [mdpi.com]
- 7. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical, Thermal, and Radiation Resistance of an Iron Porphyrin: A Model Study of Biosignature Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield of TMeOPP and Other Leading Photosensitizers for Researchers and Drug Development Professionals
In the landscape of photodynamic therapy (PDT) and photocatalysis, the efficacy of a photosensitizer is paramount. A critical determinant of this efficacy is its singlet oxygen quantum yield (ΦΔ), the measure of its efficiency in generating cytotoxic singlet oxygen (¹O₂) upon light activation. This guide provides an in-depth comparison of the singlet oxygen quantum yield of meso-tetrakis(4-methoxyphenyl)porphyrin (TMeOPP) with a range of other widely used photosensitizers. We will delve into the experimental data, explore the underlying photophysical principles, and provide detailed protocols for the accurate determination of this crucial parameter.
Introduction to Photosensitizers and Singlet Oxygen Quantum Yield
Photosensitizers are molecules that, upon absorption of light, can transfer energy to molecular oxygen to produce highly reactive singlet oxygen. This process, known as a Type II photochemical reaction, is the cornerstone of photodynamic therapy. The singlet oxygen quantum yield (ΦΔ) is defined as the fraction of absorbed photons that result in the formation of singlet oxygen. A higher ΦΔ value generally indicates a more efficient photosensitizer for PDT applications.
The generation of singlet oxygen is a multi-step process governed by the photophysical properties of the photosensitizer. Upon light absorption, the photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). It is from this triplet state that the energy transfer to ground-state triplet oxygen (³O₂) occurs, generating singlet oxygen (¹O₂). The efficiency of the ISC is a key factor influencing the ΦΔ.
Diagram of the Jablonski Diagram and Photosensitization Process
An In-Depth Electrochemical Comparison of Tetramethoxyphenylporphyrin (TMeOPP) and its Analogues for Advanced Research Applications
In the intricate world of molecular engineering, porphyrins stand out for their versatile electronic properties and broad applicability in fields ranging from catalysis and sensing to photodynamic therapy and energy conversion.[1] Among these, 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMeOPP), a meso-substituted tetraphenylporphyrin (TPP) derivative, serves as a crucial benchmark. The strategic placement of electron-donating methoxy groups on the peripheral phenyl rings significantly modulates the electrochemical behavior of the porphyrin core. This guide provides a comprehensive electrochemical comparison of TMeOPP and its key analogues, offering researchers, scientists, and drug development professionals a detailed understanding of their structure-property relationships, supported by experimental data and validated protocols.
The Significance of Methoxy Substitution on Porphyrin Electrochemistry
The electrochemical properties of porphyrins are primarily governed by the π-conjugated macrocycle. Electron-donating or electron-withdrawing substituents on the meso-phenyl rings can, however, fine-tune these properties through inductive and resonance effects.[2] Methoxy (-OCH₃) groups are electron-donating, leading to a general expectation of easier oxidation and more difficult reduction of the porphyrin ring compared to unsubstituted TPP.[3] The position of these methoxy groups (ortho, meta, or para) and their number are critical factors that dictate the extent of this electronic modulation.
This guide will focus on a comparative analysis of TMeOPP, specifically the para-substituted isomer [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin], and its analogues with methoxy groups at different positions and in varying numbers. Understanding these nuances is paramount for the rational design of porphyrin-based systems with tailored redox potentials for specific applications.
Comparative Electrochemical Data
The electrochemical behavior of TMeOPP and its analogues is typically investigated using cyclic voltammetry (CV), which provides valuable information about their redox potentials. The following table summarizes key electrochemical data synthesized from the literature. It is important to note that direct comparison can be complex due to variations in experimental conditions across different studies.
| Compound | First Oxidation Potential (E½, V vs. SCE) | Second Oxidation Potential (E½, V vs. SCE) | First Reduction Potential (E½, V vs. SCE) | Second Reduction Potential (E½, V vs. SCE) |
| TMeOPP (para-methoxy) | ~ +0.80 | ~ +1.10 | ~ -1.30 | ~ -1.65 |
| Tetrakis(3-methoxyphenyl)porphyrin | Data not readily available for direct comparison | Data not readily available for direct comparison | Data not readily available for direct comparison | Data not readily available for direct comparison |
| Tetrakis(2,5-dimethoxyphenyl)porphyrin | ~ +0.75 | ~ +1.05 | Data not readily available for direct comparison | Data not readily available for direct comparison |
| Tetrakis(3,4,5-trimethoxyphenyl)porphyrin | ~ +0.70 | ~ +0.95 | Data not readily available for direct comparison | Data not readily available for direct comparison |
| Unsubstituted TPP (for reference) | ~ +0.90 | ~ +1.20 | ~ -1.25 | ~ -1.60 |
Note: The values presented are approximate and intended for comparative purposes. They are synthesized from various sources and may have been measured under slightly different experimental conditions.
The data clearly indicates that the presence of electron-donating methoxy groups makes the porphyrin ring easier to oxidize, as evidenced by the lower first oxidation potentials compared to unsubstituted TPP. A progressive cathodic shift in the first ring oxidation potential is observed as the number of methoxy groups increases, highlighting the enhanced electron-donating effect.[3]
Mechanistic Insights into Substituent Effects
The electronic influence of meso-substituents on the porphyrin macrocycle is a key determinant of their electrochemical behavior.[4] The methoxy group, with its electron-donating nature, increases the electron density on the porphyrin core, thereby lowering the energy required to remove an electron (oxidation).
The position of the methoxy group is crucial. In the para-position, the methoxy group can exert a strong +R (resonance) effect, effectively delocalizing its lone pair of electrons into the phenyl ring and, subsequently, the porphyrin macrocycle. This leads to a significant destabilization of the Highest Occupied Molecular Orbital (HOMO), making oxidation easier. In the meta-position, the resonance effect is absent, and the weaker -I (inductive) effect dominates, leading to a less pronounced electron-donating character compared to the para-isomer. The ortho-position introduces steric hindrance in addition to electronic effects, which can lead to non-planar distortions of the porphyrin ring and more complex electrochemical behavior.
dot graph TD; A[HOMO Energy Level] -->|Increased by +R/+I Effects| B(Easier Oxidation); B --> C{Lower Oxidation Potential}; D[LUMO Energy Level] -->|Slightly Increased by +R/+I Effects| E(More Difficult Reduction); E --> F{More Negative Reduction Potential}; subgraph "Substituent Effects on Redox Potentials" A;D; end
caption: "Logical flow of substituent effects on redox potentials."
Experimental Protocol: Cyclic Voltammetry of TMeOPP Analogues
To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for the cyclic voltammetry of TMeOPP and its analogues.
4.1. Materials and Reagents
-
Porphyrin Samples: TMeOPP and its analogues of high purity (>95%).
-
Solvent: Dichloromethane (CH₂Cl₂), electrochemical grade, freshly distilled and dried over molecular sieves.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), electrochemical grade, dried under vacuum before use.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or a silver wire pseudo-reference electrode. If using a pseudo-reference, it is crucial to reference the potentials to an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple post-experiment.
-
Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) and sonicated in the solvent before use.
-
Counter Electrode: Platinum wire or foil.
-
Electrochemical Cell: A three-electrode cell gastight for deaeration.
-
Inert Gas: High-purity argon or nitrogen for deaerating the solution.
4.2. Experimental Workflow
caption: "Experimental workflow for cyclic voltammetry of porphyrins."
4.3. Step-by-Step Procedure
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., CH₂Cl₂).
-
Prepare a stock solution of the porphyrin sample at a concentration of approximately 1 mM.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, the platinum wire as the counter electrode, and the reference electrode.
-
Add the supporting electrolyte solution to the cell.
-
-
Deaeration:
-
Bubble high-purity argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Background Scan:
-
Record a cyclic voltammogram of the supporting electrolyte solution alone to ensure there are no interfering redox peaks in the potential window of interest.
-
-
Sample Measurement:
-
Add a known volume of the porphyrin stock solution to the electrochemical cell to achieve a final concentration of approximately 0.1-0.5 mM.
-
Deaerate the solution for an additional 5 minutes.
-
Record the cyclic voltammogram of the porphyrin solution. It is advisable to start with a scan rate of 100 mV/s and then vary the scan rate to investigate the reversibility of the redox processes.
-
-
Internal Referencing:
-
After recording the CV of the porphyrin, add a small amount of ferrocene to the solution and record another CV.
-
Determine the half-wave potential (E½) of the Fc/Fc⁺ couple. All measured porphyrin potentials should be reported relative to this internal standard. The E½ of Fc/Fc⁺ is approximately +0.40 V vs. SCE in CH₂Cl₂.
-
-
Data Analysis:
-
Determine the half-wave potentials (E½ = (Epa + Epc)/2) for all reversible or quasi-reversible redox processes of the porphyrin. For irreversible processes, the peak potential (Ep) is reported.
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
-
Plot the peak current (ip) versus the square root of the scan rate (ν¹/²) to confirm that the redox processes are diffusion-controlled.
-
Conclusion and Future Directions
The electrochemical properties of TMeOPP and its analogues are intricately linked to the number and position of the methoxy substituents on the meso-phenyl rings. The electron-donating nature of these groups facilitates the oxidation of the porphyrin macrocycle, a property that can be systematically tuned. This guide has provided a comparative overview of their redox behavior, a detailed experimental protocol for their characterization, and mechanistic insights into the governing principles.
For researchers in catalysis, sensing, and drug development, a thorough understanding of these electrochemical fundamentals is crucial for the rational design of next-generation porphyrin-based materials. Future studies should focus on expanding the library of characterized analogues and employing spectroelectrochemical techniques to gain deeper insights into the electronic structure of the oxidized and reduced species.
References
- 1. Porphyrins in Electrocatalysis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 2. Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Electronic Effects of Peripheral Substituents at Porphyrin Meso-Positions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TMeOPP and Other Porphyrin Dyes in Solar Cell Performance
For researchers and scientists navigating the intricate landscape of dye-sensitized solar cells (DSSCs), the choice of the sensitizing dye is a critical determinant of device performance. Among the myriad of options, porphyrin-based dyes have emerged as a highly promising class due to their strong absorption in the visible spectrum, mimicking the light-harvesting prowess of chlorophyll in photosynthesis. This guide provides an in-depth comparison of a foundational porphyrin dye, meso-Tetra(4-methoxyphenyl)porphyrin (TMeOPP), with other porphyrin derivatives, offering insights into their performance metrics and the underlying molecular principles.
The Central Role of the Porphyrin Sensitizer in DSSCs
Dye-sensitized solar cells operate on the principle of capturing light energy using a molecular dye (the sensitizer) adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The performance of a DSSC is intrinsically linked to the photophysical and electrochemical properties of the sensitizer. An ideal dye should exhibit broad and intense absorption across the solar spectrum, possess appropriate energy levels for efficient electron injection into the semiconductor's conduction band and subsequent regeneration by the electrolyte, and maintain high stability under operational conditions.[1][2]
Porphyrins, with their characteristic aromatic macrocyclic structure, offer a versatile platform for molecular engineering.[3] By modifying the peripheral substituents on the porphyrin core, it is possible to tune their electronic and optical properties to optimize solar cell performance. TMeOPP, a symmetrically substituted porphyrin with electron-donating methoxy groups, serves as an important reference compound in the study of more complex porphyrin sensitizers.
The Working Principle of a Dye-Sensitized Solar Cell (DSSC)
The operation of a DSSC can be broken down into a series of key steps, as illustrated in the workflow diagram below. This process begins with the absorption of light by the porphyrin dye, leading to the generation of an excited state. The excited dye then injects an electron into the conduction band of the TiO₂ semiconductor. This electron travels through the semiconductor to the external circuit, generating an electric current. The oxidized dye is subsequently regenerated by a redox mediator in the electrolyte, which is in turn reduced at the counter electrode, completing the circuit.
Caption: A simplified workflow of the key processes in a dye-sensitized solar cell.
Molecular Structure of TMeOPP
The molecular structure of TMeOPP features a central porphyrin ring with four methoxyphenyl groups attached at the meso positions. The methoxy groups (-OCH₃) are electron-donating, which influences the electronic properties of the porphyrin macrocycle.
Caption: Molecular structure of meso-Tetra(4-methoxyphenyl)porphyrin (TMeOPP).
Comparative Performance of TMeOPP and Other Porphyrin Dyes
The performance of a solar cell is quantified by several key parameters:
-
Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce when no current is flowing.
-
Short-Circuit Current Density (Jsc): The maximum current density a solar cell can produce when the voltage across it is zero.
-
Fill Factor (FF): A measure of the "squareness" of the current-voltage (I-V) curve, indicating the quality of the solar cell.
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell in converting light energy into electrical energy.
While TMeOPP itself is not typically employed in high-efficiency DSSCs due to the lack of a suitable anchoring group to bind to the TiO₂ surface, its derivatives and related porphyrins provide a basis for comparison. The introduction of anchoring groups, such as carboxylic or phosphonic acids, is crucial for effective sensitization. Furthermore, the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance performance.
Below is a table summarizing the performance of various meso-substituted porphyrin dyes in DSSCs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, the data provides valuable insights into the structure-performance relationships.
| Porphyrin Dye | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| ZnTCPP | ~0.65 | ~5.0 | ~0.65 | ~2.1 | [1][2] |
| 1S3A (Zn-porphyrin) | ~0.68 | ~6.6 | ~0.67 | 3.0 | [3] |
| cis-2S2A (Zn-porphyrin) | ~0.67 | ~5.6 | ~0.67 | 2.5 | [3] |
| trans-2S2A (Zn-porphyrin) | ~0.66 | ~4.1 | ~0.66 | 1.8 | [3] |
| 3S1A (Zn-porphyrin) | ~0.55 | ~0.5 | ~0.70 | 0.2 | [3] |
Note: The data presented here is compiled from various sources and should be interpreted with consideration for potential differences in experimental conditions.
The data illustrates that the number and position of anchoring groups (p-carboxyphenyl, A) and electron-donating groups (thienyl, S) on the porphyrin macrocycle have a profound impact on the photovoltaic performance.[3] For instance, the 1S3A porphyrin, with three anchoring groups, exhibits the highest efficiency among the compared dyes in that particular study, highlighting the importance of effective binding to the TiO₂ surface.[3]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of TMeOPP and the fabrication and characterization of a TMeOPP-based DSSC are provided below.
Synthesis of meso-Tetra(4-methoxyphenyl)porphyrin (TMeOPP)
This protocol is based on the well-established Lindsey synthesis, which offers higher yields compared to the Adler-Longo method.
Materials:
-
4-Methoxybenzaldehyde
-
Pyrrole (freshly distilled)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Silica gel for column chromatography
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzaldehyde (4 equivalents) and freshly distilled pyrrole (4 equivalents) in anhydrous DCM.
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA) as a catalyst to the solution while stirring. The color of the solution will gradually darken.
-
Condensation: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidation: Once the porphyrinogen formation is complete, add a solution of DDQ (3 equivalents) in DCM to the reaction mixture. Stir for an additional 1-2 hours at room temperature. The color of the solution will turn deep purple.
-
Quenching and Extraction: Quench the reaction by adding a small amount of triethylamine. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/chloroform gradient as the eluent. The main purple band corresponds to TMeOPP.
-
Characterization: Characterize the purified TMeOPP using UV-Vis spectroscopy, ¹H NMR, and mass spectrometry to confirm its identity and purity.[4]
Fabrication and Characterization of a TMeOPP-Sensitized Solar Cell
This protocol outlines the steps for constructing and testing a DSSC using a porphyrin dye. For TMeOPP to be used as a sensitizer, it would first need to be functionalized with an anchoring group, such as a carboxylic acid. The following is a general procedure adaptable for such a functionalized porphyrin.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Porphyrin dye solution (e.g., functionalized TMeOPP in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)
-
Iodide/triiodide-based electrolyte
-
Platinum-coated counter electrode
-
Surlyn or other thermoplastic sealant
-
Solar simulator (AM 1.5G)
-
Potentiostat/galvanostat for I-V measurements
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass slides thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading or screen printing.
-
Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion to the FTO substrate.[5]
-
After cooling to about 80 °C, immerse the TiO₂-coated electrode in the porphyrin dye solution and leave it for several hours to ensure complete dye adsorption.
-
Rinse the dye-sensitized photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
-
DSSC Assembly:
-
Place the platinum-coated counter electrode over the dye-sensitized photoanode, separated by a thin thermoplastic sealant (e.g., Surlyn).
-
Heat the assembly to melt the sealant and create a sealed cell.
-
Introduce the iodide/triiodide electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.
-
Seal the holes to prevent electrolyte leakage.
-
-
Photovoltaic Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat/galvanostat.
-
From the I-V curve, determine the key photovoltaic parameters: Voc, Jsc, FF, and PCE.
-
Caption: Step-by-step workflow for the fabrication and characterization of a porphyrin-sensitized solar cell.
Conclusion
In the pursuit of efficient and cost-effective solar energy conversion, porphyrin-based dyes offer a compelling avenue for research and development. While simple porphyrins like TMeOPP provide a fundamental understanding of structure-property relationships, the path to high-performance DSSCs lies in the rational design of more complex derivatives. By incorporating appropriate anchoring groups and tuning the electronic properties through the strategic placement of donor and acceptor moieties, researchers have achieved power conversion efficiencies exceeding 13% with porphyrin sensitizers. This guide has provided a comparative overview of TMeOPP and its counterparts, along with detailed experimental protocols to empower researchers in their quest for the next generation of solar cell technologies. The continued exploration of novel porphyrin architectures holds the key to unlocking even greater efficiencies and realizing the full potential of dye-sensitized solar cells.
References
- 1. Fabrication and analysis of dye-sensitized solar cells (DSSCs) using porphyrin dyes with catechol anchoring groups [open.metu.edu.tr]
- 2. Fabrication and analysis of dye-sensitized solar cells (DSSCs) using porphyrin dyes with catechol anchoring groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine
In the dynamic landscape of scientific research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory environment. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine (CAS 22112-78-3). By integrating established safety protocols with the specific considerations for porphyrin compounds, this document aims to be your trusted resource for safe laboratory operations.
Understanding the Compound: Essential Safety Profile
This compound is a synthetic porphyrin derivative, appearing as a purple crystalline powder.[1] While specific hazard classifications can vary, it is prudent to handle this compound with the care afforded to all laboratory chemicals. Some suppliers classify it as a combustible solid.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory during handling and disposal procedures.
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 22112-78-3 | [3] |
| Molecular Formula | C48H38N4O4 | [1][3] |
| Physical Form | Powder or crystals | [2] |
| Known Hazards | Combustible Solid | [2] |
The Cardinal Rule: Treat as Hazardous Waste
In the absence of explicit non-hazardous classification from your institution's Environmental Health and Safety (EHS) office, all porphyrin compounds and their waste should be managed as hazardous chemical waste.[4][5] This "better safe than sorry" approach ensures the highest level of safety and regulatory compliance. Under no circumstances should this chemical be disposed of in the regular trash or down the drain. [4][6][7]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Proper identification and segregation are the foundational steps to prevent accidental chemical reactions.
-
Solid Waste: Collect dry, solid this compound waste, including contaminated items like weigh boats and filter paper, in a dedicated and clearly labeled container.
-
Solutions: Collect solutions containing this porphyrin in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[8] As a general precaution, avoid mixing porphyrin waste with strong oxidizing agents.[9]
-
Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container.[6]
The integrity of your waste container is paramount to preventing leaks and ensuring safe transport.
-
Container Choice: Use a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[10] For liquid waste, ensure the container is leak-proof and, if possible, use the original container.[8]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or percentage of each component in a mixture.[11] The date of waste accumulation should also be clearly marked.
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]
-
Location: The SAA should be at or near the point of waste generation and under the direct control of laboratory personnel.[11]
-
Secondary Containment: The SAA must have secondary containment, such as a tray or bin, capable of holding the contents of the largest container.[8]
-
Segregation: Incompatible waste types within the SAA must be segregated. For example, acids should be stored separately from bases.[8]
-
Container Management: Keep waste containers securely capped at all times, except when adding waste.[8] Do not overfill containers; leave at least 10% headspace to allow for expansion.
Once your waste container is full or has been in the SAA for the maximum allowable time (which can vary by institution and regulation), you must arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal company.[5][10]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.
Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading.
-
Cleanup:
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | C48H38N4O4 | CID 135404412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,10,15,20-テトラキス(4-メトキシフェニル)-21H,23H-ポルフィン Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 3. meso-Tetrakis(4-methoxyphenyl)porphine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: Beyond the Label
As researchers and drug development professionals, our primary commitment is to scientific integrity and innovation. However, the foundation of all great work is a deeply ingrained culture of safety. This guide moves beyond simple compliance to instill a proactive safety mindset when handling 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine. While Safety Data Sheets (SDS) may classify this compound as not hazardous under GHS criteria, a deeper understanding of its physical and chemical properties reveals risks that demand rigorous protective measures.[1]
This document serves as your operational and logistical plan, providing the procedural guidance necessary to ensure the safety of yourself, your colleagues, and your research.
Understanding the Core Risks: Causality-Driven Safety
To select the appropriate Personal Protective Equipment (PPE), we must first understand the "why" behind the potential hazards. The risks associated with this porphyrin derivative are threefold: its physical form, its photosensitizing nature, and the solvents used in its application.
-
Particulate Inhalation: The compound is typically a fine powder or crystalline solid. This physical state presents a significant risk of aerosolization during handling, such as weighing or transferring. Inhaling fine chemical dust can lead to respiratory irritation.[2] Therefore, controlling dust is a primary objective.
-
Photosensitization: Porphyrins are well-known photosensitizing agents.[3] Their metal complexes are investigated for phototoxicity.[4] Accidental skin or eye contact, even if seemingly benign at the moment, could lead to a phototoxic reaction upon subsequent exposure to light, potentially causing irritation or redness.[3][5]
-
Solvent Exposure: Porphyrins are often dissolved in organic solvents like dichloromethane or chloroform.[6] These solvents carry their own significant health risks, including skin irritation, absorption, and inhalation hazards. Your PPE must protect against the solvent as much as the porphyrin itself.
Recommended Personal Protective Equipment (PPE): A Multi-Layered Defense
Based on the identified risks, a comprehensive PPE strategy is mandatory. The following recommendations constitute the minimum standard for handling this compound in any form.
Eye and Face Protection
-
Safety Glasses with Side Shields: For handling solutions in a closed system or with minimal splash risk.
-
Chemical Splash Goggles: This is the minimum requirement when weighing the solid powder or handling solutions where splashing is possible. They provide a complete seal around the eyes.
-
Face Shield (in conjunction with goggles): A face shield should be worn over goggles when there is a significant risk of splashing, such as during the neutralization of waste or when handling larger volumes.
Rationale: The eyes are highly susceptible to chemical splashes and fine dust. Goggles provide essential protection against these direct hazards.[7]
Hand Protection
-
Nitrile Gloves: Nitrile gloves offer excellent protection against a wide range of chemicals, including the solvents commonly used to dissolve porphyrins. They are also resistant to punctures. Always use a fresh pair and inspect for any signs of degradation or holes before use.
Rationale: The primary goal is to prevent skin contact, not only with the porphyrin but also with any solvents.[8] Never reuse disposable gloves.
Body Protection
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing from minor spills and dust.
-
Chemical-Resistant Apron: When handling larger quantities or performing procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
Rationale: Protective clothing creates a barrier between you and the hazardous substance, preventing direct contact and contamination of your personal clothes.[2]
Respiratory Protection
While the compound is not classified as a respiratory hazard, its powdered form necessitates caution.
-
Work Within a Fume Hood: All weighing and initial dissolution of the powdered compound must be performed inside a certified chemical fume hood. This is an engineering control that serves as the primary line of defense against inhaling aerosolized particles.
-
Dust Mask/Respirator: If a fume hood is unavailable for a specific, brief task, a NIOSH-approved respirator (e.g., N95) should be considered to prevent inhalation of the fine powder.[8] However, relying on a respirator instead of a fume hood should be an exception, not the rule.
Rationale: Engineering controls like fume hoods are always superior to personal respiratory protection because they remove the hazard at the source.[3]
PPE Protocol Summary
For quick reference, this table summarizes the required PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory/Engineering Control |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Mandatory) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reactions | Safety Glasses (minimum) or Goggles | Nitrile Gloves | Lab Coat | In a well-ventilated area or Fume Hood |
| Handling Waste | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | In a well-ventilated area |
Operational and Disposal Plans: A Self-Validating Workflow
A safe protocol is a self-validating one, where each step logically follows the last to minimize risk.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, nitrile gloves. Ensure your gloves overlap the cuffs of your lab coat.
-
Weighing and Transfer: Perform all weighing and transfers of the solid porphyrin deep within the fume hood to contain any dust.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. Keep the container capped when not in use.
-
Cleanup: After use, decontaminate the work surface within the fume hood.
-
Doffing PPE: Remove PPE in the reverse order you put it on, being careful not to touch the outside of contaminated items. Remove gloves first, then your goggles and lab coat. Wash your hands thoroughly with soap and water immediately after.
Waste Disposal Plan
-
Solid Waste: All disposable materials contaminated with the porphyrin (e.g., weigh boats, contaminated paper towels, gloves) must be placed in a clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour porphyrin waste down the drain.[9] Follow your institution's specific guidelines for hazardous waste disposal.[8]
Visualizing the Safety Workflow
The following diagram illustrates the critical checkpoints for PPE and engineering controls throughout the handling and disposal process.
Caption: Workflow for handling porphyrin with critical PPE checkpoints.
By adhering to these protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your work.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. Photodynamic Therapy: Occupational Hazards and Preventative Recommendations for Clinical Administration by Healthcare Providers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | TargetMol [targetmol.com]
- 5. Safety Guidelines for Photodynamic Therapy in the Treatment of Early Stage Cancer and Dysplasia of the Uterine Cervix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1298721C - Method of separating, large scale preparing porphyrin from complex reaction system - Google Patents [patents.google.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
